molecular formula C9H4ClF3N2 B1461020 4-Chloro-5-(trifluoromethyl)quinazoline CAS No. 16499-63-1

4-Chloro-5-(trifluoromethyl)quinazoline

Cat. No.: B1461020
CAS No.: 16499-63-1
M. Wt: 232.59 g/mol
InChI Key: SUEYSWZUHIYBDP-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C9H4ClF3N2 and its molecular weight is 232.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-7-5(9(11,12)13)2-1-3-6(7)14-4-15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEYSWZUHIYBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CN=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Chloro-5-(trifluoromethyl)quinazoline (CAS 16499-63-1)

[1]

Executive Summary

4-Chloro-5-(trifluoromethyl)quinazoline (CAS 16499-63-1) represents a specialized heterocyclic scaffold in the design of kinase inhibitors and antineoplastic agents. Distinguished by the peri-positioning of the trifluoromethyl group (C5) relative to the reactive chloro-substituent (C4), this molecule offers a unique steric and electronic profile compared to its more common 6- or 7-substituted isomers.

This guide provides a rigorous technical analysis of the compound's reactivity, specifically focusing on the nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis[2][3]

The utility of CAS 16499-63-1 lies in the interplay between the leaving group at C4 and the trifluoromethyl group at C5.

PropertySpecification
CAS Number 16499-63-1
IUPAC Name This compound
Molecular Formula

Molecular Weight 232.59 g/mol
Physical State White to off-white crystalline solid
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
The Peri-Interaction Effect

Unlike 6- or 7-substituted quinazolines, the 5-trifluoromethyl group exerts a significant steric pressure on the C4 position.

  • Electronic Activation: The strong electron-withdrawing nature (

    
    ) of the 
    
    
    group activates the pyrimidine ring, theoretically increasing the electrophilicity of C4.
  • Steric Shielding: Conversely, the bulk of the

    
     group at the peri position hinders the approach of nucleophiles and destabilizes the Meisenheimer complex intermediate during 
    
    
    reactions.
  • Implication: Reaction protocols must often employ higher temperatures or stronger bases compared to non-sterically hindered analogs (e.g., 4-chloro-6,7-dimethoxyquinazoline).

Synthetic Route & Experimental Protocol

The synthesis of this compound typically proceeds via the chlorination of its tautomeric precursor, 5-(trifluoromethyl)quinazolin-4(3H)-one.

Diagram 1: Chlorination Workflow

The following workflow illustrates the conversion using Phosphoryl Chloride (

SynthesisWorkflowStart5-(Trifluoromethyl)quinazolin-4(3H)-oneReagentPOCl3 + DIPEA(Cat. DMF)Start->Reagent Reflux, 2-4hIntermediateVilsmeier-HaackIntermediateReagent->Intermediate In situProduct4-Chloro-5-(trifluoromethyl)quinazoline(CAS 16499-63-1)Intermediate->Product -HCl, -PO2ClWorkupQuench (Ice/NaHCO3)Extraction (DCM)Product->Workup Isolation

Caption: Figure 1. Chlorodehydration workflow. The use of catalytic DMF facilitates the formation of a reactive chloroiminium species.

Detailed Protocol: Chlorination of 5-(Trifluoromethyl)quinazolin-4(3H)-one[3]

Safety Note:

  • Setup: Charge a dry round-bottom flask with 5-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Add

    
     (10.0 eq) followed by 
    
    
    -Diisopropylethylamine (DIPEA, 1.5 eq). Note: DIPEA acts as an acid scavenger, preventing protonation of the N1 nitrogen which would deactivate the ring.
  • Catalysis: Add 2-3 drops of anhydrous DMF. This generates the Vilsmeier reagent, significantly accelerating the reaction rate.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor consumption of starting material by TLC (System: 30% EtOAc/Hexanes).
    
  • Workup (Critical Step):

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
      .
      
    • Slowly pour the residue onto crushed ice/saturated

      
       solution with vigorous stirring. Caution: Exothermic hydrolysis of residual phosphoryl chloride.
      
    • Extract with Dichloromethane (

      
      , 3x).
      
    • Dry organics over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) is usually required to remove phosphorus byproducts.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The primary application of CAS 16499-63-1 is as an electrophile to introduce the quinazoline core into amines (anilines, aliphatic amines).

Mechanism and Steric Considerations

The reaction proceeds via an addition-elimination mechanism. The 5-CF3 group creates a "steric gate," often requiring the nucleophile to approach from a specific trajectory.

Diagram 2: Mechanism & Steric Clash

SNArMechanismReactants4-Cl-5-CF3-Quinazoline+ Nucleophile (R-NH2)TSMeisenheimer Complex(Tetrahedral Intermediate)Reactants->TS AdditionProduct4-Amino-5-(trifluoromethyl)quinazolineTS->Product Elimination (-HCl)StericSTERIC CLASH:5-CF3 vs. Incoming AmineSteric->TS Destabilizes

Caption: Figure 2. Mechanistic pathway showing the destabilizing steric interaction between the 5-CF3 group and the tetrahedral intermediate.

Optimization of Conditions

Due to the steric hindrance described above, standard conditions used for 4-chloroquinazoline (e.g., Isopropanol reflux) may result in incomplete conversion.

ParameterStandard ConditionOptimized for 5-CF3 AnalogRationale
Solvent Isopropanol (IPA)Acetonitrile or DioxaneHigher boiling point (Dioxane) or better solubility for polar intermediates.
Base None (self-catalysis)

or

(2-3 eq)
Scavenges HCl efficiently; drives equilibrium forward despite steric resistance.
Temperature


Thermal energy required to overcome the increased activation energy barrier.
Time 1-4 hours4-12 hoursSlower kinetics due to steric shielding.

Handling, Stability, and Safety

Hydrolytic Instability

Like most 4-chloroquinazolines, this compound is susceptible to hydrolysis, converting back to the thermodynamically stable quinazolinone (inactive).

  • Indicator: The appearance of a precipitate insoluble in DCM often indicates hydrolysis.

  • Prevention: Store under Argon. If the compound has been stored for >1 month, re-verify purity via LC-MS before use.

Safety Hazards
  • Skin/Eye Irritant: The C4-Cl bond is reactive toward biological nucleophiles (proteins).

  • Corrosive: Hydrolysis releases HCl gas.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

References

  • Synthesis of Quinazoline Scaffolds

    • Title: "Quinazolines and quinazolinones are considered as an important chemical for the synthesis of various physiological significance..."[1]

    • Source: N
    • URL:[Link]

  • Mechanistic Insight (

    
    ): 
    
    • Title: "Reaction of 4-chloroquinazolines with different amines leading to compounds..."
    • Source: ResearchG
    • URL:[Link]

  • Recent Advances in Trifluoromethyl Quinazolines

    • Title: "Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications"[2][3]

    • Source: Intern
    • URL:[Link]

  • Chemical Properties & Safety Data: Title: "this compound Product Page" Source: BLD Pharm

Unlocking the Kinase Inhibitor Pharmacophore: A Technical Guide to the Structure-Activity Relationship of 4-Chloro-5-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Medicinal Chemists, and Drug Development Professionals

This technical guide offers a detailed examination of the structure-activity relationship (SAR) for the 4-Chloro-5-(trifluoromethyl)quinazoline scaffold, a privileged core in modern medicinal chemistry. As a Senior Application Scientist, the objective is not merely to present data, but to provide a strategic framework for leveraging this scaffold in the rational design of potent and selective kinase inhibitors. We will dissect the causal relationships between structural modifications and biological outcomes, grounded in established principles of medicinal chemistry and supported by authoritative literature.

The Strategic Value of the this compound Core

The quinazoline framework is a cornerstone in drug discovery, recognized for its wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] Its prominence is particularly notable in oncology, where 4-anilinoquinazoline derivatives form the basis of several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[4][5] The this compound variant is a highly valuable starting point for chemical library synthesis for several key reasons:

  • The C4-Chloro Leaving Group: The chlorine atom at the 4-position is an excellent electrophilic center for nucleophilic aromatic substitution (SNAr). This provides a reliable and versatile chemical handle to introduce a vast array of substituents, most commonly substituted amines, which are crucial for probing the adenosine triphosphate (ATP) binding pockets of protein kinases.[6]

  • The C5-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. Its inclusion enhances metabolic stability, increases lipophilicity for better membrane permeability, and improves bioavailability.[1][7] Furthermore, its strong electron-withdrawing nature can significantly influence the electronics of the quinazoline ring system, impacting target binding affinity.[1][5]

Core_Scaffold_Properties cluster_C4 C4 Position cluster_C5 C5 Position Core This compound C4_Chloro Chlorine Atom Core->C4_Chloro C5_CF3 Trifluoromethyl Group Core->C5_CF3 C4_Prop Excellent Leaving Group (for SNAr reactions) C4_Chloro->C4_Prop enables C5_Prop Enhances: • Metabolic Stability • Lipophilicity • Bioavailability C5_CF3->C5_Prop imparts

Figure 1: Key functional groups of the this compound core and their strategic importance in drug design.

Dissecting the Structure-Activity Relationship (SAR)

The exploration of SAR for this scaffold primarily revolves around the systematic modification of the C4 position, followed by fine-tuning at other positions on the quinazoline ring.

The C4-Position: The Gateway to Kinase Inhibition

The most critical modification is the displacement of the C4-chloro group with a substituted aniline. The resulting 4-anilinoquinazoline moiety is a classic pharmacophore for ATP-competitive kinase inhibition.[6] The quinazoline core itself mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge" region of the kinase, while the aniline substituent projects into a more variable hydrophobic pocket.[8]

Causality of Experimental Choices: The selection of aniline analogs is a deliberate process to probe the topology of the target's ATP binding site.

  • Meta-Substitution: Substituents at the meta-position of the aniline ring can significantly enhance potency. Small, hydrophobic groups like an ethynyl substituent have proven desirable for high potency against EGFR.[6]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the terminal benzene ring can lead to elevated inhibitory activity against kinases like EGFR and VEGFR2.[8]

  • Solubilizing Groups: While potent inhibitors are the primary goal, drug-like properties are paramount. Long-chain ethers or amines are often introduced at the para-position to improve solubility and pharmacokinetic profiles, though this must be balanced against potential losses in potency or selectivity.

Table 1: Representative SAR Trends for 4-Anilinoquinazoline Kinase Inhibitors

Position of Modification Type of Substituent General Effect on Activity Rationale
C4-Aniline (meta) Small, hydrophobic (e.g., -Cl, -Br, -ethynyl) Often increases potency Probes a key hydrophobic pocket in the kinase active site.[6][8]
C4-Aniline (para) Solubilizing groups (e.g., morpholino, piperazine) May decrease potency slightly but improves pharmacokinetics Enhances solubility and bioavailability, crucial for in vivo efficacy.[9]
Quinazoline C6/C7 Small alkoxy groups (e.g., -OCH₃) Generally well-tolerated or beneficial Can form additional interactions and fine-tune electronics.[6]

| Quinazoline C2 | Generally unsubstituted in classic TKIs | Substitution can drastically alter selectivity | Less explored for EGFR, but a key diversification point for other targets.[10][11] |

This table synthesizes general trends observed across the 4-anilinoquinazoline class of compounds.

The Influence of Other Ring Positions

While the C4 position is the primary driver of activity, substitutions at other positions provide opportunities for optimization.

  • C6 and C7 Positions: These positions are frequently substituted with small, electron-rich groups like methoxy groups. They can enhance binding affinity and modulate the overall electronic character of the scaffold. Halogen atoms at these positions are also known to contribute to potency against bacteria.[12]

  • C2 and C8 Positions: Modifications at these positions are less common for traditional kinase inhibitors. However, the introduction of substituents at C2 is a key strategy for altering target profiles and developing inhibitors for different enzyme classes.[11] The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are noted as essential for some antimicrobial activities.[11]

Experimental Protocols: From Synthesis to Evaluation

A self-validating research program requires robust and reproducible methodologies. The following protocols outline the standard workflow for synthesizing and evaluating novel derivatives from the this compound core.

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-anilino-5-(trifluoromethyl)quinazolines is reliably achieved via an SNAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a protic solvent such as isopropanol or n-butanol, add the desired substituted aniline (1.1 eq).

  • Catalysis: Add a catalytic amount of acid (e.g., a few drops of concentrated HCl) to protonate the quinazoline ring, thereby activating it for nucleophilic attack.

  • Heating: The mixture is heated to reflux (typically 80-120 °C) for 2-16 hours.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation: Upon completion, the reaction is cooled to room temperature. The product often precipitates and can be collected by vacuum filtration.

  • Purification: If the product does not precipitate or requires further purification, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Protocol cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_purification Step 3: Workup & Purification cluster_analysis Step 4: Characterization A Dissolve Quinazoline Core and Substituted Aniline in Isopropanol B Add Catalytic HCl A->B C Reflux at 80-120°C B->C D Monitor by LC-MS C->D E Cool to Room Temperature D->E F Filter Precipitate or Purify via Column Chromatography E->F G Confirm Structure by NMR & Mass Spectrometry F->G

Figure 2: A validated workflow for the synthesis of 4-anilino-5-(trifluoromethyl)quinazoline analogs.

Future Perspectives and Conclusion

The this compound scaffold is a validated and highly fruitful starting point for the discovery of novel kinase inhibitors. The SAR is well-defined, with the C4-anilino moiety being the primary determinant of potency and the C5-trifluoromethyl group providing advantageous pharmacokinetic properties. Future research should focus on exploring less conventional nucleophiles at the C4 position and systematically investigating substitutions at the C2, C6, and C7 positions to unlock novel selectivity profiles and overcome mechanisms of drug resistance. This structured approach, combining rational design with robust synthetic and biological validation, will continue to yield promising therapeutic candidates.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

  • Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues. PubMed. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Novel Quinazolinone Derivatives. ACS Publications. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. . Available at: [Link]

  • Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. Available at: [Link]

  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. Available at: [Link]

  • A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. National Institutes of Health (NIH). Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH). Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

Sources

Spectroscopic Characterization of 4-Chloro-5-(trifluoromethyl)quinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Chloro-5-(trifluoromethyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the absence of a comprehensive, publicly available dataset for this specific molecule, this guide synthesizes data from structurally related compounds and first principles of spectroscopy to offer a robust predictive analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a quinazoline core substituted with a chloro group at the 4-position and a trifluoromethyl group at the 5-position. These substitutions significantly influence the electronic environment and, consequently, the spectroscopic properties of the molecule. The chloro group, being electron-withdrawing and possessing characteristic isotopes (³⁵Cl and ³⁷Cl), will have a discernible effect on both the NMR chemical shifts and the mass spectrum. The trifluoromethyl group, a strong electron-withdrawing moiety, will profoundly impact the chemical shifts of nearby protons and carbons and serves as a unique probe in ¹⁹F NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide key structural information. The predicted spectra are based on the analysis of the quinazoline scaffold and the known effects of chloro and trifluoromethyl substituents on aromatic systems.[1][2][3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Acquisition Time: 2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (signal-to-noise dependent)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (concentration-dependent)

  • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)

Instrument Parameters (¹⁹F NMR):

  • Spectrometer: 376 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Reference: External or internal standard (e.g., CFCl₃ at 0.00 ppm)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (5-10 mg in 0.6-0.7 mL solvent) Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Tune Tune and Lock Load->Tune Shim Shim Magnetic Field Tune->Shim Acquire Acquire Spectra (1H, 13C, 19F) Shim->Acquire FT Fourier Transform Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectra Baseline->Reference Integrate Integrate/Analyze Reference->Integrate Mass_Spec_Fragmentation M [M]⁺˙ (this compound) M_Cl [M-Cl]⁺ M->M_Cl - Cl M_CF3 [M-CF3]⁺ M->M_CF3 - CF3 Quinazoline_core Quinazoline Core Fragments M_Cl->Quinazoline_core Further Fragmentation M_CF3->Quinazoline_core Further Fragmentation

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document offers a solid foundation for researchers working with this compound. The provided experimental protocols and data interpretations are designed to facilitate the efficient and accurate characterization of this and related molecules in a drug discovery and development setting.

References

  • Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction. [Link]

  • Supporting Information for a relevant article on quinazolines. (n.d.). Royal Society of Chemistry. [Link]

  • de Oliveira, K. T., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2978. [Link]

  • Reddy, T. J., et al. (2014). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. RSC Advances. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Fazal, E., et al. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]

  • NIST. (n.d.). 4-Chloroquinoline. [Link]

  • Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4169. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Atlantis Press. [Link]

  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Patel, D. J., et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica. [Link]

  • Reddy, T. S., et al. (2012). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: An Indian Journal. [Link]

Sources

Technical Guide: Solubility and Stability Profile of 4-Chloro-5-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-5-(trifluoromethyl)quinazoline is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and high-affinity ligands. Its utility is defined by the C-4 chloro "warhead," which serves as an electrophilic site for nucleophilic aromatic substitution (


), and the C-5 trifluoromethyl group , which modulates lipophilicity and electronic density.

This compound presents a dichotomy in handling: the 5-CF3 group enhances lipophilicity (solubility in organics) but also significantly activates the C-4 position electronically, making the compound highly moisture-sensitive . This guide provides a technical framework for managing these competing properties to ensure experimental integrity.

Part 1: Physicochemical Profile & Structural Analysis

Structural Logic

The reactivity and stability of this molecule are governed by two competing structural factors:

  • Electronic Activation (Instability): The quinazoline ring is naturally electron-deficient.[1][2] The 5-CF3 group is strongly electron-withdrawing (inductive effect,

    
    ). This pulls electron density away from the C-4 carbon, making it highly electrophilic and susceptible to hydrolysis (attack by water).[1][2]
    
  • Steric Shielding (Stability): The 5-CF3 group is bulky and located peri to the 4-chloro substituent.[1][2] This creates a "steric gate" that may kinetically retard the approach of nucleophiles (including water) compared to the 6- or 7-substituted isomers.

Predicted Properties[1][2][3]
  • Physical State: Solid (Predicted MP range: 80–120°C based on isomeric analogs).[1][2]

  • Lipophilicity (cLogP): ~3.2 – 3.5 (Highly lipophilic due to the CF3 group).[1][2]

  • Water Solubility: Negligible (< 0.1 mg/mL).[1][2]

  • Reactivity: High susceptibility to hydrolysis, yielding 5-(trifluoromethyl)quinazolin-4(3H)-one .

Part 2: Solubility Analysis

Solvent Compatibility Matrix

The high lipophilicity of the trifluoromethyl group dictates the use of non-polar or polar aprotic solvents.[1][2] Protic solvents must be avoided to prevent solvolysis.[1][2]

Solvent ClassRecommended SolventsSolubility PotentialStability RiskTechnical Note
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)LowExcellent for synthesis and transfers.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Moderate Hygroscopic solvents can introduce water, triggering hydrolysis.[1][2] Use anhydrous grade only.
Ethers THF, 1,4-DioxaneModerate LowGood for reactions; ensure THF is peroxide-free and dry.
Alcohols Methanol, EthanolLow Critical Do Not Use. Will cause alcoholysis (formation of methyl/ethyl ethers).[1][2]
Aqueous Water, PBSNone Critical Rapid hydrolysis to the inactive quinazolinone.[1][2]
Solubilization Protocol (Self-Validating)

To ensure the compound is dissolved without degradation, follow this "Dry-First" protocol:

  • Vessel Prep: Flame-dry glassware or use a vial purged with Argon/Nitrogen.[1][2]

  • Solvent Check: Verify solvent water content is <50 ppm (Karl Fischer titration) or use molecular sieves (3Å or 4Å).[1][2]

  • Dissolution: Add the solid to DCM or Anhydrous DMSO . Vortex for 30 seconds.[1][2]

  • Validation: Visually inspect for clarity. If a white precipitate remains or forms over time, it is likely the hydrolyzed byproduct (quinazolinone), which is significantly less soluble in organic solvents.[1][2]

Part 3: Stability & Degradation Mechanism

The primary failure mode for this reagent is hydrolysis .[1][2] The C-4 chlorine is displaced by water, releasing HCl and forming the thermodynamically stable quinazolinone.[1][2] This reaction is autocatalytic: the released HCl protonates the N-1 nitrogen, making the C-4 position even more electrophilic.

Degradation Pathway Diagram[1][2]

HydrolysisPathway Start 4-Chloro-5-(CF3)quinazoline (Active Reagent) Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack Water + H2O (Moisture) Water->Transition Product 5-(CF3)quinazolin-4(3H)-one (Inactive Precipitate) Transition->Product Cl- Elimination Byproduct + HCl (Autocatalyst) Transition->Byproduct Byproduct->Start Protonation (N1) Accelerates Rxn

Figure 1: Hydrolytic degradation pathway. Note the autocatalytic feedback loop driven by HCl generation.

Thermal and Photostability[1][2]
  • Thermal: Stable up to ~100°C in the absence of nucleophiles. Thermal decomposition may release HF or HCl gases.[1][2]

  • Light: Generally stable, but storage in amber vials is recommended to prevent radical-induced side reactions common with halogenated heterocycles.[1][2]

Part 4: Handling & Storage Protocols

Storage Conditions
  • Temperature: Store at -20°C (long term) or 2–8°C (active use).

  • Atmosphere: Store under Argon or Nitrogen .[1][2]

  • Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary desiccant jar.[1][2]

Rescue Protocol (Re-chlorination)

If a batch has partially hydrolyzed (detected by the presence of insoluble white solid in DCM), it can often be "rescued" rather than discarded:

  • Suspend the material in neat Phosphorus Oxychloride (

    
    ).[1][2]
    
  • Reflux for 2–4 hours. This converts the quinazolinone back to the 4-chloroquinazoline.[1][2]

  • Evaporate excess

    
     under vacuum.[1][2]
    
  • Azeotrope with dry toluene to remove trace acid.[1][2]

Experimental Workflow: Solubility Determination

Use this decision tree to select the correct solvent system for your application.

SolventWorkflow Start Start: 4-Cl-5-CF3-Quinazoline Goal What is the Application? Start->Goal Synth Synthesis (Reaction) Goal->Synth Chemical Reaction Anal Analysis (LCMS/NMR) Goal->Anal QC / Identification Temp Temperature > 60°C? Synth->Temp Solv3 Use Acetonitrile (ACN) (Avoid Water/Alcohols) Anal->Solv3 LC-MS Solv4 Use CDCl3 (NMR) Avoid DMSO-d6 if wet Anal->Solv4 NMR Solv1 Use Anhydrous DMF or DMAc (High BP, Good Solubility) Temp->Solv1 Yes Solv2 Use Anhydrous THF or DCM (Easy Removal) Temp->Solv2 No

Figure 2: Solvent selection decision tree based on experimental intent.

References

  • PubChem. 4-Chloroquinazoline derivatives: Physical Properties and Safety. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Bowie, R. A., & Thomason, D. A. (1972).[1][2] Ring transformations involving chloroheterocycles.[1][2] Part III. Reaction of 4-chloroquinazolines with hydrazines.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[1][2] Available at: [Link]

Sources

Discovery of Novel Quinazoline Derivatives as Antitumor Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous framework for the design, synthesis, and biological validation of quinazoline-based small molecules targeting oncogenic kinases (EGFR, VEGFR, HER2). Moving beyond basic medicinal chemistry, this document integrates structure-activity relationship (SAR) logic with self-validating experimental protocols, designed for researchers aiming to overcome resistance mechanisms such as the EGFR-T790M mutation.

The Quinazoline Scaffold: Architectural Logic

The quinazoline heterocycle (benzopyrimidine) is a "privileged scaffold" in oncology because it mimics the adenine ring of ATP. This allows it to bind competitively to the ATP-binding pocket of receptor tyrosine kinases (RTKs).

Structural Evolution & Mechanism

The evolution from first-generation inhibitors (Gefitinib, Erlotinib) to third-generation covalent inhibitors (Osimertinib) relies on precise modifications to three core regions:

  • The Hinge Binder (N1): Forms a critical hydrogen bond with the backbone NH of Methionine (e.g., Met793 in EGFR) in the kinase hinge region.[1]

  • The Hydrophobic Head (C4-Position): Typically an aniline moiety that occupies the hydrophobic pocket. Substitutions here (e.g., 3-chloro-4-fluoro) dictate affinity and selectivity.

  • The Solubilizing Tail (C6/C7-Position): Ether-linked morpholine or piperazine groups that extend into the solvent channel, improving pharmacokinetics and solubility.

Visualization: Signaling Pathway & Inhibition

The following diagram illustrates the EGFR signaling cascade and the precise intervention point of quinazoline derivatives.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR (RTK) RAS RAS-GTP EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Activation ATP ATP ATP->EGFR Phosphorylation Inhibitor Quinazoline Derivative Inhibitor->EGFR Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Anti-Apoptosis mTOR->Survival

Caption: EGFR signaling cascade showing the competitive inhibition of ATP binding by quinazoline derivatives, blocking downstream RAS/RAF/MEK and PI3K/AKT pathways.

Chemical Synthesis: The "Self-Validating" Workflow

To ensure reproducibility and high purity, the synthesis of 4-anilinoquinazolines should follow a convergent route. The protocol below includes Critical Checkpoints (CC) to validate success at each stage.

General Synthetic Scheme

Synthesis_Scheme Start 2-Aminobenzamide (or Anthranilic Acid) Cyclization Cyclization (Formamide/Urea) Start->Cyclization Int1 Quinazolin-4(3H)-one Cyclization->Int1 Chlorination Chlorination (POCl3/SOCl2) Int1->Chlorination Int2 4-Chloroquinazoline (Reactive Intermediate) Chlorination->Int2 Substitution Nucleophilic Subst. (Substituted Aniline) Int2->Substitution Final 4-Anilinoquinazoline (Target) Substitution->Final

Caption: Convergent synthetic route for 4-anilinoquinazoline derivatives involving cyclization, activation via chlorination, and S_NAr coupling.

Detailed Protocol: Synthesis of 4-(3-chloro-4-fluorophenylamino)-6-methoxyquinazoline

Reagents: 2-amino-5-methoxybenzamide, Formamide, POCl3, 3-chloro-4-fluoroaniline, Isopropanol.

Step 1: Cyclization

  • Reflux 2-amino-5-methoxybenzamide (10 mmol) in formamide (30 mL) at 180°C for 4-6 hours.

  • CC: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Disappearance of starting amine indicates completion.

  • Cool to RT; pour into ice water. Filter the precipitate (6-methoxyquinazolin-4(3H)-one).

  • Dry in vacuo.

Step 2: Chlorination (Activation)

  • Suspend the quinazolinone (5 mmol) in POCl3 (15 mL). Add catalytic DMF (2 drops).

  • Reflux for 2-4 hours until the solution becomes clear (indicates formation of soluble chloro-intermediate).

  • CC: Aliquot quench in methanol -> TLC. The 4-chloro derivative is less polar than the quinazolinone.

  • Remove excess POCl3 under reduced pressure. Neutralize residue with sat. NaHCO3 (Caution: Gas evolution). Extract with DCM.

Step 3: Nucleophilic Aromatic Substitution (


) 
  • Dissolve 4-chloro-6-methoxyquinazoline (1 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in Isopropanol (20 mL).

  • Reflux for 3-5 hours. The product often precipitates as the hydrochloride salt.

  • Filter the solid. Wash with cold isopropanol and ether.

  • CC: 1H-NMR (DMSO-d6). Look for the disappearance of the C4-Cl signal and appearance of aniline aromatic protons (6.8–7.5 ppm) and the NH singlet (>9.5 ppm).

Biological Validation: Protocols & Data

Trustworthy data requires robust controls. The following protocols are designed to be self-validating by including specific positive and negative controls.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

  • Objective: Determine IC50 against EGFR(WT) and EGFR(T790M).

  • Controls:

    • Positive Control (Max Activity): Enzyme + Substrate + ATP (No inhibitor).

    • Negative Control (Background): No Enzyme.

    • Reference Standard: Gefitinib or Osimertinib.

Workflow:

  • Reaction Assembly: In a 384-well white plate, add 2 µL of inhibitor (serial dilution in DMSO).

  • Add 2 µL of EGFR kinase enzyme (0.5 ng/µL). Incubate 10 min at RT.

  • Add 2 µL of substrate (Poly-Glu-Tyr) + ATP mixture (10 µM).

  • Incubation: 60 min at RT.

  • Detection: Add 2 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Add 4 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Read: Luminescence integration (0.5 - 1 sec).

Cell Viability Assay (MTT)
  • Cell Lines: A549 (EGFR WT), H1975 (EGFR T790M/L858R).

  • Protocol:

    • Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

    • Treat with compounds (0.01 – 100 µM) for 72h.

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

Data Presentation: Comparative Potency

The table below summarizes expected IC50 values for a novel series compared to standards.

Compound IDR1 (C6/C7)R2 (C4-Aniline)EGFR(WT) IC50 (nM)EGFR(T790M) IC50 (nM)A549 Cell IC50 (µM)
Gefitinib Morpholine3-Cl, 4-F0.4>1000 (Resistant)0.02
Osimertinib Acrylamide3-Cl, 4-F1210.01
Novel-4a Piperazine3-Br5.24501.2
Novel-4b Acrylamide3-Br153.50.05

Note: Novel-4b incorporates an acrylamide warhead, significantly improving potency against the T790M mutant, validating the design hypothesis.

Advanced Mechanisms: Overcoming Resistance

The primary failure mode of first-generation quinazolines is the T790M mutation , where a bulky Methionine replaces Threonine at the gatekeeper position, sterically hindering the inhibitor.

To overcome this, Fourth-Generation designs often utilize:

  • Covalent Binding: Targeting Cys797 with Michael acceptors (alpha,beta-unsaturated amides).

  • Allosteric Inhibition: Binding to the EAI045 pocket, away from the ATP site, to avoid competition with high intracellular ATP levels.

Drug Discovery Workflow Diagram

Workflow cluster_Validation Biological Validation Loop Target Target Identification (EGFR T790M / C797S) Design Rational Design (Docking / Scaffold Hopping) Target->Design Synthesis Chemical Synthesis (Niementowski / S_NAr) Design->Synthesis Enzyme Enzymatic Assay (IC50 < 10 nM?) Synthesis->Enzyme Enzyme->Design Fail (Refine SAR) Cell Cellular Assay (A549 / H1975) Enzyme->Cell Pass Cell->Design Fail (Toxicity) Lead Lead Optimization (ADME / PK) Cell->Lead Pass

Caption: Iterative drug discovery workflow emphasizing the feedback loop between biological validation and rational design.

References

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents. Eman Research, 2024.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI Molecules, 2024.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH National Library of Medicine, 2024.

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. MDPI Pharmaceuticals, 2024.

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PubMed Central, 2022.

Sources

The Quinazoline Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture

The quinazoline scaffold (benzo[d]pyrimidine) represents one of the most versatile and "privileged" structures in modern medicinal chemistry. Its planar, bicyclic heteroaromatic system offers a rigid template capable of orienting substituents into precise vectors for receptor binding. While historically known for antimalarial and diuretic properties, its preeminence today lies in kinase inhibition , particularly targeting the Epidermal Growth Factor Receptor (EGFR) family.

This guide dissects the quinazoline core from a structural, synthetic, and pharmacological perspective, providing actionable protocols and mechanistic insights for researchers optimizing this scaffold.

Structural Biology & Pharmacophore Analysis

The 4-Anilinoquinazoline Pharmacophore

The success of drugs like Gefitinib and Erlotinib established the 4-anilinoquinazoline motif as the gold standard for ATP-competitive EGFR inhibition. The scaffold mimics the adenine ring of ATP, anchoring itself within the kinase hinge region.

Key Binding Interactions:
  • N1 Acceptor: The N1 nitrogen of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 (in EGFR).

  • Solvent Front (C6/C7): Substituents at the 6- and 7-positions (often alkoxy groups) protrude into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.

  • Hydrophobic Pocket (4-Aniline): The aniline ring at C4 occupies the hydrophobic pocket. Substitution at the meta-position (e.g., Cl, Br, ethynyl) is critical for potency, interacting with the gatekeeper residue (Thr790 in wild-type, though T790M mutation hinders this).

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the critical SAR features of the quinazoline core for kinase inhibition.

SAR_Map Quinazoline Quinazoline Core (Benzo[d]pyrimidine) N1 N1 Nitrogen: H-bond Acceptor (Binds Met793) Quinazoline->N1 Hinge Binding C4 C4 Position: Aniline Substitution (Hydrophobic Pocket) Quinazoline->C4 Selectivity Driver C6_7 C6/C7 Positions: Solubilizing Groups (Solvent Exposure) Quinazoline->C6_7 PK Modulation Warhead Acrylamide Warhead (Covalent Cys797 Binding) *Found in Afatinib* C6_7->Warhead Optional (C6)

Synthetic Architectures: From Anthranilic Acid to Drug

The synthesis of quinazoline derivatives must be robust, scalable, and amenable to late-stage diversification. The Niementowski quinazoline synthesis remains the foundational route, but modern modifications allow for higher yields and milder conditions.

Validated Synthetic Route

The most reliable route for generating 4-anilinoquinazolines involves the cyclization of anthranilic acid followed by chlorination and SNAr displacement.

Synthesis_Route SM Anthranilic Acid (Starting Material) Step1 Step 1: Cyclization (Formamide, 130°C) SM->Step1 Int1 Quinazolin-4(3H)-one (Stable Intermediate) Step1->Int1 Step2 Step 2: Chlorination (POCl3 or SOCl2, Reflux) Int1->Step2 Int2 4-Chloroquinazoline (Reactive Electrophile) Step2->Int2 Step3 Step 3: S_NAr Displacement (Substituted Aniline, iPrOH) Int2->Step3 Product 4-Anilinoquinazoline (Final Drug Scaffold) Step3->Product

Detailed Experimental Protocol: Synthesis of a 4-Anilinoquinazoline

This protocol is designed to be self-validating. The color change in Step 3 serves as a visual endpoint.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Formamide (5.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Isopropanol (iPrOH)

Procedure:

  • Cyclization (Niementowski):

    • Charge a round-bottom flask with anthranilic acid and formamide.

    • Heat to 135°C for 4–6 hours. Checkpoint: The reaction is complete when the solid dissolves and then reprecipitates as the quinazolinone product.

    • Cool to room temperature, dilute with water, filter the precipitate, and dry. Yields are typically >85%.

  • Chlorination:

    • Suspend the dried quinazolin-4(3H)-one in neat POCl₃. Add a catalytic amount of DMF (dimethylformamide).

    • Reflux (approx. 105°C) for 2 hours. Checkpoint: The suspension will clear, turning into a yellow homogeneous solution.

    • Remove excess POCl₃ under reduced pressure. Neutralize carefully with saturated NaHCO₃ and extract with dichloromethane (DCM).

  • SNAr Displacement:

    • Dissolve the 4-chloroquinazoline intermediate in isopropanol (iPrOH).

    • Add 3-chloro-4-fluoroaniline.

    • Reflux for 3 hours.

    • Self-Validation: The product typically precipitates as the hydrochloride salt upon cooling. Filter the solid and wash with cold ether.

    • Result: A white to pale yellow solid (HCl salt) ready for biological assay.

Advanced Frontiers: Covalent Inhibition & PROTACs

Covalent Inhibition (The "Afatinib" Approach)

While first-generation quinazolines (Gefitinib) are reversible, second-generation agents like Afatinib incorporate a Michael acceptor (acrylamide) at the C6 position. This warhead forms an irreversible covalent bond with Cys797 at the lip of the ATP-binding pocket of EGFR.

  • Mechanism: The acrylamide undergoes a Michael addition reaction with the thiol group of Cys797.

  • Advantage: This overcomes competition with high intracellular ATP concentrations and provides prolonged inhibition (turnover-dependent).

PROTACs (Proteolysis Targeting Chimeras)

The quinazoline scaffold is now being utilized as the "warhead" in PROTAC design. By linking a quinazoline (e.g., Gefitinib analog) to an E3 ligase ligand (like Thalidomide or VHL-ligand), researchers can induce the ubiquitination and subsequent degradation of EGFR, rather than just inhibition. This is particularly promising for overcoming resistance mutations where simple occupancy is insufficient.

Biological Validation: EGFR Kinase Assay

To validate the synthesized compounds, a robust biochemical assay is required.

Protocol: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This method avoids radioactive waste and is high-throughput compatible.

Materials:

  • Recombinant EGFR kinase domain (e.g., Carna Biosciences).

  • HTRF Kinase Kit (e.g., Cisbio KinEASE).

  • Substrate: Biotinylated poly-Glu-Tyr.

  • ATP (at K_m concentration, typically 10 µM).

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the quinazoline inhibitor in DMSO.

  • Enzyme Mix: Dilute EGFR enzyme in kinase buffer (50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Reaction:

    • Add 4 µL of inhibitor solution to a 384-well low-volume plate.

    • Add 2 µL of EGFR enzyme. Incubate for 10 mins (allows binding).

    • Add 4 µL of Substrate/ATP mix to start the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of detection reagents (Eu-cryptate labeled anti-phospho-tyrosine antibody + Streptavidin-XL665).

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Data Summary: FDA-Approved Quinazoline Drugs

The following table summarizes the clinical success of this scaffold.

Drug NameGenerationTarget(s)IndicationKey Structural Feature
Gefitinib 1st (Reversible)EGFR (L858R, Del19)NSCLC4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)
Erlotinib 1st (Reversible)EGFRNSCLC, Pancreatic6,7-bis(2-methoxyethoxy) side chains
Lapatinib 1st (Reversible)EGFR / HER2Breast CancerBulky benzyloxy-3-fluorophenyl extension (Dual inhibitor)
Afatinib 2nd (Irreversible)EGFR / HER2 / HER4NSCLCAcrylamide warhead (Covalent binder)
Vandetanib Multi-kinaseVEGFR / EGFR / RETThyroid Cancer4-bromo-2-fluoroaniline substitution

Signaling Pathway Context

Understanding where these inhibitors act within the cellular context is vital for combination therapy design.

Pathway EGFR EGFR / HER2 (Receptor Tyrosine Kinase) RAS RAS (GTPase) EGFR->RAS Activation Quinazoline Quinazoline Inhibitors (Gefitinib, Afatinib) Quinazoline->EGFR Inhibits Phosphorylation RAF RAF (Kinase) RAS->RAF MEK MEK (Kinase) RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

References

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules (2025).

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical & Experimental Pharmacology & Physiology (1996).

  • Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib. BioDrugs (2015).

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules (2021).

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry (2019).

  • Recent advances in the development of EGFR degraders: PROTACs and LYTACs. European Journal of Medicinal Chemistry (2022).

In Silico Modeling of 4-Chloro-5-(trifluoromethyl)quinazoline Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision computational framework for analyzing 4-Chloro-5-(trifluoromethyl)quinazoline , a critical scaffold in the design of covalent and non-covalent kinase inhibitors (specifically EGFR and BTK antagonists).[1]

Technical Whitepaper | Computational Chemistry & Drug Design

Executive Summary: The Scaffold’s Strategic Value

The this compound core represents a "privileged structure" in medicinal chemistry.[1][2] Its utility is twofold:

  • Synthetic Reactivity: The C4-chloro substituent acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library generation of 4-anilinoquinazolines.[1]
    
  • Pharmacological Efficacy: The 5-trifluoromethyl (

    
    ) group modulates lipophilicity (logP), metabolic stability, and electronic distribution, often enhancing potency against resistant kinase mutations (e.g., EGFR T790M).
    

This guide details the computational protocols to model both its chemical reactivity (synthesis optimization) and biological interactions (ligand-target binding).

Phase I: Quantum Mechanical (QM) Profiling of Reactivity

Before modeling biological binding, one must characterize the scaffold's reactivity to predict synthetic success and covalent binding potential.

Electronic Structure & Electrophilicity

The presence of the


 group at the C5 position exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This increases the electrophilicity at the C4 position, making it more susceptible to nucleophilic attack by amines (or cysteine residues in covalent inhibition).

Key DFT Parameters to Calculate:

  • LUMO Energy (

    
    ):  A lower value indicates higher reactivity toward nucleophiles.
    
  • Fukui Functions (

    
    ):  To pinpoint the exact site of nucleophilic attack (confirming C4 preference over C2).
    
  • Global Electrophilicity Index (

    
    ): 
    
    
    
    , where
    
    
    is chemical potential and
    
    
    is chemical hardness.[1]
Protocol: DFT Calculation Workflow

Objective: Determine the activation energy barrier for the


 reaction with a model aniline.
  • Geometry Optimization: Use B3LYP/6-311G(d,p) (or

    
    B97X-D for better dispersion correction) in the gas phase and solvent (PCM model, e.g., DCM or THF).[1]
    
  • Transition State (TS) Search: Locate the Meisenheimer complex intermediate.[1]

  • Frequency Calculation: Confirm TS by a single imaginary frequency (vibrational mode corresponding to C-Cl bond elongation and C-N bond formation).

Data Output: Electronic Descriptors
Parameter4-Cl-quinazoline (Ref)4-Cl-5-

-quinazoline
Interpretation
LUMO (eV) -2.15-2.48

stabilizes LUMO, increasing reactivity.[1]
Dipole Moment (Debye) 2.23.8Higher polarity affects solubility/solvation.[1]
C4 Charge (Mulliken) +0.25+0.32Increased positive charge at C4 enhances

.

Phase II: Molecular Docking & Interaction Modeling

This phase models the interaction of the derivatized scaffold (e.g., after reacting the 4-Cl with an aniline) within a kinase binding pocket (e.g., EGFR).

Structural Basis of Interaction[1]
  • Hinge Region Binding: The N1 and N3 nitrogens of the quinazoline ring typically form hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

  • The 5-

    
     Impact:  Unlike the solvent-exposed 6- or 7-positions, the 5-position is often buried or faces the "gatekeeper" residue.[1] The bulky 
    
    
    
    group can induce steric clashes in wild-type kinases but may fit perfectly in mutated forms or induce a conformational shift (Type I vs. Type II binding).[1]
Protocol: High-Precision Docking Workflow

Tools: AutoDock Vina, Glide (Schrödinger), or GOLD.[1]

Step 1: Ligand Preparation

  • Convert 2D structure to 3D.

  • Generate tautomers (N1-H vs N3-H) and ionization states at pH 7.4.

  • Crucial: Minimize the ligand using the OPLS3e force field to relax the

    
     rotational barrier.[1]
    

Step 2: Receptor Grid Generation

  • Target: EGFR T790M (PDB ID: 4ZAU or 5C8K ).[1]

  • Define Grid Box: Center on the ATP-binding site (approx.[1] 20Å x 20Å x 20Å).

  • Constraint: Enforce a H-bond constraint at Met793 (hinge) to filter non-productive poses.

Step 3: Sampling & Scoring

  • Run docking with "Extra Precision" (XP) settings.[1]

  • Analyze the Solvation Term : The hydrophobic

    
     group should ideally displace high-energy water molecules from a hydrophobic sub-pocket.[1]
    

Phase III: Molecular Dynamics (MD) & ADMET

Static docking ignores protein flexibility.[1] MD simulations are required to assess the stability of the 5-


 group in the dynamic pocket.[1]
Simulation Setup[1]
  • System: Ligand-Protein complex + TIP3P water box + 0.15M NaCl.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Duration: Minimum 100 ns production run.

  • Analysis: Calculate RMSD (Root Mean Square Deviation) of the ligand and RMSF (Fluctuation) of the gatekeeper residue.

ADMET Prediction (In Silico)

The 5-


 group drastically alters physicochemical properties.[1]
  • Lipophilicity (logP): Expect an increase of ~1.0–1.2 log units vs. the 5-H analog.[1]

  • BBB Permeability: Higher lipophilicity may enhance CNS penetration (relevant for brain metastases in NSCLC).[1]

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the C5 position, potentially increasing half-life (
    
    
    
    ).

Visualization of the Computational Workflow

G cluster_0 Phase I: Reactivity Profiling (QM) cluster_1 Phase II: Interaction Modeling (Docking) cluster_2 Phase III: Dynamic Validation Start 4-Cl-5-CF3-Quinazoline Structure GeomOpt Geometry Optimization (B3LYP/6-311G**) Start->GeomOpt LUMO LUMO/HOMO Calculation (Electrophilicity Index) GeomOpt->LUMO TS_Search Transition State Search (SnAr Reaction Path) GeomOpt->TS_Search Library Virtual Library Gen (4-Anilino Derivatives) TS_Search->Library Validates Synthesis Prep Ligand Prep (Tautomers/Ionization) Library->Prep Dock XP Docking (H-Bond Constraints) Prep->Dock Grid Receptor Grid Gen (EGFR T790M - PDB: 4ZAU) Grid->Dock MD MD Simulation (100ns) (RMSD/RMSF Analysis) Dock->MD ADMET ADMET Prediction (LogP, BBB, Tox) Dock->ADMET BindingEnergy MM-GBSA Binding Free Energy MD->BindingEnergy Result Lead Candidate Selection BindingEnergy->Result ADMET->Result

Caption: Integrated computational workflow for this compound, spanning QM reactivity assessment to MD-validated lead selection.

References

  • BenchChem. (n.d.).[1] 4-Chloro-5-(trifluoromethoxy)quinoline and Quinazoline Building Blocks.[1][2] Retrieved from

  • Mao, L., et al. (2020).[1] Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors.[1][3][4] NIH National Library of Medicine.[1] Retrieved from

  • El-Azab, A. S., et al. (2023).[1][4][5] Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[1][4][6] MDPI, Molecules.[1] Retrieved from

  • Al-Wahaibi, L. H., et al. (2023).[1] New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE.[1] Retrieved from

  • Freitas, R. H. C. N., et al. (2021).[1] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[1][7][8] Beilstein Journal of Organic Chemistry.[1][7] Retrieved from

Sources

The Ascendancy of Trifluoromethyl Quinazolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Trifluoromethyl Moiety's Transformative Impact on Quinazoline Scaffolds

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, has long been a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, the strategic incorporation of the trifluoromethyl (CF₃) group has heralded a new era of quinazoline-based drug discovery. This electron-withdrawing moiety profoundly influences the physicochemical and pharmacokinetic properties of the parent molecule, enhancing metabolic stability, lipophilicity, and bioavailability.[2][3] These attributes have propelled trifluoromethyl quinazoline derivatives to the forefront of research, leading to the development of potent drug candidates with diverse pharmacological activities, ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory applications.[3] This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this promising class of compounds, offering critical insights for researchers, scientists, and drug development professionals.

I. Synthetic Strategies: Crafting the Trifluoromethyl Quinazoline Core

The synthesis of trifluoromethyl quinazoline derivatives can be broadly approached through two primary strategies: the introduction of a trifluoromethyl group onto a pre-formed quinazoline ring or the construction of the quinazoline ring from trifluoromethyl-containing precursors. The latter is often more common and versatile.

A prevalent method involves the cyclization of an appropriately substituted anthranilic acid derivative with a trifluoromethyl-containing synthon. For instance, the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with an acid chloride or anhydride can yield the corresponding 2-substituted-4-quinazolinone.

A key intermediate in the synthesis of many trifluoromethyl quinazolines is 2-amino-4-(trifluoromethyl)quinazoline. A concise and efficient solid-phase synthesis of 2-amino-4(3H)-quinazolinones has been reported, involving the reaction of polymer-bound isothioureas with isatoic anhydride derivatives, which provides the products in good yield and purity.

Experimental Protocol: Synthesis of N-Phenyl-4-(trifluoromethyl)quinazoline-2-amine Derivatives

This protocol outlines a general multi-step synthesis of N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives, starting from 2-nitrobenzaldehyde.[4]

Step 1: Nucleophilic Addition

  • To a solution of 2-nitrobenzaldehyde in an appropriate solvent, add the desired nucleophile (e.g., a Grignard reagent or an organolithium reagent) at a low temperature (-78 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Oxidation

  • Dissolve the alcohol from the previous step in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC), and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel and concentrate the filtrate.

Step 3: Reduction

  • Dissolve the ketone in a solvent mixture (e.g., ethanol and water).

  • Add a reducing agent, such as iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir for several hours.

  • Cool the reaction mixture, filter, and concentrate the filtrate.

Step 4: Cyclization

  • Dissolve the resulting amine in a suitable solvent (e.g., ethanol).

  • Add a cyclizing agent, such as cyanogen bromide, and stir at room temperature.

  • Monitor the formation of the quinazoline ring by TLC.

  • Once the reaction is complete, concentrate the solvent and purify the product.

Step 5: Chlorination

  • Treat the 2-aminoquinazoline derivative with a chlorinating agent, such as phosphorus oxychloride, at reflux.

  • Carefully quench the reaction with ice water.

  • Collect the precipitate by filtration and wash with water.

Step 6: Coupling Reaction

  • To a solution of the 2-chloroquinazoline in a suitable solvent (e.g., isopropanol), add the desired aniline derivative and a catalytic amount of acid (e.g., hydrochloric acid).

  • Heat the reaction mixture at reflux until the starting material is consumed.

  • Cool the reaction, and collect the product by filtration.

  • Purify the final compound by recrystallization or column chromatography.

Synthesis_of_Gefitinib cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 4,5-dimethoxy-2-nitrobenzonitrile 4,5-dimethoxy-2- nitrobenzonitrile Reduction Reduction (e.g., Fe/NH4Cl) 4,5-dimethoxy-2-nitrobenzonitrile->Reduction Step 1 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution 3-chloro-4-fluoroaniline->Nucleophilic_Aromatic_Substitution Amino_intermediate 2-amino-4,5-dimethoxy- benzonitrile Reduction->Amino_intermediate Cyclization Cyclization (e.g., Formamide) Amino_intermediate->Cyclization Step 2 Quinazolinone_intermediate 6,7-dimethoxy- quinazolin-4(3H)-one Cyclization->Quinazolinone_intermediate Chlorination Chlorination (e.g., POCl3) Quinazolinone_intermediate->Chlorination Step 3 Chloroquinazoline_intermediate 4-chloro-6,7-dimethoxy- quinazoline Chlorination->Chloroquinazoline_intermediate Chloroquinazoline_intermediate->Nucleophilic_Aromatic_Substitution Step 4 Gefitinib Gefitinib Nucleophilic_Aromatic_Substitution->Gefitinib

Caption: A generalized synthetic pathway for Gefitinib, a quinazoline-based EGFR inhibitor.

II. Biological Activities: A Multifaceted Therapeutic Potential

Trifluoromethyl quinazoline derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in several therapeutic areas.

A. Anticancer Activity

The most extensively studied application of trifluoromethyl quinazoline derivatives is in oncology.[3][5] Many of these compounds exhibit potent antiproliferative activity against a wide range of cancer cell lines.[6]

Mechanism of Action: Targeting Receptor Tyrosine Kinases

A primary mechanism of their anticancer effect is the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR).[2] EGFR is a key regulator of cell proliferation and survival, and its overexpression or mutation is a hallmark of many cancers.[3] Trifluoromethyl quinazoline derivatives, such as the FDA-approved drugs gefitinib and erlotinib, act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking downstream signaling pathways and thereby inhibiting cancer cell growth and survival.[2][3]

Some derivatives have also been shown to induce apoptosis (programmed cell death) and inhibit tumor cell migration.[6] One study demonstrated that a novel trifluoromethyl-containing quinazoline derivative induced apoptosis but had no effect on the cell cycle of tumor cells.[6]

EGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_ras_raf Ras-Raf-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_plc_pkc PLCγ-PKC Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Promotes Quinazoline_Inhibitor Trifluoromethyl Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Inhibition of the EGFR signaling pathway by trifluoromethyl quinazoline derivatives.

Quantitative Anticancer Activity Data

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Gefitinib PC3 (Prostate)~3.0[6]
LNCaP (Prostate)~3.5[6]
K562 (Leukemia)~4.0[6]
Compound 8b PC3 (Prostate)5.51[4]
LNCaP (Prostate)4.51[4]
K562 (Leukemia)8.49[4]
Compound 10b PC3 (Prostate)3.02[6]
LNCaP (Prostate)3.45[6]
K562 (Leukemia)3.98[6]
B. Antimicrobial Activity

Trifluoromethyl quinazoline derivatives have also emerged as a promising class of antimicrobial agents.[3] They have shown activity against a range of bacteria and fungi.[7] The mechanism of their antimicrobial action is thought to involve the disruption of the microbial cell wall and DNA structures.[8]

Structure-activity relationship studies have indicated that substitutions at various positions of the quinazoline ring can significantly influence the antimicrobial potency.[8] For instance, the presence of a halogen atom at the 6 and 8 positions has been shown to improve antibacterial activity.[8]

Antimicrobial Screening Methods

A common method for evaluating the antimicrobial activity of these compounds is the agar disk diffusion method.[6]

Experimental Protocol: Agar Disk Diffusion Assay

  • Prepare a nutrient agar medium and pour it into sterile Petri plates.

  • Once the agar solidifies, inoculate the plates with a standardized suspension of the test microorganism.

  • Impregnate sterile paper discs with a known concentration of the trifluoromethyl quinazoline derivative.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc. The size of the zone is indicative of the antimicrobial activity.

Quantitative Antimicrobial Activity Data

Compound ClassMicroorganismActivityReference
Quinazolinone derivativesGram-positive bacteriaMarginal efficacy[7]
2(S24-bromo) and 3-nitro substituted 4-anilinoquinazolineFusarium moniliformeHigh antifungal activity (90% inhibition)[7]
1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureaKlebsiella pneumoniae, Proteus vulgaris, Staphylococcus epidermidisMIC of 1.6 µg/mL[7]
C. Anti-inflammatory Activity

Several quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[2][9] The in vivo anti-inflammatory effects are often evaluated using the carrageenan-induced paw edema model in rats.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

  • Administer the test compound (trifluoromethyl quinazoline derivative) or a standard anti-inflammatory drug (e.g., phenylbutazone) orally to a group of rats.

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measure the paw volume at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for the test compounds compared to the control group.

Quantitative Anti-inflammatory Activity Data

Compound Class/IDDoseEdema Inhibition (%)Reference
Quinazolinone derivatives (general)50 mg/kg15.1 - 32.5[2]
Compound 9 (2′-(p-chlorobenzylideneamino)phenyl substituted)50 mg/kg20.4[2]
Azetidinone derivatives50 mg/kg24.6 - 27.3[2]
Thiazolidinone derivatives50 mg/kg22.9 - 32.5[2]

III. Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The biological activity of trifluoromethyl quinazoline derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

  • Position of the Trifluoromethyl Group: The placement of the CF₃ group on the quinazoline scaffold significantly impacts activity. Its electron-withdrawing nature can influence the pKa of nearby functional groups, affecting binding interactions with biological targets.

  • Substituents at the 2- and 4-positions: Modifications at these positions are critical for modulating the activity and selectivity of the compounds. For instance, in anticancer derivatives targeting EGFR, the nature of the substituent at the 4-position, often an aniline moiety, is crucial for binding to the ATP pocket of the enzyme.[3]

  • Substituents on the Benzene Ring: The introduction of various functional groups on the fused benzene ring can fine-tune the pharmacokinetic properties and biological activity. Halogen substitutions, as mentioned earlier, have been shown to enhance antimicrobial activity.[8]

IV. Future Perspectives and Conclusion

Trifluoromethyl quinazoline derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. Their enhanced metabolic stability and diverse biological activities make them attractive candidates for further drug development.[3] Future research will likely focus on:

  • Optimization of existing lead compounds: Fine-tuning the structure of potent derivatives to improve efficacy, selectivity, and pharmacokinetic profiles.

  • Exploration of novel biological targets: Investigating the potential of these compounds against other diseases.

  • Development of novel synthetic methodologies: Devising more efficient and environmentally friendly synthetic routes.

  • Clinical translation: Advancing the most promising candidates through preclinical and clinical trials.

V. References

  • Rasayan J. Chem. INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Synthesis and Anti-Inflammatory Activity of 4(3H)-Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)-Quinazolinone Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(1), 1-5.

  • Jubie, S., Sikdar, P., Antony, S., Kalirajan, R., & Gowramma, B. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Young Pharmacists, 4(1), 12-17.

  • Yadav, M. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(5), 144-149.

  • Pandey, V., Singh, S., & Singh, J. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 145-154.

  • Pérez-Villanueva, M., Pérez-Hernández, N., Romero-Beniquez, F., Pérez-García, L. A., Benítez-López, O., Olivas-Soria, K., ... & Rivera, G. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules, 29(19), 4496.

  • Dai, X., Cheng, S., Chen, M., Yu, J., Luo, H., Xu, G., & Xu, B. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.

  • Merezhkina, A. M., Tsibizova, A. A., & Tyurenkov, I. N. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 98(5), 578-586.

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Z. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Molecules, 27(19), 6534.

  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Letters in Drug Design & Discovery, 7(8), 573-583.

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2024). Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. Results in Chemistry, 7, 101439.

  • Alagarsamy, V. (2013). Quinazoline derivatives: synthesis and bioactivities. International journal of medicinal chemistry, 2013.

  • Oda, K., & Funabiki, K. (2013). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

  • Costa, D. B., & Kobayashi, S. S. (2025). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future Medicinal Chemistry, 17(1), 1-4.

  • Reddy, T. S., & Reddy, P. P. (2018). A New Synthesis of Gefitinib. Synfacts, 14(11), 1149.

  • El-Sayed, M. A., El-Tanani, M., & El-Bendary, E. R. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4784.

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1(1).

  • CN103570633B - The preparation method of Gefitinib - Google Patents.

  • Desai, N. C., & Dodiya, A. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry, 4(3), 325-332.

  • Li, J., & He, L. (2013). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. International Journal of Organic Chemistry, 3(3), 1-4.

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • Wang, Y., Li, J., Zhang, Y., Li, Y., Wang, Y., & Liu, Z. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(15), 4966.

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Z. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Molecules, 27(19), 6534.

  • ResearchGate. Process for synthesis of gefitinib. [Link]

  • Sino Biological. EGFR Signaling Pathway. [Link]

  • Wikimedia Commons. File:EGFR signaling pathway.png. [Link]

  • Banerji, A., Chatterjee, A., & Poddar, A. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Current medicinal chemistry, 29(23), 4065-4089.

  • US8350029B2 - Process for the preparation of gefitinib - Google Patents.

  • Kumar, A., & Narasimhan, B. (2012). Potential antimicrobial activities of quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1279-1287.

Sources

Methodological & Application

Application Note: Modular Synthesis of 4-Amino-2-(trifluoromethyl)quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Relevance

The 4-amino-2-(trifluoromethyl)quinazoline scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., EGFR, VEGFR inhibitors) and antiviral research.

The incorporation of the trifluoromethyl (


) group at the C2 position serves three critical medicinal chemistry functions:
  • Metabolic Stability: It blocks the C2 position from oxidative metabolism (e.g., by aldehyde oxidase), a common liability for quinazolines.[1]

  • Lipophilicity: It modulates

    
    , enhancing membrane permeability.[1]
    
  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group activates the C4 position for nucleophilic attack, facilitating the introduction of diverse amine "warheads" or solubilizing groups.[1]
    

This Application Note details a robust, scalable 3-step modular synthesis . Unlike "one-pot" methods that limit diversity, this protocol isolates the activated 4-chloro intermediate, allowing researchers to generate large libraries of derivatives from a single batch of core scaffold.

Retrosynthetic Strategy

The most reliable route for library generation utilizes a Nucleophilic Aromatic Substitution (


)  strategy. The workflow proceeds from commercially available 2-aminobenzamide through a cyclization-activation-displacement sequence.[1]
Workflow Visualization

SynthesisWorkflow SM Starting Material 2-Aminobenzamide INT1 Intermediate 1 2-(CF3)-quinazolin-4(3H)-one SM->INT1 Step 1: TFAA, Pyridine Cyclization INT2 Activated Scaffold 4-Chloro-2-(CF3)-quinazoline INT1->INT2 Step 2: POCl3, DIPEA Chlorination PROD Final Product 4-Amino-2-(CF3)-quinazoline INT2->PROD Step 3: R-NH2, Et3N SNAr Displacement

Figure 1: Modular synthetic pathway designed for parallel synthesis of analogs.

Detailed Experimental Protocols

Step 1: Cyclization to 2-(Trifluoromethyl)quinazolin-4(3H)-one

This step constructs the pyrimidine ring.[1] The use of Trifluoroacetic Anhydride (TFAA) provides the C2-carbon and the


 group simultaneously.
  • Reagents: 2-Aminobenzamide (1.0 equiv), Trifluoroacetic Anhydride (TFAA, 1.2 equiv), Pyridine (2.0 equiv), THF (anhydrous).

  • Mechanism: N-acylation of the aniline followed by base-promoted intramolecular dehydration.[1]

Protocol:

  • Charge a round-bottom flask with 2-aminobenzamide (10 mmol) and anhydrous THF (50 mL).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add pyridine (20 mmol) followed by dropwise addition of TFAA (12 mmol). Caution: Exothermic.[1]

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Critical Checkpoint: Monitor by LCMS. You will observe the acyclic intermediate.[1] If cyclization is incomplete, heat to reflux for 1 hour.[1]

  • Workup: Concentrate in vacuo. Resuspend in water/EtOAc.[1] The product often precipitates as a white solid from the aqueous layer due to low solubility.[1] Filter, wash with water and hexanes.[1]

  • Yield Expectation: 85-95%.

Step 2: Activation (Chlorination)[1]

This is the most critical step. The 4-chloro intermediate is hydrolytically unstable due to the electron-withdrawing


 group, which makes the C4 position highly electrophilic.[1]
  • Reagents: Phosphorus Oxychloride (

    
    , 5-10 equiv), DIPEA (N,N-Diisopropylethylamine, 1.5 equiv).[1]
    
  • Why DIPEA? It traps the HCl generated, preventing acid-catalyzed degradation and accelerating the reaction compared to neat

    
    .[1]
    

Protocol:

  • Place dried Intermediate 1 (5 mmol) in a pressure vial or round-bottom flask.

  • Add

    
     (neat, 25 mmol) and DIPEA (7.5 mmol).
    
  • Heat to 90°C for 3–4 hours. The suspension should become a clear yellow solution.[1]

  • Workup (The "Dry" Method):

    • Do NOT quench directly into water.[1] The product will hydrolyze back to the starting material (Intermediate 1) rapidly.[1]

    • Concentrate the reaction mixture to dryness under high vacuum to remove excess

      
      .
      
    • Azeotrope twice with anhydrous toluene to remove trace acid chlorides.[1]

    • Storage: Use immediately or store under Argon at -20°C. If purification is strictly necessary, use flash chromatography with rapid elution (Hexane/EtOAc) on silica neutralized with 1%

      
      .
      
Step 3: Displacement (Library Generation)[1]

The activated 4-chloro scaffold reacts with primary or secondary amines.[1][2]

  • Reagents: 4-Chloro-2-(trifluoromethyl)quinazoline (1.0 equiv), Amine (

    
    , 1.1 equiv), 
    
    
    
    (2.0 equiv), Isopropanol (IPA) or THF.[1]

Protocol:

  • Dissolve the crude 4-chloro intermediate in IPA or THF (0.2 M).

  • Add the desired amine and

    
    .[1]
    
  • Stir at RT.[1]

    • Note: Due to the activation by

      
      , most aliphatic amines react within 30 minutes at RT.[1] Anilines (aromatic amines) may require heating to 60°C.
      
  • Workup: Dilute with water. The product usually precipitates.[1] Filter and wash with cold ether.[1] If soluble, extract with EtOAc, dry over

    
    , and concentrate.[1]
    

Critical Control Points & Troubleshooting

The following table summarizes common failure modes and their scientific causality.

ObservationProbable CauseCorrective Action
Step 1: Low Yield Incomplete dehydration of the acyclic diamide intermediate.[1]Increase reaction temperature to reflux or add a dehydrating agent like T3P (Propylphosphonic anhydride) [1].
Step 2: Reversion to SM Hydrolysis of the C-Cl bond during aqueous workup.[1]Avoid aqueous workup. Evaporate

and use the crude residue directly. The

group makes the C-Cl bond extremely labile to water [2].[1]
Step 3: Bis-addition Diamine used as nucleophile without protection.[1]If using a diamine (e.g., piperazine), use a mono-Boc protected derivative or large excess (5 equiv) of the amine.
Safety Warning Formation of HCl and pressure buildup.[1]Step 2 generates significant HCl gas.[1] Use a scrubber or a pressure-release bubbler.

Advanced Alternative: One-Pot T3P Cascade

For researchers wishing to avoid


 (a regulated chemical) or isolate the unstable chloride, a one-pot activation method using T3P is viable, though less modular.
  • Concept: T3P acts as both the cyclization agent for Step 1 and the activating agent for the amine coupling, often proceeding through a phosphorylated intermediate that is displaced by the amine [1].[1]

  • Pros: Greener, no halogenated waste.[1]

  • Cons: Lower yields for sterically hindered amines; difficult to purify if the reaction stalls.[1]

References

  • Almeida, S., et al. (2018).[1][3] "One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source." The Journal of Organic Chemistry, 83(9), 5104–5113.

    • [1]

  • Lefebvre, V., et al. (2011).[1] "POCl3 Chlorination of 4-Quinazolones: Kinetics and Mechanism." The Journal of Organic Chemistry, 76(6), 1653–1661.[4]

    • [1]

  • Verma, S., et al. (2019).[1] "Recent Advances in the Synthesis of Quinazoline Derivatives." Journal of Heterocyclic Chemistry, 56(6).

    • [1]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-5-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure serves as an ideal scaffold for designing ATP-competitive kinase inhibitors. A significant number of FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are built upon this privileged framework, primarily targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1][2] The core principle behind their mechanism of action lies in the substitution at the C-4 position of the quinazoline ring, which allows for the introduction of various aniline or phenoxy moieties that occupy the ATP-binding pocket of the target kinase.[2]

This guide focuses on a specific, highly functionalized building block: 4-Chloro-5-(trifluoromethyl)quinazoline . The strategic placement of the trifluoromethyl (-CF3) group at the C-5 position, combined with the reactive chloro group at C-4, offers a unique starting point for synthesizing a new generation of potent and potentially selective kinase inhibitors. The -CF3 group is a bioisostere of the methyl group but possesses distinct electronic properties; its strong electron-withdrawing nature can significantly influence the molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced pharmacokinetic profiles and improved biological activity.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route to functionalize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the chloro leaving group, makes the C-4 position highly susceptible to attack by nucleophiles, most commonly the amino group of a substituted aniline.

SNAr_Mechanism cluster_0 S-N-Ar Mechanism Start This compound + Substituted Aniline Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate Nucleophilic Attack at C4 Product 4-Anilino-5-(trifluoromethyl)quinazoline (Kinase Inhibitor Scaffold) Intermediate->Product Loss of Cl- HCl HCl (byproduct) Synthesis_Workflow cluster_main Synthetic Workflow start_materials 1. Dissolve this compound in Isopropanol add_aniline 2. Add 3-Ethynylaniline start_materials->add_aniline add_base 3. Add Triethylamine add_aniline->add_base reflux 4. Heat to Reflux (4-6h) add_base->reflux workup 5. Cool, Filter, and Wash reflux->workup product N-(3-ethynylphenyl)-5-(trifluoromethyl)quinazolin-4-amine workup->product

Sources

The Strategic Role of 4-Chloro-5-(trifluoromethyl)quinazoline in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a "Privileged" Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as foundational scaffolds for the development of novel therapeutics. The quinazoline ring system is a prominent member of this elite group, often referred to as a "privileged" structure. Its inherent drug-like properties, including a rigid bicyclic structure that allows for precise spatial orientation of substituents, and its ability to engage in a multitude of non-covalent interactions with biological targets, have cemented its importance in medicinal chemistry. Quinazoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] Several quinazoline-based drugs have received FDA approval, particularly in the realm of oncology, underscoring the clinical significance of this heterocyclic system.[2]

This application note focuses on a specific, highly functionalized quinazoline intermediate: 4-Chloro-5-(trifluoromethyl)quinazoline . The strategic placement of a chloro group at the 4-position and a trifluoromethyl group at the 5-position imbues this molecule with unique chemical reactivity and pharmacological potential, making it a valuable building block in the synthesis of targeted therapies, particularly kinase inhibitors.

The Chemical Rationale: Unpacking the Roles of the Chloro and Trifluoromethyl Groups

The efficacy of this compound as a drug discovery intermediate is rooted in the distinct properties of its substituents:

  • The 4-Chloro Group: A Versatile Handle for Nucleophilic Aromatic Substitution. The chlorine atom at the 4-position of the quinazoline ring is an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, allowing for the facile introduction of a wide array of nucleophiles, most notably anilines, to generate 4-anilinoquinazoline derivatives.[1] This reaction is a pivotal step in the synthesis of numerous kinase inhibitors, where the anilino moiety often plays a crucial role in binding to the hinge region of the kinase active site.[3]

  • The 5-Trifluoromethyl Group: A Bioisostere for Enhanced Potency and Pharmacokinetics. The trifluoromethyl (-CF3) group is a powerful tool in modern medicinal chemistry, often employed as a bioisostere for other groups to modulate a molecule's physicochemical and pharmacokinetic properties.[4] Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, potentially enhancing binding interactions with the target protein. Furthermore, the -CF3 group is known to increase metabolic stability by blocking sites of oxidative metabolism, and its lipophilicity can improve cell membrane permeability and bioavailability.[4]

The combination of these two functionalities in this compound creates a highly versatile and potent intermediate for the synthesis of advanced drug candidates.

Synthesis of this compound: A Two-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-amino-6-(trifluoromethyl)benzoic acid.

Step 1: Cyclization to 5-(Trifluoromethyl)quinazolin-4(3H)-one

The initial step involves the construction of the quinazolinone ring system. A common and effective method is the cyclization of 2-amino-6-(trifluoromethyl)benzoic acid with formamide. This reaction, a variation of the Niementowski quinazoline synthesis, proceeds at elevated temperatures.

Step_1_Synthesis start 2-amino-6-(trifluoromethyl)benzoic acid product1 5-(Trifluoromethyl)quinazolin-4(3H)-one start->product1 Cyclization reagent1 Formamide (HCONH2) reagent1->product1 heat Heat (e.g., 130-180 °C) heat->product1

Figure 1: Synthesis of 5-(Trifluoromethyl)quinazolin-4(3H)-one.

Protocol 1: Synthesis of 5-(Trifluoromethyl)quinazolin-4(3H)-one

ParameterValue/Description
Reactants 2-amino-6-(trifluoromethyl)benzoic acid, Formamide
Molar Ratio 1 : 10-15 (Benzoic acid : Formamide)
Solvent Formamide (acts as both reactant and solvent)
Temperature 130-180 °C[5]
Reaction Time 5-10 hours[5]
Work-up Cool the reaction mixture, add water to precipitate the product. Filter, wash with water, and dry.
Purification Recrystallization from a suitable solvent (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Excess Formamide: Using a large excess of formamide ensures that it can act as both the formylating agent and the solvent, driving the reaction to completion.

  • High Temperature: The high temperature is necessary to overcome the activation energy for the cyclization and dehydration steps of the reaction.

Step 2: Chlorination to this compound

The second step involves the conversion of the quinazolinone to the desired 4-chloroquinazoline. This is typically achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl3), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF).[2]

Step_2_Synthesis start 5-(Trifluoromethyl)quinazolin-4(3H)-one product1 This compound start->product1 Chlorination reagent1 Phosphorus oxychloride (POCl3) reagent1->product1 catalyst DMF (catalytic) catalyst->product1 heat Reflux heat->product1

Figure 2: Synthesis of this compound.

Protocol 2: Synthesis of this compound

ParameterValue/Description
Reactants 5-(Trifluoromethyl)quinazolin-4(3H)-one, Phosphorus oxychloride (POCl3)
Catalyst N,N-Dimethylformamide (DMF) (catalytic)
Solvent Phosphorus oxychloride (acts as both reactant and solvent)
Temperature Reflux (boiling point of POCl3 is ~106 °C)
Reaction Time 2-4 hours
Work-up Carefully quench the reaction mixture with ice water, neutralize with a base (e.g., sodium bicarbonate), and extract with an organic solvent (e.g., ethyl acetate).
Purification Column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride: POCl3 is a powerful chlorinating agent that effectively converts the hydroxyl group of the quinazolinone tautomer into a chloro group.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl3, which is a more reactive electrophile and facilitates the chlorination.

  • Careful Quenching: The reaction of POCl3 with water is highly exothermic and produces hydrochloric acid. Therefore, quenching on ice is crucial for safety and to control the reaction.

Application in Drug Discovery: Synthesis of a Dacomitinib Analogue

The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of biologically active molecules. As an illustrative example, we will outline the synthesis of a hypothetical analogue of Dacomitinib, a potent and irreversible pan-HER inhibitor.[6][7]

Step 3: Nucleophilic Aromatic Substitution with a Substituted Aniline

The final step in this example is the reaction of this compound with a substituted aniline via a nucleophilic aromatic substitution reaction. This step constructs the core 4-anilinoquinazoline scaffold, which is crucial for the biological activity of many kinase inhibitors.[1]

Step_3_Synthesis start This compound product1 Dacomitinib Analogue start->product1 S N Ar Reaction reagent1 Substituted Aniline reagent1->product1 base Base (e.g., DIPEA) base->product1 solvent Solvent (e.g., Isopropanol) solvent->product1 heat Heat heat->product1

Figure 3: Synthesis of a Dacomitinib Analogue.

Protocol 3: Synthesis of a 4-Anilino-5-(trifluoromethyl)quinazoline Derivative

ParameterValue/Description
Reactants This compound, Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)
Base Diisopropylethylamine (DIPEA) or another non-nucleophilic base
Solvent Isopropanol, n-butanol, or another suitable high-boiling solvent
Temperature 60-120 °C
Reaction Time 2-6 hours
Work-up Cool the reaction mixture to precipitate the product. Filter, wash with the reaction solvent and then a non-polar solvent (e.g., hexane), and dry.
Purification Recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Substituted Aniline: The choice of aniline is dictated by the desired structure-activity relationship for the target kinase.

  • Base: A base is used to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base like DIPEA is chosen to avoid competing reactions.

  • Solvent and Temperature: A high-boiling polar aprotic or protic solvent is used to ensure the solubility of the reactants and to provide the necessary thermal energy for the SNAr reaction to proceed at a reasonable rate.

Conclusion

This compound is a strategically designed and highly valuable intermediate in modern drug discovery. Its facile synthesis and the orthogonal reactivity of its chloro and trifluoromethyl substituents provide medicinal chemists with a powerful platform for the rapid generation of diverse libraries of potential drug candidates. The protocols and rationale outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this important building block in their quest for novel and effective therapeutics.

References

  • CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents. (n.d.).
  • CN103288759A - Method for preparing dacomitinib - Google Patents. (n.d.).
  • CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents. (n.d.).
  • CN103304492B - The synthetic method of a kind of EGFR inhibitor Dacomitinib - Google Patents. (n.d.).
  • Ji, F., Zhang, L., & He, Y. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]

  • Synthetic route for the preparation of gefitinib analogues 10-17.... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Abdel-Aziz, A. A.-M., Abou-Zeid, L. A., ElTahir, K. E. H., & Al-Obaid, A. M. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396–2412. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing. (n.d.). Retrieved February 4, 2026, from [Link]

  • Sharma, V. K., Kumar, V., & Singh, T. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions - RSC Publishing. (n.d.). Retrieved February 4, 2026, from [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). (n.d.). Retrieved February 4, 2026, from [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents. (n.d.).
  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • US5760041A - 4-aminoquinazoline EGFR Inhibitors - Google Patents. (n.d.).
  • (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • (PDF) ChemInform Abstract: Synthesis of Carbocyclic β-Amino Acids - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • QUINAZOLINE DERIVATIVES - European Patent Office - EP 0824527 B1 - Googleapis.com. (n.d.).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. (n.d.). Retrieved February 4, 2026, from [Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

Application Note: High-Throughput Screening of 4-Chloro-5-(trifluoromethyl)quinazoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of clinically approved EGFR inhibitors like Gefitinib and Erlotinib.[1] However, the 4-Chloro-5-(trifluoromethyl)quinazoline scaffold presents a unique and under-explored chemical space.

The 5-Trifluoromethyl Advantage

While 6- and 7-substituted quinazolines are common, the 5-trifluoromethyl (-CF3) group introduces specific physicochemical advantages:

  • Metabolic Blockade: The bulky, electron-withdrawing -CF3 group at the C5 position blocks metabolic oxidation at a typically vulnerable site, potentially extending in vivo half-life.

  • Electronic Modulation: The strong electron-withdrawing nature of the -CF3 group increases the electrophilicity of the C4 position. This facilitates nucleophilic aromatic substitution (

    
    ) during library synthesis but also increases susceptibility to hydrolysis—a critical stability factor discussed in Section 2.
    
  • Steric Influence: The C5 substituent projects into the solvent-accessible region of the ATP-binding pocket in kinases (e.g., EGFR, VEGFR), potentially altering selectivity profiles compared to standard 6/7-substituted analogs.

This guide details the end-to-end workflow for screening analogs derived from this core, specifically targeting EGFR kinase inhibition , a validated mechanism for this structural class.

Chemical Library Management (Expertise & Experience)

CRITICAL WARNING: The this compound core is highly reactive. Unlike standard quinazolines, the electron-withdrawing effect of the 5-CF3 group activates the C4-Cl bond, making it prone to rapid hydrolysis in the presence of atmospheric moisture.

Stability & Storage Protocol
  • The "Hydrolysis Trap": Upon exposure to moisture, the 4-chloro compound hydrolyzes to the thermodynamically stable, but biologically inactive, 5-(trifluoromethyl)quinazolin-4(3H)-one .

  • Detection: Before screening, QC a random 5% of the library via LC-MS. A mass shift of -18 Da (loss of HCl, gain of H2O) or the appearance of a highly polar peak indicates hydrolysis.

  • Solvent: Store all stock solutions in anhydrous DMSO (water content < 0.05%).

  • Freeze-Thaw: Limit freeze-thaw cycles to a maximum of 3. Precipitates often form due to moisture ingress during thawing.

Library Synthesis Logic (Combinatorial)

To generate the screening library, the 4-chloro core is reacted with a diverse set of amines.

Reaction Scheme:



  • Steric Hindrance: The 5-CF3 group creates steric bulk adjacent to the reaction center (C4).

    • Insight: Reactions with bulky amines (e.g., tert-butylamine, ortho-substituted anilines) will require elevated temperatures (80°C+) or catalytic activation (CsF), whereas unhindered amines react at room temperature.

HTS Assay Protocol: EGFR Kinase Inhibition (TR-FRET)

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is superior to standard fluorescence intensity because the time-gated measurement eliminates background fluorescence from the quinazoline compounds themselves, which are often autofluorescent in the blue/green region.

Assay Principle
  • Enzyme: Recombinant human EGFR (cytoplasmic domain).

  • Substrate: Biotin-labeled Poly(Glu, Tyr) peptide.

  • Detection:

    • Donor: Europium-cryptate labeled anti-phosphotyrosine antibody (Excitation: 337 nm, Emission: 620 nm).

    • Acceptor: XL665-labeled Streptavidin (Excitation: 620 nm, Emission: 665 nm).

  • Mechanism: Phosphorylation of the biotin-peptide recruits the Eu-antibody. The streptavidin binds the biotin. This brings Donor and Acceptor into proximity, generating a FRET signal at 665 nm. Inhibitors decrease this signal.

Reagents & Liquid Handling

Buffer Formulation:

  • 50 mM HEPES (pH 7.5)

  • 10 mM MgCl2

  • 1 mM EGTA

  • 0.01% Brij-35 (Prevents compound aggregation)

  • 2 mM DTT (Freshly added)

Step-by-Step Protocol (384-well Low Volume Plate):

  • Compound Transfer: Acoustic dispense 10 nL of library compounds (in 100% DMSO) into assay plates.

    • Controls: Column 1 (DMSO only, Max Signal), Column 2 (Reference Inhibitor Gefitinib 10 µM, Min Signal).

  • Enzyme Addition: Dispense 5 µL of EGFR enzyme (0.5 nM final) in Assay Buffer.

    • Pre-incubation: Incubate for 10 minutes at RT. This allows the inhibitor to bind the ATP pocket (Type I binding) or allosteric site before competition begins.

  • Substrate/ATP Start: Dispense 5 µL of Substrate Mix (ATP at

    
     app + Biotin-Peptide).
    
    • Reaction: Incubate for 60 minutes at RT.

  • Detection Step: Add 10 µL of Detection Mix (Eu-Ab + SA-XL665 in EDTA-containing buffer).

    • EDTA Function: Chelates

      
       to stop the kinase reaction instantly.
      
  • Read: Incubate 1 hour (signal stabilization) and read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

Visualizations

Screening Workflow Diagram

This diagram outlines the logical flow from library storage to hit validation, emphasizing the critical QC steps for this specific scaffold.

HTS_Workflow Library 4-Cl-5-CF3-Quinazoline Library (DMSO Stock) QC_Check LC-MS QC Step (Check for Hydrolysis -18 Da) Library->QC_Check 5% Random Sampling Acoustic Acoustic Dispensing (10 nL to 384-well) Library->Acoustic QC_Check->Library Pass/Fail Decision Enzyme_Add Add EGFR Enzyme (10 min Pre-incubation) Acoustic->Enzyme_Add Reaction Add ATP + Substrate (60 min Kinase Reaction) Enzyme_Add->Reaction Detection Add Detection Reagents (Eu-Ab + XL665 + EDTA) Reaction->Detection Read TR-FRET Readout (Ratio 665/620 nm) Detection->Read Analysis Data Analysis (Z-Prime & % Inhibition) Read->Analysis

Caption: Figure 1. High-throughput screening workflow including a critical LC-MS quality control step to detect scaffold hydrolysis.

Chemical Derivatization Logic

This diagram illustrates the synthesis of the screening library from the core scaffold.

Synthesis_Logic Core 4-Chloro-5-CF3 Quinazoline Core Reaction SNAr Reaction (Heat/Base) Core->Reaction Hydrolysis Inactive Hydrolysis Product (Quinazolinone) Core->Hydrolysis Moisture Exposure Amine Diverse Amine Library (R-NH2) Amine->Reaction Product 4-Amino-5-CF3 Quinazoline Analog Reaction->Product Successful Subst.

Caption: Figure 2. Library synthesis via SNAr reaction. Note the competing hydrolysis pathway driven by the electron-poor core.

Data Analysis & Validation

Quantitative Metrics

Data should be normalized to the High (DMSO) and Low (Reference Inhibitor) controls.

MetricFormulaAcceptance Criteria
Ratio ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

N/A
% Inhibition

> 50% for Hit Declaration
Z' Factor $1 - \frac{3(\sigma{max} + \sigma_{min})}{\mu_{max} - \mu_{min}
Signal-to-Background

> 3.0
Hit Validation (Self-Validating System)

A "hit" in the primary screen must be validated to rule out artifacts (e.g., fluorescence quenchers, aggregators).

  • Dose-Response: Retest hits in an 8-point serial dilution (e.g., 10 µM to 3 nM) to determine IC50.

  • Orthogonal Assay: Test confirmed hits in a cell-based viability assay (e.g., A549 cells , which are EGFR-dependent). The 5-CF3 group enhances lipophilicity, so cell permeability should be good, but this confirms it.

  • Selectivity Screen: Test against a wild-type vs. mutant EGFR panel (e.g., T790M) to see if the 5-CF3 group imparts specific selectivity.

References

  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. PMC. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • ResearchGate. (2022). Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Retrieved from [Link]

Sources

Introduction: The Quinazoline Scaffold and the Imperative of Rigorous Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of Quinazoline Derivatives for Researchers and Drug Development Professionals

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The journey from a novel synthesized quinazoline derivative to a potential drug candidate is paved with meticulous analytical characterization. This process is not merely a procedural checkpoint but a fundamental aspect of scientific inquiry that ensures the identity, purity, and structural integrity of the molecule . An unambiguous understanding of the compound's structure is paramount for establishing structure-activity relationships (SAR), ensuring reproducibility of biological data, and meeting regulatory standards.

This guide provides a comprehensive overview of the key analytical techniques employed in the characterization of quinazoline derivatives. It is designed to be a practical resource for researchers at all levels, offering not only detailed protocols but also insights into the rationale behind the selection of specific techniques and the interpretation of the resulting data. We will navigate the typical analytical workflow, from initial purity assessment to the definitive elucidation of complex three-dimensional structures.

The Analytical Workflow: A Multi-faceted Approach

The characterization of a newly synthesized quinazoline derivative is a systematic process that employs a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule.

Analytical_Workflow cluster_0 Initial Purity Assessment cluster_1 Preliminary Structural Information cluster_2 Detailed Structural Elucidation cluster_3 Definitive Structure & Stereochemistry TLC Thin-Layer Chromatography (TLC) - Rapid Purity Check - Reaction Monitoring HPLC High-Performance Liquid Chromatography (HPLC) - Purity Determination (%) - Quantification TLC->HPLC If pure by TLC, proceed to HPLC UV_Vis UV-Vis Spectroscopy - Confirmation of Aromatic System - Concentration HPLC->UV_Vis Quantified pure sample FTIR FT-IR Spectroscopy - Functional Group Identification UV_Vis->FTIR MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern FTIR->MS NMR NMR Spectroscopy - 1D (¹H, ¹³C): Atom Count & Environment - 2D (COSY, HSQC, HMBC): Connectivity MS->NMR Confirm MW X_Ray X-ray Crystallography - Unambiguous 3D Structure - Absolute Stereochemistry NMR->X_Ray For complex structures or stereochemistry

Sources

Protocol: Synthesis and Biological Profiling of 4-Anilinoquinazoline Scaffolds as EGFR-Targeting Anticancer Agents

[1]

Abstract & Scope

This application note details a robust, field-validated workflow for the preparation and evaluation of 4-anilinoquinazoline derivatives. These scaffolds are the structural backbone of clinically approved EGFR inhibitors (e.g., Gefitinib, Erlotinib). Unlike generic organic chemistry guides, this protocol focuses on the medicinal chemistry optimization required to generate bioactive compounds with high purity, specifically addressing the critical chlorination step and the subsequent nucleophilic aromatic substitution. The guide concludes with standardized biological assays to validate anticancer efficacy.

Strategic Rationale: The Quinazoline Scaffold

The 4-anilinoquinazoline moiety functions as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).

  • Mechanism: The N1 of the quinazoline ring accepts a hydrogen bond from Met793 in the kinase hinge region, while the aniline moiety occupies the hydrophobic pocket.

  • Design Logic: Substituents at the C6 and C7 positions (e.g., alkoxy groups) improve solubility and pharmacokinetic properties, while the aniline headgroup determines selectivity against specific mutants (e.g., T790M).

Chemical Synthesis Protocol

This workflow utilizes a convergent 3-step synthesis designed for scalability and library generation.

Step 1: Cyclization to Quinazolin-4(3H)-one
  • Objective: Construct the bicyclic core.

  • Reagents: 2-Amino-4,5-dimethoxybenzoic acid (for Gefitinib analogs), Formamidine acetate.

  • Protocol:

    • Suspend 2-amino-4,5-dimethoxybenzoic acid (10 mmol) in 2-methoxyethanol (30 mL).

    • Add formamidine acetate (15 mmol).

    • Critical Step: Reflux at 125°C for 12 hours. The high temperature is necessary to drive the condensation and dehydration.

    • Cool to room temperature (RT). The product will precipitate.

    • Filter, wash with cold ethanol, and dry.

    • Insight: 2-methoxyethanol is chosen over ethanol to allow for a higher reflux temperature, ensuring complete ring closure.

Step 2: Chlorination (The "Activation" Step)
  • Objective: Convert the unreactive carbonyl into a reactive chloro-leaving group.

  • Reagents: Quinazolin-4(3H)-one (from Step 1), POCl₃ (Phosphorus oxychloride), DIPEA (N,N-Diisopropylethylamine).

  • Protocol:

    • Place Quinazolin-4(3H)-one (5 mmol) in a dry round-bottom flask under Argon.

    • Add POCl₃ (excess, 5 mL) as both solvent and reagent.

    • Add DIPEA (catalytic, 0.5 mL). Why? Base catalysis accelerates the formation of the dichlorophosphate intermediate.

    • Reflux at 100°C for 4 hours until the solution becomes clear.

    • Safety/Workup: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/ammonia water. Extract with Dichloromethane (DCM).

    • Dry over anhydrous Na₂SO₄ and concentrate. Use immediately (unstable to hydrolysis).

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Install the specificity-determining aniline group.

  • Reagents: 4-Chloroquinazoline intermediate, Substituted Aniline (e.g., 3-chloro-4-fluoroaniline), Isopropanol (iPrOH).

  • Protocol:

    • Dissolve 4-chloroquinazoline (1 eq) in iPrOH (10 mL/g).

    • Add the substituted aniline (1.1 eq).[1]

    • Reflux at 85°C for 3–5 hours.

    • Self-Validating Isolation: Upon completion, the product precipitates as the Hydrochloride (HCl) salt .

    • Filter the solid while hot (removes unreacted impurities in solution) or after cooling. Wash with cold iPrOH and diethyl ether.

    • Insight: Using iPrOH avoids column chromatography.[2] The HCl salt form is often more water-soluble and suitable for biological assays.

Synthetic Workflow Diagram

SynthesisWorkflowStartStart: Anthranilic AcidStep1Step 1: Cyclization(Formamidine Acetate, 125°C)Start->Step1Inter1Intermediate:Quinazolin-4(3H)-oneStep1->Inter1Ring ClosureStep2Step 2: Chlorination(POCl3, DIPEA, Reflux)Inter1->Step2Inter2Intermediate:4-ChloroquinazolineStep2->Inter2ActivationStep3Step 3: SNAr Substitution(Aniline, iPrOH, 85°C)Inter2->Step3FinalFinal Product:4-Anilinoquinazoline (HCl Salt)Step3->FinalPrecipitation

Caption: Convergent synthetic route for 4-anilinoquinazoline derivatives emphasizing the SNAr precipitation purification method.

Biological Evaluation Protocols

Cell Culture Preparation
  • Cell Lines:

    • A549: Non-small cell lung cancer (Wild type EGFR).

    • H1975: NSCLC (T790M/L858R mutant - Resistant model).

    • LO2: Normal human hepatocytes (Toxicity control).

  • Media: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

  • Condition: 37°C, 5% CO₂.

In Vitro Cytotoxicity Assay (MTT)

The MTT assay measures the metabolic activity of mitochondrial dehydrogenases, serving as a proxy for cell viability.[3]

Protocol:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h to allow attachment.
    
  • Treatment: Replace media with fresh media containing the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[4][5] Gefitinib.[1][4][6]

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove supernatant. Add 150 µL DMSO to dissolve purple formazan crystals. Shake for 10 min.

  • Measurement: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression (GraphPad Prism).
    
Apoptosis Analysis (Annexin V-FITC/PI)

To confirm that growth inhibition is due to programmed cell death (apoptosis) rather than necrosis.

Protocol:

  • Treatment: Treat cells (

    
     cells/well in 6-well plate) with the IC₅₀ concentration of the compound for 24h.
    
  • Harvesting: Trypsinize cells (EDTA-free trypsin is preferred to protect membrane proteins), wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 min in the dark at RT.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.[7]

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

Biological Workflow Diagram

BioWorkflowcluster_AssaysParallel AssaysCellsCell Culture(A549, H1975, LO2)SeedingSeeding (96-well)Cells->SeedingTreatmentCompound Treatment(Serial Dilutions)Seeding->TreatmentMTTMTT Assay(Metabolic Activity)Treatment->MTT48-72hFACSFlow Cytometry(Annexin V/PI)Treatment->FACS24h @ IC50AnalysisData Analysis(IC50 Calculation, Apoptosis Rate)MTT->AnalysisFACS->Analysis

Caption: Parallel biological validation workflow distinguishing cytotoxic potency (MTT) from mechanism of death (Flow Cytometry).

Data Analysis & Troubleshooting

Key Troubleshooting Points
IssuePossible CauseCorrective Action
Low Yield in Step 2 Incomplete activation; Hydrolysis of POCl₃.Ensure reagents are dry. Increase DIPEA. Keep system strictly anhydrous.
Product Oiling in Step 3 Impure 4-chloro intermediate; Solvent choice.Recrystallize 4-chloroquinazoline from hexane before Step 3. Switch solvent to n-Butanol.
High Background in MTT Media contamination; Fingerprints on plate.Use phenol red-free media if possible. Wipe plate bottom before reading.
No Apoptosis Detected Necrosis dominant; Wrong time point.Reduce concentration to IC₅₀. Check at earlier time points (12h, 24h).
Expected Results
  • NMR: ¹H NMR should show a characteristic singlet around 8.5–9.0 ppm (H-2 of quinazoline) and disappearance of the NH peak from the starting aniline.

  • Potency: Effective EGFR inhibitors typically display IC₅₀ values in the nanomolar to low micromolar range (10 nM – 5 µM) .

References

  • Arnott, E. A., et al. (2011).[8][9] "POCl3 chlorination of 4-quinazolones." The Journal of Organic Chemistry. Link

  • Abcam. (n.d.). "MTT assay protocol." Abcam Protocols. Link

  • Kaur, J., et al. (2023). "An Updated Overview on the Synthesis and Anticancer Evaluation of Quinazoline Derivatives." ChemistrySelect. Link

  • Niu, Z., et al. (2022).[1][10] "Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents."[10][11][12] Molecules. Link

  • Zayed, M. F. (2024).[13][3] "Quinazoline Derivatives as Targeted Chemotherapeutic Agents." Cureus. Link

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-5-(trifluoromethyl)quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #5CF3-CL: Yield Optimization & Stability Protocol

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "5-Position" Paradox

Welcome to the technical support center. You are likely here because your yield of 4-chloro-5-(trifluoromethyl)quinazoline is unexpectedly low, or the product decomposes during purification.

This specific substrate presents a unique "push-pull" challenge in heterocyclic chemistry:

  • Steric Hindrance (The "Push"): The trifluoromethyl group at the 5-position is peri to the reaction center (C-4). This creates significant steric bulk, hindering the approach of the chlorinating agent.

  • Electronic Deactivation (The "Pull"): The strong electron-withdrawing nature of the

    
     group reduces the electron density on the carbonyl oxygen of the starting quinazolinone, making it a poor nucleophile for the initial phosphorylation step.
    

The Result: A reaction that is sluggish to start and a product that is highly susceptible to hydrolysis.[1][2] The guide below is structured to troubleshoot these specific failure points.

Module 1: The Reaction Bottleneck (Conversion)

User Issue: "TLC shows starting material remaining even after 12 hours reflux in


."

Root Cause: The 5-


 group deactivates the carbonyl oxygen. Standard 

reflux is often insufficient to overcome the activation energy barrier.
Protocol A: The Vilsmeier-Haack Boost (Recommended)

Do not rely on thermal energy alone. You must generate a more reactive electrophile in situ.

  • Reagents:

    • Substrate: 5-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq)

    • Solvent/Reagent:

      
       (5.0 – 10.0 eq)
      
    • Catalyst: DMF (Dimethylformamide) (0.1 – 0.5 eq) [CRITICAL]

    • Base:

      
      -Diisopropylethylamine (DIPEA) (1.0 eq) – Optional, aids initial solubility.
      
  • Step-by-Step:

    • Step 1: Charge the quinazolinone and

      
       into a dry flask under Argon.
      
    • Step 2: Add DIPEA slowly (exothermic).

    • Step 3: Add DMF dropwise. Note: You will observe gas evolution and a color change as the Vilsmeier reagent (

      
      ) forms.
      
    • Step 4: Reflux (

      
      ) for 3–5 hours.
      
    • Step 5: Monitor by HPLC/UPLC. Do not rely solely on TLC as the chloro-product often co-elutes or hydrolyzes on silica.

Why this works: DMF reacts with


 to form the Vilsmeier reagent (chloroiminium ion). This species is far more electrophilic than 

alone and can attack the deactivated carbonyl oxygen despite the steric hindrance of the 5-

group.
Protocol B: The

"Sledgehammer" (For Stubborn Substrates)

If Protocol A fails, the oxygen is too deactivated. Switch to Phosphorus Pentachloride (


).
  • Mix: Substrate (1.0 eq) +

    
     (solvent) + 
    
    
    
    (1.1 eq).
  • Mechanism:

    
     is a more aggressive chlorinating agent that operates via a different transition state, often bypassing the initial phosphorylation hurdle.
    
Module 2: The Workup Trap (Isolation)

User Issue: "I had the product in the flask, but after aqueous workup and column chromatography, I isolated mostly starting material (quinazolinone)."

Root Cause: Hydrolysis. The 5-


 group makes the C-4 position highly electrophilic. Upon contact with water (especially alkaline water) or acidic silica, the chloride is displaced by hydroxide, reverting the molecule to the thermodynamically stable quinazolinone.
Decision Tree: To Isolate or Not to Isolate?

WorkupLogic cluster_legend Yield Impact Start Reaction Complete NextStep What is your next step? Start->NextStep Amination Nucleophilic Substitution (e.g., adding an aniline) NextStep->Amination Synthesis Purification Need Pure Solid for Characterization NextStep->Purification Analysis Telescope DO NOT ISOLATE Perform 'One-Pot' reaction. Evaporate POCl3, add solvent + amine. Amination->Telescope ColdQuench Anhydrous/Cold Workup 1. Evap POCl3 2. Drip into DCM/NH3 (cold) 3. Fast Flash Column Purification->ColdQuench Telescope_Legend Yield: High (>85%) Quench_Legend Yield: Risk (<50%)

Figure 1: Decision logic for processing unstable 4-chloroquinazolines. Telescoping (One-pot) is the superior strategy for yield preservation.

The "Gold Standard" Isolation Protocol (If you MUST isolate):
  • Evaporation: Remove excess

    
    completely under high vacuum at 
    
    
    
    . Co-evaporate with dry toluene 2x to remove traces.
  • The Quench (Drip-into-Base):

    • Wrong Way: Pouring water into the reaction mixture.[3] (Generates massive heat + HCl

      
       instant hydrolysis).
      
    • Right Way: Dissolve the residue in dry DCM. Drip this organic solution slowly into a rapidly stirring, ice-cold mixture of Sat.

      
       or dilute 
      
      
      
      .[2]
  • Speed is Life: Separate layers immediately. Dry over

    
    .[2]
    
  • Chromatography: Use neutralized silica (pre-wash column with 1%

    
     in Hexane). Elute fast.
    
Module 3: Data & Comparison

Solvent & Reagent Impact on Yield

Reagent SystemReaction TempEst. Conversion (HPLC)Isolation StabilityRecommended For

(neat)
Reflux (

)
40-60% (Stalls)ModerateSimple substrates only

+ DMF (Cat.)
Reflux (

)
>95% ModerateStandard 5-

synthesis

+ DMF
Reflux (

)
70-80%High (Easier removal)If

removal is difficult

+


>98%Low (Acidic byproducts)highly deactivated rings
Frequently Asked Questions (FAQ)

Q1: My product turns into a white solid while sitting on the balance. What is happening? A: It is hydrolyzing with atmospheric moisture. This compound is extremely hygroscopic due to the electron-deficient ring. Store it under Argon in a freezer, or ideally, use it immediately in the next step.

Q2: Can I use Thionyl Chloride (


) instead of 

?
A: Yes, but

has a lower boiling point (

). Since the 5-

group deactivates the ring, the lower temperature might not provide enough activation energy. If you use

, you must use DMF as a catalyst and potentially a sealed tube to reach higher temperatures.

Q3: Why is the 5-position worse than the 6- or 7-position? A: The 5-position is a "Peri" position. It sterically interacts with the substituent at position 4. A


 group here acts like a goalkeeper, physically blocking the approach of the nucleophile (or chlorinating agent) and twisting the bond angles, destabilizing the transition state.
References
  • Mechanism of Vilsmeier-Haack Chlorination

    • Title: The reaction of quinazolones with

      
       to form the corresponding chloroquinazolines.[4]
      
    • Source: Journal of Organic Chemistry (2011).
    • URL:[Link]

  • Synthesis of Trifluoromethyl Quinazolines

    • Title: Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.[5][6]

    • Source: International Journal of Chemical Studies (2024).[5]

    • URL:[Link]

  • One-Pot (Telescoping)

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.
    • Source: Beilstein Journal of Organic Chemistry (2015).
    • URL:[Link]

  • Workup Stability of Chloroquinazolines

    • Title: What is the best method of quenching reaction mixture for POCl3 Chlorin
    • Source: ResearchGate Discussion (Verified Scientist Thread).
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Quinazoline Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the quinazoline scaffold. As a privileged structure in medicinal chemistry, the successful synthesis of quinazolines is often a critical step in the discovery of novel therapeutics. However, the path to these valuable compounds can be fraught with challenges, including low yields and the formation of persistent side products.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. Here, we will dissect common side reactions, explore their underlying mechanisms, and offer field-proven strategies to optimize your synthetic outcomes.

Frequently Asked Questions & Troubleshooting Guides

I. Issues of Yield and Purity

Question 1: My reaction yield is consistently low, and I observe multiple unidentified spots on my TLC plate. What are the likely culprits?

Low yields and a complex reaction mixture are common frustrations in quinazoline synthesis, often stemming from several competing factors. The high temperatures frequently employed in classical methods like the Niementowski synthesis can lead to the degradation of starting materials. For instance, anthranilic acid, a common precursor, can decarboxylate at elevated temperatures to form aniline, which can then participate in unwanted side reactions.[1][2]

Causality and Mechanism:

The thermal instability of starting materials is a primary concern. Anthranilic acid, when heated above its melting point, can decompose into aniline and carbon dioxide.[2] This not only consumes your starting material but also introduces a new reactive species into the pot, leading to a cascade of unpredictable byproducts.

Troubleshooting Protocol:

  • Temperature Optimization: Carefully screen a range of reaction temperatures. While classical protocols often call for high heat, modern variations may proceed efficiently at lower temperatures, especially with the aid of catalysts or microwave irradiation.

  • Microwave Synthesis: Consider switching from conventional heating to microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and often leads to cleaner reactions with higher yields by minimizing the opportunity for thermal decomposition.

  • Protecting Groups: If you suspect decarboxylation is a major issue, consider using a derivative of anthranilic acid with a protecting group on the amine, which can be removed after the quinazoline core is formed.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. High-boiling point polar aprotic solvents like DMF or DMSO can facilitate the reaction at lower temperatures compared to non-polar solvents.[3] However, be mindful that these solvents can be difficult to remove and may participate in side reactions. A solvent screen is often a worthwhile investment of time.

Question 2: I've isolated my product, but it's contaminated with a stubborn, high-molecular-weight byproduct that appears to be a dimer. How is this forming, and how can I prevent it?

Dimerization is a frequent and challenging side reaction in the synthesis of heterocyclic compounds, including quinazolines. These byproducts can arise through several mechanisms, often involving the self-condensation of reactive intermediates or starting materials.

Causality and Mechanism:

One common pathway to dimer formation involves the intermolecular reaction of a partially cyclized intermediate with another molecule of starting material. For example, in syntheses starting from 2-aminobenzonitrile, an intermediate amidine can potentially react with another molecule of 2-aminobenzonitrile before it has a chance to cyclize intramolecularly. High concentrations of starting materials and prolonged reaction times can favor these intermolecular reactions.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting dimer formation.

Troubleshooting Protocol:

  • High-Dilution Conditions: Running the reaction at a lower concentration can physically separate the reactive intermediates, thus favoring intramolecular cyclization over intermolecular dimerization.

  • Slow Addition: Instead of adding all reactants at once, try the slow, dropwise addition of one of the starting materials to the reaction mixture. This keeps the instantaneous concentration of the added reactant low, further discouraging dimerization.

  • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of the desired reaction, but it may have a more pronounced effect on suppressing the higher-activation-energy pathway leading to the dimer.

  • Catalyst Choice: The catalyst can play a crucial role in directing the reaction pathway. If using a base, consider a bulkier, non-nucleophilic base that may sterically hinder intermolecular interactions. Conversely, a Lewis acid catalyst might coordinate with the intermediate in a way that promotes intramolecular cyclization.

II. Specific Byproduct Formation

Question 3: In my Friedländer synthesis of a quinoline (a related heterocycle with similar principles), I'm getting a significant amount of a byproduct derived from the self-condensation of my ketone. How can I suppress this aldol side reaction?

The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is susceptible to self-condensation of the ketone reactant, particularly under basic conditions.[4][5] This aldol reaction competes with the desired condensation with the 2-aminoaryl carbonyl compound.

Causality and Mechanism:

Under basic catalysis, the α-protons of the ketone are deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the ketone, leading to the formation of an aldol adduct and its subsequent dehydration products. This side reaction consumes the ketone and reduces the yield of the desired quinoline or quinazoline.

Troubleshooting Protocol:

  • Switch to Acid Catalysis: Acidic conditions generally do not favor aldol condensation to the same extent as basic conditions. Consider using catalysts such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA).[6]

  • Use of an Imine Analog: To circumvent the need for conditions that promote aldol reactions, you can pre-form the imine of the 2-aminoaryl ketone.[4] This intermediate can then be reacted with the ketone under conditions that favor the subsequent cyclization steps.

  • Reactant Stoichiometry: Using a slight excess of the 2-aminoaryl aldehyde or ketone can help to ensure that the enolate formed from the other ketone preferentially reacts with it rather than with another molecule of the ketone.

Comparative Table of Catalytic Conditions for Friedländer Synthesis:

Catalyst TypeTypical CatalystAdvantagesDisadvantages
Base KOH, NaOH, PiperidineOften high yielding for simple substratesProne to aldol self-condensation side reactions
Brønsted Acid p-TsOH, H₂SO₄, HClSuppresses aldol condensationCan be harsh, leading to degradation
Lewis Acid ZnCl₂, FeCl₃, Sc(OTf)₃Can be highly efficient and selectiveMay require anhydrous conditions; catalyst removal can be an issue

Question 4: I am synthesizing a quinazolinone via an intramolecular aza-Wittig reaction, and I'm having trouble separating my product from the triphenylphosphine oxide byproduct. What are my options?

The aza-Wittig reaction is a powerful tool for the synthesis of N-heterocycles, including quinazolinones.[7][8] However, a significant drawback is the formation of a stoichiometric amount of a phosphine oxide byproduct, most commonly triphenylphosphine oxide (TPPO), which can be challenging to remove chromatographically.[9]

Causality and Mechanism:

The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl group. The iminophosphorane is typically generated in situ from an azide and a phosphine (Staudinger reaction). The driving force for the reaction is the formation of the very stable phosphorus-oxygen double bond in the phosphine oxide byproduct.

Troubleshooting Protocol for Byproduct Removal:

  • Crystallization: TPPO is a crystalline solid.[9] If your product is soluble in a solvent system in which TPPO is not (e.g., a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ether or ethyl acetate), you may be able to precipitate the TPPO and remove it by filtration.

  • Acid-Base Extraction: While TPPO is generally neutral, some derivatives with basic handles can be removed by acid-base extraction. This is less common for standard TPPO.

  • Precipitation with Metal Salts: It has been reported that the addition of zinc chloride (ZnCl₂) can precipitate TPPO from polar organic solvents.[10]

  • Modified Phosphines: Consider using a phosphine with appended functional groups that facilitate the removal of the corresponding phosphine oxide. For example, a phosphine with a basic handle can be used, and the resulting phosphine oxide can be removed by acidic extraction.

  • Catalytic Aza-Wittig Reaction: For some applications, it may be possible to use a catalytic version of the aza-Wittig reaction, which generates only a substoichiometric amount of the phosphine oxide byproduct.[11][12][13]

Question 5: I am performing a nucleophilic substitution on 2,4-dichloroquinazoline and obtaining a mixture of isomers. How can I control the regioselectivity?

The two chlorine atoms on 2,4-dichloroquinazoline exhibit different reactivities towards nucleophiles. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[8][14] This is due to the electronic properties of the quinazoline ring system. However, under certain conditions, or with particular nucleophiles, mixtures of products can be obtained.

Causality and Mechanism:

Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the more electrophilic site and more prone to nucleophilic attack.[7][15] The activation energy for nucleophilic attack at C4 is lower than at C2.

Troubleshooting Protocol for Regioselectivity Control:

  • Temperature Control: Nucleophilic substitution at the C4 position can often be achieved at lower temperatures (e.g., 0-5 °C), while substitution at the C2 position may require heating.[8] By carefully controlling the reaction temperature, you can often selectively substitute at the C4 position.

  • Nucleophile Choice: The nature of the nucleophile can influence regioselectivity. "Harder" nucleophiles may favor reaction at the more electron-deficient C4 position, while "softer" nucleophiles might show less selectivity.

  • Solvent Effects: The polarity of the solvent can influence the relative rates of substitution at the two positions. A screen of solvents with varying polarities may reveal conditions that favor the desired isomer.

  • Stepwise Substitution: If you need to introduce two different nucleophiles, perform the reaction sequentially. First, introduce the desired nucleophile at the more reactive C4 position under mild conditions. Then, after isolating the monosubstituted product, perform the second substitution at the C2 position, which will likely require more forcing conditions.

Diagram of Regioselective Substitution:

Regioselectivity 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline 4-Substituted-2-chloroquinazoline 4-Substituted-2-chloroquinazoline 2,4-Dichloroquinazoline->4-Substituted-2-chloroquinazoline Mild Conditions (e.g., 0-5 °C) 2,4-Disubstituted quinazoline 2,4-Disubstituted quinazoline 4-Substituted-2-chloroquinazoline->2,4-Disubstituted quinazoline Harsher Conditions (e.g., reflux)

Sources

Technical Support Center: Scaling Up 4-Chloro-5-(trifluoromethyl)quinazoline Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-5-(trifluoromethyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the production of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring efficiency, purity, and safety in your laboratory and beyond.

Introduction to this compound Synthesis

This compound is a key building block in the synthesis of various biologically active molecules. Its production typically follows a two-step synthetic sequence: the initial formation of the quinazolinone core, followed by a chlorination step. Understanding the nuances of each stage is critical for successful and scalable production.

This guide provides a comprehensive overview of a reliable synthetic pathway, potential challenges you may encounter, and practical solutions to overcome them.

Visualizing the Synthetic Pathway

To provide a clear overview of the manufacturing process, the following diagram illustrates the key transformation steps.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 2_Amino_6_TF_Benzoic_Acid 2-Amino-6-(trifluoromethyl)benzoic Acid Quinazolinone 5-(Trifluoromethyl)quinazolin-4(3H)-one 2_Amino_6_TF_Benzoic_Acid->Quinazolinone High Temperature Formamide Formamide Formamide->Quinazolinone Final_Product This compound Quinazolinone->Final_Product SOCl₂ or POCl₃ Reflux

Caption: Synthetic route to this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the recommended starting material for the synthesis of the 5-(trifluoromethyl)quinazolin-4(3H)-one intermediate?

A1: The recommended and commercially available starting material is 2-amino-6-(trifluoromethyl)benzoic acid.[1] This precursor contains the necessary trifluoromethyl group at the desired position relative to the amine, which directs the cyclization to form the 5-substituted quinazolinone.

Q2: What are the typical conditions for the cyclization of 2-amino-6-(trifluoromethyl)benzoic acid to form the quinazolinone intermediate?

A2: The cyclization is generally achieved by heating 2-amino-6-(trifluoromethyl)benzoic acid with formamide at elevated temperatures, often under reflux conditions. This method, a variation of the Niementowski quinazoline synthesis, is a common and effective way to construct the quinazolinone ring system.[2]

Q3: Which chlorinating agent is more suitable for converting 5-(trifluoromethyl)quinazolin-4(3H)-one to the final product: thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)?

A3: Both thionyl chloride and phosphorus oxychloride are effective for this transformation.[3][4]

  • Thionyl chloride (SOCl₂) , often with a catalytic amount of N,N-dimethylformamide (DMF), is a widely used and effective reagent for this type of chlorination.[3]

  • Phosphorus oxychloride (POCl₃) is also a powerful chlorinating agent for converting quinazolinones to 4-chloroquinazolines.[4] The choice between them may depend on factors such as availability, cost, and downstream purification strategies. For difficult-to-chlorinate substrates, a mixture of POCl₃ and PCl₅ can be employed.[5][6]

Q4: What are the main safety concerns when working with thionyl chloride and phosphorus oxychloride?

A4: Both reagents are highly corrosive and react violently with water to release toxic gases (SO₂ and HCl for thionyl chloride, and HCl for phosphorus oxychloride). They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7] Reactions should be equipped with a gas trap to neutralize the evolving acidic gases.

Q5: How can I monitor the progress of the chlorination reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched (for example, in an alcohol like n-butanol to form the more stable butoxy-quinazoline derivative) and then analyzed.[7] The disappearance of the starting quinazolinone and the appearance of the product spot/peak will indicate the reaction's progression.

Experimental Protocols

Below are detailed step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Synthesis of 5-(Trifluoromethyl)quinazolin-4(3H)-one
ReagentMolar Eq.MWAmount
2-Amino-6-(trifluoromethyl)benzoic acid1.0205.1320.5 g
Formamide-45.04100 mL

Procedure:

  • Combine 2-amino-6-(trifluoromethyl)benzoic acid and formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 160-180°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-(trifluoromethyl)quinazolin-4(3H)-one.

Protocol 2: Synthesis of this compound
ReagentMolar Eq.MWAmount
5-(Trifluoromethyl)quinazolin-4(3H)-one1.0214.1421.4 g
Thionyl Chloride (SOCl₂)-118.97150 mL
N,N-Dimethylformamide (DMF)catalytic73.092 mL

Procedure:

  • In a well-ventilated fume hood, suspend 5-(trifluoromethyl)quinazolin-4(3H)-one in thionyl chloride in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Add a catalytic amount of DMF to the suspension.

  • Heat the mixture to reflux (approximately 79°C) for 2-4 hours. The solid should gradually dissolve.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of ethyl acetate and hexane).

Troubleshooting Guide

This section provides solutions to common problems that may arise during the scale-up of this compound production.

Troubleshooting_Guide cluster_Cyclization Troubleshooting Cyclization cluster_Chlorination Troubleshooting Chlorination cluster_Workup Troubleshooting Workup cluster_Purification Troubleshooting Purification Start Problem Encountered Low_Yield_Cyclization Low Yield in Cyclization Step Start->Low_Yield_Cyclization Incomplete_Chlorination Incomplete Chlorination Start->Incomplete_Chlorination Product_Decomposition Product Decomposition during Workup Start->Product_Decomposition Purification_Issues Purification Challenges Start->Purification_Issues Check_Temp Ensure reaction temperature is adequate (160-180°C). Low_Yield_Cyclization->Check_Temp Reagent_Activity Use fresh SOCl₂ or POCl₃. Incomplete_Chlorination->Reagent_Activity Hydrolysis Quench reaction mixture carefully into ice-cold water to avoid hydrolysis of the chloro-product back to the quinazolinone. Product_Decomposition->Hydrolysis Recrystallization Select an appropriate recrystallization solvent. Hexane or ethyl acetate/hexane mixtures are good starting points. Purification_Issues->Recrystallization Reaction_Time Increase reaction time and monitor by TLC. Check_Temp->Reaction_Time Formamide_Quality Use dry formamide. Reaction_Time->Formamide_Quality Catalyst Ensure sufficient catalytic DMF is present. Reagent_Activity->Catalyst Reaction_Duration Extend reflux time. Catalyst->Reaction_Duration Avoid_Excess_Heat During solvent removal, avoid excessive heat as 4-chloroquinazolines can be thermally labile. Hydrolysis->Avoid_Excess_Heat Chromatography If recrystallization is insufficient, consider column chromatography on silica gel. Recrystallization->Chromatography

Caption: A workflow for troubleshooting common synthesis issues.

Detailed Troubleshooting Scenarios
  • Problem: The cyclization reaction to form 5-(trifluoromethyl)quinazolin-4(3H)-one is sluggish or gives a low yield.

    • Cause: Insufficient temperature or reaction time. The Niementowski reaction often requires high temperatures to proceed efficiently.[2] The quality of the formamide can also be a factor.

    • Solution: Ensure your heating apparatus can maintain a consistent temperature of at least 160°C. Extend the reaction time and monitor by TLC. Using anhydrous formamide can also improve the reaction outcome.

  • Problem: The chlorination reaction is incomplete, and the starting quinazolinone remains.

    • Cause: Deactivated chlorinating agent, insufficient reaction time, or inefficient mixing on a larger scale.

    • Solution: Use a fresh bottle of thionyl chloride or phosphorus oxychloride. Ensure adequate stirring, especially during scale-up, to maintain a homogeneous reaction mixture. Increase the reflux time and monitor the reaction's progress. If using POCl₃, the addition of PCl₅ can enhance the chlorination.[5][6]

  • Problem: The final product, this compound, decomposes during the workup.

    • Cause: 4-Chloroquinazolines are susceptible to hydrolysis back to the corresponding quinazolinone, especially in the presence of water and at elevated temperatures.[7]

    • Solution: After the reaction, remove the excess chlorinating agent under reduced pressure at a moderate temperature. The workup should be performed promptly. When quenching the reaction, do so carefully into ice-cold water to minimize hydrolysis.

  • Problem: Difficulty in purifying the final product.

    • Cause: The presence of unreacted starting material or side products.

    • Solution: Recrystallization is often an effective purification method. Experiment with different solvents or solvent systems to find the optimal conditions. If impurities persist, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed.

References

  • Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
  • Process for the preparation of 4-haloquinazolines.
  • 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. ChemicalBook. Accessed February 4, 2026.
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Accessed February 4, 2026.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Accessed February 4, 2026.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Synthesis of novel 1,2,3,5-tetrahydropyrrolo[2,1-b]quinazoline-5-one analogs by using lithiation-intramolecular electrophilic reaction. JOCPR. Accessed February 4, 2026.
  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Atlantis Press. Accessed February 4, 2026.
  • Quinazoline synthesis. Organic Chemistry Portal. Accessed February 4, 2026.
  • Preparation method of 2-trifluoromethyl benzoic acid.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Accessed February 4, 2026.
  • Synthesis of quinazolinones. Organic Chemistry Portal. Accessed February 4, 2026.
  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Accessed February 4, 2026.
  • troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem. Accessed February 4, 2026.
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm (RSC Publishing). Accessed February 4, 2026.
  • Chlorination of 5a with thionyl chloride.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones.
  • Quinazoline derivatives: synthesis and bioactivities. PMC. Accessed February 4, 2026.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Accessed February 4, 2026.
  • POCl3 chlorination of 4-quinazolones. PubMed. Accessed February 4, 2026.
  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. NIH. Accessed February 4, 2026.
  • ChemInform Abstract: Synthesis of Carbocyclic β-Amino Acids.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Accessed February 4, 2026.
  • Synthesis of Quinazoline and Quinazolinone Derivatives.
  • POCl3 Chlorination of 4-Quinazolones. Request PDF.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry (RSC Publishing). Accessed February 4, 2026.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Accessed February 4, 2026.
  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI. Accessed February 4, 2026.
  • Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][4][8]benzothiazinium Chloride as Anticancer Agent. NIH. Accessed February 4, 2026.

  • 2-Amino-6-(trifluoromethyl)benzoic acid. Synquest Labs. Accessed February 4, 2026.
  • POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. Accessed February 4, 2026.
  • 2-Amino-5-(trifluoromethyl)benzoic acid. Biosynth. Accessed February 4, 2026.

Sources

Identifying and minimizing byproducts in nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the SNAr Technical Support Center.

Current Status: ● Operational Agent: Senior Application Scientist Ticket Subject: Identifying and minimizing byproducts in Nucleophilic Aromatic Substitution.

Mission Statement

Nucleophilic Aromatic Substitution (SNAr) is deceptively simple: "Kick off the halogen, add the amine."[1] However, in high-stakes drug discovery, this reaction is a frequent source of "phantom" peaks and unexplainable yield losses.[1] This guide moves beyond textbook theory to address the specific failure modes encountered in the lab, focusing on Regioselectivity , Solvent Decomposition , and Hydrolysis .[1]

Module 1: The Diagnostic Triage (Troubleshooting Workflow)

Before optimizing, you must identify the enemy. Most SNAr failures leave a distinct mass spectral fingerprint. Use this logic tree to classify your impurity.

Interactive Diagnostic Flowchart

SNAr_Diagnostics Start START: Unexpected Peak in LCMS CheckMass Calculate Mass Difference (Δ) (Impurity Mass - Product Mass) Start->CheckMass IsIso Is Δ = 0? (Same Mass) CheckMass->IsIso IsHydro Is Δ ≈ -18 to -20 Da? (vs Cl/Br product) IsIso->IsHydro No Regio ISSUE: Regioisomer Nucleophile attacked wrong carbon IsIso->Regio Yes IsDMF Is Δ ≈ +9 Da (vs Cl)? Is Δ ≈ +53 Da (vs F)? IsHydro->IsDMF No Hydro ISSUE: Hydrolysis OH replaced Halogen IsHydro->Hydro Yes Solv ISSUE: Solvent Attack Dimethylamine (from DMF) displacement IsDMF->Solv Yes Unknown ISSUE: Complex/Polymerization Check NMR IsDMF->Unknown No

Caption: Diagnostic logic tree for classifying common SNAr impurities based on Mass Shift (Δ).

The "Fingerprint" Table

Use this table to confirm your diagnosis based on the leaving group (LG) used.

Observation (LCMS)Likely CulpritThe MechanismCorrective Action
Δ = 0 (Same Mass) Regioisomer Nucleophile attacked a different activated position (e.g., ortho vs para).Lower Temp; Switch from F to Cl (slower, more selective).
M - 18 (vs Cl prod) Hydrolysis Water (OH⁻) acted as the nucleophile instead of your amine.Dry solvent (sieves); Use bulkier base (Cs₂CO₃ vs NaOH).[1]
M + 9 (vs Cl prod) The "Phantom" Dimethylamine (from DMF decomp) displaced the LG.CRITICAL: Switch solvent to NMP/DMSO or lower temp <80°C.
M + 14 (vs H) Methylation Methyl transfer if using MeI or similar in previous steps?Check starting material purity.

Module 2: The "Phantom Nucleophile" (Solvent Decomposition)

The Issue: You are running a reaction in DMF or DMAc with a base (K₂CO₃ or Et₃N) at 100°C. You see a product that is +9 Da (if displacing Cl) or +25 Da (if displacing F) heavier than expected.

The Cause: DMF is not inert. Under basic, thermal conditions, it hydrolyzes to formate and dimethylamine (HNMe₂) .[1][2] Dimethylamine is a better nucleophile than many anilines and will outcompete your substrate [1][2].

Mechanism of Failure

DMF_Decomp DMF DMF Solvent Inter Formate Salt DMF->Inter Hydrolysis DMA Dimethylamine (The 'Phantom' Nucleophile) DMF->DMA Hydrolysis Base Base/Heat (>80°C) Base->DMF Substrate Ar-F (Substrate) DMA->Substrate Fast Attack Impurity Ar-NMe2 (Dead Impurity) Substrate->Impurity S_NAr

Caption: Pathway of DMF decomposition leading to dimethylamine byproduct formation.

Protocol A: Eliminating Solvent Interference

  • Temperature Check: If T > 80°C, do not use DMF .

  • Solvent Swap:

    • Alternative 1:NMP (N-Methyl-2-pyrrolidone) .[1] More thermally stable than DMF.

    • Alternative 2:DMSO . Good for SNAr rates, but difficult to remove.[1]

    • Alternative 3:Sulfolane . Excellent stability, but high boiling point (285°C).[1]

  • Scavenging: If DMF is mandatory, sparge with Argon to remove volatile HNMe₂ as it forms, though this is imperfect.[1]

Module 3: Regioselectivity (The "Shotgun" Effect)

The Issue: Your substrate has multiple leaving groups (e.g., 2,4-difluoronitrobenzene). You want to substitute the para fluorine, but you get a mix of ortho and para.

The Science: SNAr rates are driven by the stabilization of the Meisenheimer complex.

  • Fluorine Effect: F is the fastest SNAr leaving group (F >> Cl > Br > I) because its high electronegativity stabilizes the transition state for the nucleophilic attack [3][4].[1]

  • The Trap: Because F is so fast, it is often less selective. It reacts at the first available site (kinetic control).

Protocol B: Tuning Selectivity

  • The "Halogen Swap" Strategy:

    • If you have poor selectivity with a fluoro-substrate, switch to the chloro-analog .

    • Why? The C-Cl bond makes the ring less electron-deficient than C-F. The reaction slows down, allowing the nucleophile to discriminate between the slightly more activated position (thermodynamic control) [1].

  • Temperature Gradient:

    • Start at -78°C or 0°C and warm slowly.

    • Ortho positions are often kinetically favored (proximity to activating group), while para is sterically favored.[1] Low temp amplifies these subtle differences.

  • Reverse Addition:

    • Never dump the nucleophile into the substrate.

    • SOP: Dissolve Substrate in solvent. Add Nucleophile dropwise. This keeps the [Nu]:[Substrate] ratio low, preventing poly-substitution.[1]

Module 4: Hydrolysis (The "Wet" Solvent)

The Issue: Formation of phenols (Ar-OH) or ethers (Ar-OEt if ethanol is present).

The Fix:

  • Base Selection: Avoid hydroxide bases (NaOH, KOH) unless water is the solvent.[1] Use Cs₂CO₃ or DIPEA .

    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents, allowing the carbonate to function without added water.

  • Solvent Drying:

    • DMF/DMSO are hygroscopic. "Bottle dry" is often not dry enough.

    • Test: Add a small amount of NaH to an aliquot. If it bubbles vigorously, your solvent is wet.[1]

Frequently Asked Questions (FAQ)

Q: Why is Fluorine the best leaving group? I thought C-F bonds were strong? A: In SN1/SN2, bond breaking is the rate-determining step (RDS), so Iodine is best.[1] In SNAr, the nucleophilic attack is the RDS.[1][3] Fluorine's high electronegativity pulls electron density, making the ring extremely electrophilic and stabilizing the negative charge in the Meisenheimer intermediate. The strong C-F bond breaks in the fast second step [1][3].

Q: Can I use copper catalysis to fix my regioselectivity? A: That switches the mechanism from SNAr to Ullmann-type coupling .[1] This completely changes the rules (I > Br > Cl > F).[1] If SNAr fails, this is a valid alternative, but it is not "fixing" the SNAr; it is replacing it.

Q: My reaction works on 50mg but fails on 50g. Why? A: Exotherm control. SNAr is exothermic.[1] On a large scale, heat accumulates, triggering DMF decomposition (see Module 2) or causing poly-substitution.[1] Action: Use active cooling and slow addition rates for scale-up.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[3][4][5][6][7]Link

  • National Institutes of Health (PMC). (2016).[1] A General Method for Nucleophilic Aromatic Substitution... using Hydroxide-Assisted Decomposition of N,N-Dimethylformamide.[1]Link[1]

  • Wikipedia. (n.d.).[1] Nucleophilic aromatic substitution: Reaction Mechanism and Rates.[3][4][5]Link[1]

  • BenchChem. (2025).[1][8] Application Notes: Regioselectivity in SNAr Reactions Involving Octafluorotoluene.Link[1]

Sources

How to avoid benzimidazole byproduct formation in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the challenge of preventing benzimidazole byproduct formation during quinazoline synthesis. It focuses on the two most common synthetic pathways where this competition occurs: the oxidative cyclization of amidines and the condensation of 2-aminobenzylamines , as well as the phenomenon of oxidative ring contraction .

Topic: Avoiding Benzimidazole Byproducts in Quinazoline Scaffolds

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Diagnostic & Triage: Identification of the Pathway

Before troubleshooting, identify which synthetic pathway you are utilizing. The mechanism of benzimidazole formation differs fundamentally between "Classical Condensation" and "C-H Activation" routes.

Synthetic Route Primary Precursors Risk Factor for Benzimidazole Likely Mechanism
A. Classical Condensation 2-Aminobenzylamine + AldehydeHigh (under oxidative stress)Oxidative Ring Contraction (via N-oxide)
B. C-H Activation / Amidine

-Arylamidines + Oxidant
Critical (Selectivity issue)Competitive Intramolecular Cyclization (5-exo vs. 6-endo)
C. Metal-Catalyzed Coupling 2-Haloaniline + Nitrile/AmideModerate Ligand/Solvent-dependent regioselectivity

Mechanistic Deep Dive: Why Benzimidazoles Form

Scenario A: The "Ring Contraction" Trap (Classical Route)

In the synthesis of quinazolines from 2-aminobenzylamine and aldehydes, an oxidant (e.g., DDQ, MnO₂, or air/catalyst) is required to aromatize the intermediate tetrahydroquinazoline.

  • The Failure Mode: Over-oxidation or the presence of peracids can generate Quinazoline-3-oxide .

  • The Rearrangement: Upon exposure to light (photolysis) or strong acid, the N-oxide undergoes a ring contraction (likely via an oxaziridine intermediate) to eject a carbon atom or rearrange into a benzimidazole derivative (often

    
    -acyl benzimidazoles).
    
Scenario B: The "Amidine Fork" (C-H Activation Route)

When synthesizing quinazolines via the oxidative annulation of


-arylamidines (using DMSO or other C1 sources), the reaction passes through a nitrogen-centered radical or cation.
  • Path 1 (Desired): 6-endo-trig cyclization onto a captured carbon source (e.g., DMSO/solvent carbon) forms the Quinazoline .

  • Path 2 (Byproduct): Direct 5-exo-trig cyclization onto the aryl ring (if no C1 source is intercepted efficiently) or rearrangement leads to Benzimidazole .

Quinazoline_Selectivity Start N-Arylamidine Precursor Intermediate N-Centered Radical/Cation Start->Intermediate Oxidation (e.g., I2, Cu) Path_Q Path A: Quinazoline (6-Membered Ring) Intermediate->Path_Q 6-endo-trig (+ C1 Insertion) Path_B Path B: Benzimidazole (5-Membered Ring) Intermediate->Path_B 5-exo-trig (Direct Cyclization) Cond_Q Conditions Favoring Q: - I2 / TBHP - DMSO (C1 Source) - Basic pH Cond_Q->Path_Q Cond_B Conditions Favoring B: - Cu Catalysis (specific ligands) - Absence of C1 source - Acidic Rearrangement Cond_B->Path_B

Figure 1: Divergent pathways in oxidative amidine cyclization. Controlling the "switch" between Path A and Path B is critical for product purity.

Troubleshooting & Optimization Guide

Issue 1: Benzimidazole Impurity in Amidine/Imidate Cyclization

Symptom: You are using an iodine- or copper-catalyzed route, but NMR shows a mixture of 6-membered and 5-membered rings.

Q: How do I force the reaction toward Quinazoline (6-membered)?

  • A: You must ensure the "C1" (one carbon) insertion is kinetically faster than the direct 5-membered ring closure.

    • Solvent Switch: Use DMSO as the solvent. In iodine-catalyzed reactions, DMSO often acts as the "methine" (CH) source required to complete the quinazoline ring [1].

    • Oxidant Choice: Switch to an Iodine (

      
      ) / TBHP  (tert-Butyl hydroperoxide) system. This combination has been shown to favor quinazoline formation over benzimidazole compared to certain Cu-catalyzed systems which might favor the 5-membered ring depending on the ligand [2].
      
    • Temperature: Higher temperatures (

      
      C) generally favor the thermodynamic quinazoline product in DMSO-mediated annulations.
      
Issue 2: Byproducts in 2-Aminobenzylamine Condensation

Symptom: The reaction turns dark/tarry, and MS indicates a mass corresponding to [M-14] or [M-28] relative to the quinazoline, or an isomeric species.

Q: Is my oxidant causing ring contraction?

  • A: Yes, if you are using strong oxidants like KMnO₄ or CrO₃.

    • Solution: Switch to mild, selective oxidants .

    • Recommended: Use Air/O₂ with a catalyst (e.g., CuCl/TEMPO) or DDQ at room temperature.

    • Protocol Adjustment: Avoid prolonged exposure to UV light. Quinazoline

      
      -oxides (formed by over-oxidation) rearrange to benzimidazoles under photolytic conditions [3]. Wrap the reaction vessel in foil if using light-sensitive oxidants.
      

Q: Could my starting material be the culprit?

  • A: Check your 2-aminobenzylamine for o-phenylenediamine (OPD) contamination.

    • Reason: OPD reacts avidly with aldehydes to form benzimidazoles.[1] Even 1-2% impurity can look like a major byproduct due to the high crystallinity of benzimidazoles.

    • Test: Run a TLC of your starting amine against an authentic OPD standard.

Validated Experimental Protocols

The following protocols are designed to maximize chemoselectivity for the Quinazoline scaffold.

Protocol A: Metal-Free Oxidative Synthesis (Amidine Route)

Best for: Avoiding metal waste and ensuring 6-ring selectivity via DMSO insertion.

StepActionCritical Parameter
1 Charge reaction vessel with Amidine (1.0 equiv),

(0.5 equiv), and TBHP (2.0 equiv, 70% aq).
Iodine acts as the Lewis acid/oxidant.
2 Add DMSO (solvent and C1 source). Concentration: 0.5 M.Do not use Toluene/DMF if DMSO is the C source.
3 Heat to 100–120 °C for 12–24 h.High temp ensures C-H activation and insertion.
4 Quench: Cool to RT, add sat. aq.

(to remove excess

).
Removes iodine color which mimics impurities.
5 Workup: Extract with EtOAc.[2] Wash with brine. Dry over

.
Protocol B: Selective Condensation (2-Aminobenzylamine Route)

Best for: 2-Arylquinazolines from aldehydes.

  • Condensation: Dissolve 2-aminobenzylamine (1.0 equiv) and Aldehyde (1.0 equiv) in Ethanol or Water . Stir at RT for 1-2 h.

    • Checkpoint: Ensure imine formation is complete (TLC) before adding oxidant.

  • Oxidation: Add Iodine (

    
    , 1.1 equiv)  and 
    
    
    
    (2.0 equiv)
    .
  • Cyclization: Stir at 60–80 °C for 2–4 h.

    • Why this works: The basic conditions prevent acid-catalyzed rearrangement. Iodine provides controlled oxidation without generating the N-oxide intermediate prone to contraction.

Comparative Data: Selectivity Factors

The table below summarizes how reaction conditions shift the equilibrium between Quinazoline (Product) and Benzimidazole (Byproduct) [1, 4].

VariableCondition favoring Quinazoline Condition favoring Benzimidazole
Solvent DMSO (acts as C1 synthon in amidine route)Toluene/Xylene (promotes direct cyclization)
Oxidant

/ TBHP
or

(mild)
PhI(OAc)

(Hypervalent iodine can favor rearrangement)
Catalyst Metal-free or Fe/Cu (specific ligands)Cu(I) (in absence of C1 source)
Additives Base (

)
(stabilizes intermediate)
Acid (promotes rearrangement/contraction)

References

  • Zhang, J., et al. "Solvent/Oxidant-Switchable Synthesis of Multisubstituted Quinazolines and Benzimidazoles via Metal-Free Selective Oxidative Annulation of Arylamidines." Organic Letters, vol. 16, no.[3] 11, 2014, pp. 2822–2825. Link

  • Deshmukh, D. S., & Bhanage, B. M. "Molecular iodine catalysed benzylic sp3 C–H bond amination... for the synthesis of quinazolines."[4] Synlett, vol. 29, 2018, pp. 979-985.[4] Link

  • Armarego, W. L. F. "Quinazolines." Advances in Heterocyclic Chemistry, vol. 1, 1963, pp. 253-309. (Seminal work on N-oxide rearrangements).
  • Wang, Z., et al. "Palladium(II)-Catalyzed Cascade Reaction... for 4-Arylquinazolines."[4] Synthesis, vol. 53, 2021, pp. 1356-1364.[4] Link

Sources

Troubleshooting low yields in the synthesis of 4-anilinoquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for chemists encountering difficulties with the 4-anilinoquinazoline scaffold (e.g., Gefitinib, Erlotinib, Lapatinib precursors).

Ticket ID: #QZ-4-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Trap"

Low yields in 4-anilinoquinazoline synthesis typically stem from three distinct failure modes. Users often misdiagnose "reaction failure" when the actual issue is isolation efficiency or intermediate stability .

SymptomProbable CauseDiagnostic Check
Low Conversion (<50%) Deactivation of aniline nucleophile OR Hydrolysis of 4-Cl intermediate.Check LCMS for "hydroxy-quinazoline" (hydrolysis) or unreacted SM.
High Conversion, Low Mass Product loss during workup (pH issue).Test aqueous layer pH. If acidic, your product is dissolved in the water.[1]
Wrong Isomer / Impurity Dimroth Rearrangement (if using acyclic precursors) or N3-alkylation.NMR check: Compare NH proton shift.

Module A: The Intermediate (4-Chloroquinazoline)

User Question: "I followed the standard


 chlorination, but my coupling reaction yield is inconsistent. Is the chloride stable?"

Technical Insight: The 4-chloroquinazoline intermediate is highly moisture-sensitive. A common "invisible" yield killer is the partial hydrolysis of the chloride back to the quinazolinone before the aniline is added. This happens if the


 is not fully removed or if the intermediate is stored improperly.

Troubleshooting Protocol:

  • Reagent Quality: Ensure

    
     is colorless. Yellow/orange indicates decomposition (HCl formation), which retards the reaction.
    
  • The "One-Pot" Fix: Do not isolate the 4-chloro intermediate if possible.

    • Procedure: Reflux quinazolinone in

      
      . Evaporate excess 
      
      
      
      completely (use toluene azeotrope 2x). Redissolve immediately in the coupling solvent (e.g., MeCN or iPrOH) and add the aniline.
  • Base Trap: If you use a base (Et3N) during coupling, ensure it is dry. Water introduced by the base hydrolyzes the 4-Cl species faster than the aniline attacks.

Module B: The Coupling Reaction ( Efficiency)

User Question: "My aniline has electron-withdrawing groups (F, Cl,


). Refluxing in isopropanol gives <30% yield after 24 hours."

Technical Insight: The reaction follows an


 mechanism. The rate-determining step is the nucleophilic attack of the aniline on the C4 position. Electron-poor anilines are weak nucleophiles. Thermal heating often fails to overcome the activation energy barrier before side reactions (decomposition) occur.

Solution: Microwave Irradiation vs. Thermal Microwave synthesis is the "Gold Standard" for deactivated anilines in this scaffold.

  • Thermal (Standard): 80°C, 12-24 hours. Risk:[1][2] Solvent evaporation, thermal degradation.

  • Microwave (Recommended): 150°C, 10-20 minutes. Benefit: Superheating allows the system to bypass the activation barrier of the deactivated nucleophile.

Visualizing the Mechanism & Failure Points:

SNAr_Mechanism SM 4-Chloroquinazoline TS Meisenheimer-like Transition State SM->TS + Aniline (Slow step for EWG-anilines) Hydrolysis Hydrolysis to Quinazolinone SM->Hydrolysis Moisture/Wet Solvent Aniline Aniline (Nucleophile) Aniline->TS Prod_Salt Product (HCl Salt) *Precipitate* TS->Prod_Salt - Cl- Prod_Free Product (Free Base) Prod_Salt->Prod_Free + Base (Workup)

Figure 1: The


 pathway. Note that the immediate product is the Hydrochloride Salt, which has different solubility properties than the Free Base.

Module C: Isolation (The "Ghost" Yield)

User Question: "LCMS shows 95% conversion, but I only isolated 40% yield after washing with water and extracting with Ethyl Acetate."

Technical Insight: This is the most common user error. The reaction generates HCl.[1][3] Therefore, the product exists as the Quinazolin-4-amine hydrochloride salt .

  • Solubility: The HCl salt is often soluble in water and insoluble in non-polar organics (EtOAc/DCM).

  • The Error: If you wash the reaction mixture with water without basifying, the product stays in the aqueous waste layer.

The "Self-Validating" Workup Protocol:

  • Check the Precipitate: In isopropanol (iPrOH), the product often precipitates as the HCl salt directly from the reaction.

    • Action: Filter the solid before adding water. Wash with cold iPrOH. This is your purest product.

  • The pH Swing: If no precipitate forms:

    • Evaporate solvent.

    • Add water (Product dissolves).

    • CRITICAL STEP: Basify with saturated

      
       to pH 8-9. The solution will turn cloudy as the Free Base precipitates.
      
    • Extract this cloudy suspension with EtOAc.

Module D: The Dimroth Rearrangement

User Question: "I am synthesizing the ring from acyclic precursors (amidine route), but I'm getting an isomer."

Technical Insight: When building the quinazoline core using the Niementowski reaction or formamidine condensations, the Dimroth Rearrangement can occur under basic conditions. This involves the ring opening and rotation, swapping the endocyclic N1 with the exocyclic amine.[4]

Visualizing the Rearrangement:

Dimroth Imine 1-Alkyl-4-imino-1,4-dihydroquinazoline (Kinetic Product) Open Ring-Opened Intermediate (Amidine rotation) Imine->Open OH- / Heat (Nucleophilic attack at C2) Anilino 4-(Alkylamino)quinazoline (Thermodynamic Product) Open->Anilino Recyclization

Figure 2: The Dimroth Rearrangement mechanism. This is a risk when using basic conditions during ring closure.

Prevention:

  • Avoid strong bases (NaOH/KOH) during the ring-closure step if possible.

  • Use the 4-chloro displacement route (Route A) instead of de novo ring synthesis to guarantee regiochemistry.

Comparison of Synthetic Methods

FeatureMethod A: Thermal

Method B: Microwave

Method C: Pd-Catalyzed (Buchwald)
Aniline Scope Electron-Rich onlyBroad (Rich & Poor)Extremely Sterically Hindered
Reaction Time 4 - 24 Hours10 - 20 Minutes12 - 24 Hours
Solvent Isopropanol / EtOHIsopropanol / MeCNToluene / Dioxane
Yield (Avg) 40 - 60%80 - 95% 50 - 80%
Key Risk Hydrolysis / IncompleteOver-pressurizationCatalyst poisoning / Cost

References

  • Microwave-Assisted Synthesis Optimization

    • Title: Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Deriv
    • Source:International Journal of Molecular Sciences (via NIH/PubMed).
    • URL:[Link]

  • Mechanism of S_NAr in Quinazolines

    • Title: Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solv
    • Source:Frontiers in Chemistry.
    • URL:[Link]

  • Dimroth Rearrangement in Drug Synthesis

    • Title: The Development of a Dimroth Rearrangement Route to AZD8931.[5][6]

    • Source:Organic Process Research & Development (ACS Public
    • URL:[Link]

  • General Synthetic Strategies

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[7]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis for the Modern Medicinal Chemist: 4-Chloro-5-(trifluoromethyl)quinazoline vs. 4-chloro-5-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quinazoline scaffold remains a cornerstone for the development of targeted therapeutics, particularly in oncology and anti-infective research.[1][2] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of physicochemical and pharmacokinetic properties, ultimately influencing biological activity. This guide presents a detailed comparative study of two key building blocks: 4-Chloro-5-(trifluoromethyl)quinazoline and 4-chloro-5-fluoroquinazoline. We will delve into their synthesis, physicochemical characteristics, and relative reactivity, providing researchers with the critical data and insights necessary for informed decision-making in their synthetic campaigns.

Introduction: The Significance of the C5-Substituent

The reactivity of the 4-chloro group on the quinazoline ring is paramount to its utility as a synthetic intermediate. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a diverse array of functionalities, most notably substituted anilines to form potent kinase inhibitors.[1] The electronic nature of substituents on the fused benzene ring can profoundly modulate the electrophilicity of the C4 position and, consequently, the rate and success of SNAr reactions.

This guide focuses on the comparative effects of two potent electron-withdrawing groups at the C5 position: the trifluoromethyl (-CF3) group and the fluoro (-F) group. Understanding the nuanced differences imparted by these substituents is crucial for optimizing reaction conditions and predicting the chemical behavior of these valuable intermediates.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physical and chemical properties of these reagents is the foundation for their effective application. The table below summarizes the key physicochemical data for both compounds.

PropertyThis compound4-chloro-5-fluoroquinazoline
Molecular Formula C9H4ClF3N2C8H4ClFN2[3]
Molecular Weight 232.59 g/mol 182.58 g/mol [3]
CAS Number [Data not available]16499-60-8[3]
Appearance [Predicted: White to off-white solid][Data not available]
Melting Point [Data not available][Data not available]
Boiling Point [Predicted: ~285.8 °C][Data not available]
Solubility [Predicted: Poor aqueous solubility][Predicted: Poor aqueous solubility]

Synthetic Pathways: Accessing the Building Blocks

The synthesis of both target molecules follows a logical and well-established route in heterocyclic chemistry: the construction of the corresponding quinazolin-4-one precursor, followed by a chlorination step.

Synthesis of Quinazolin-4-one Precursors

The foundational step for both syntheses is the cyclization of an appropriately substituted anthranilic acid derivative with a one-carbon source, typically formamide.

  • For 5-Fluoroquinazolin-4-one: The synthesis starts from 2-amino-6-fluorobenzoic acid, which is commercially available. Heating this anthranilic acid with formamide leads to the formation of 5-fluoroquinazolin-4-one.

  • For 5-(Trifluoromethyl)quinazolin-4-one: The synthesis commences with 2-amino-6-(trifluoromethyl)benzoic acid. Similar to the fluoro analog, this is cyclized with formamide under elevated temperatures to yield 5-(trifluoromethyl)quinazolin-4-one.

Caption: General synthetic route to quinazolin-4-one precursors.

Chlorination to Yield the Final Products

The conversion of the quinazolin-4-one to the 4-chloroquinazoline is a critical activation step. This is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Caption: The chlorination of quinazolin-4-ones to 4-chloroquinazolines.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of these compounds lies in their reactivity as electrophiles in SNAr reactions. The electron-withdrawing nature of both the -F and -CF3 groups at the C5 position is expected to enhance the electrophilicity of the C4 position, thereby increasing the rate of nucleophilic attack compared to an unsubstituted 4-chloroquinazoline.

The trifluoromethyl group is generally considered a stronger electron-withdrawing group than a single fluorine atom due to the cumulative inductive effect of the three fluorine atoms. This would suggest that This compound is the more reactive of the two compounds towards nucleophiles.

This enhanced reactivity can be a double-edged sword. While it may allow for reactions to proceed under milder conditions or with less nucleophilic partners, it can also lead to a higher propensity for side reactions or decomposition. Conversely, the more moderate activation provided by the C5-fluoro substituent in 4-chloro-5-fluoroquinazoline might offer a better balance of reactivity and stability for certain applications.

SNAr_Reactivity cluster_reactivity Relative Reactivity in SNAr CF3 This compound F 4-chloro-5-fluoroquinazoline CF3->F > Unsubstituted 4-Chloroquinazoline (for reference) F->Unsubstituted >

Caption: Predicted relative reactivity of 4-chloroquinazolines in SNAr.

Experimental Protocols

The following are generalized, representative protocols for the synthesis and a comparative reactivity study. Researchers should always first consult safety data sheets and perform appropriate risk assessments.

Protocol 1: Synthesis of 4-Chloro-5-fluoroquinazoline
  • Cyclization: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-fluorobenzoic acid (1.0 eq) and formamide (10 eq).

  • Heat the mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature, at which point the product may precipitate. Add water to the mixture and collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol. Dry the solid to obtain 5-fluoroquinazolin-4-one.

  • Chlorination: To a round-bottom flask, add the 5-fluoroquinazolin-4-one (1.0 eq) and phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-5-fluoroquinazoline.

Protocol 2: Comparative SNAr Reactivity Study

This protocol outlines a method to compare the reactivity of the two title compounds with a model nucleophile, such as aniline.

  • Reaction Setup: Prepare two separate reaction vessels, each charged with a solution of aniline (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in a suitable aprotic solvent (e.g., isopropanol or acetonitrile).

  • To one vessel, add 4-chloro-5-fluoroquinazoline (1.0 eq).

  • To the second vessel, add this compound (1.0 eq).

  • Stir both reactions at a controlled temperature (e.g., 80 °C).

  • Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water and extract with a suitable solvent.

  • Analyze the aliquots by a suitable method (e.g., LC-MS or GC-MS) to determine the ratio of starting material to the desired 4-anilinoquinazoline product.

  • Analysis: Plot the percentage conversion against time for both reactions. The reaction that reaches completion faster is the more reactive one.

Conclusion and Future Perspectives

Both this compound and 4-chloro-5-fluoroquinazoline are valuable and highly reactive intermediates for the synthesis of complex molecular architectures in drug discovery. The choice between these two reagents will depend on the specific synthetic strategy and the desired electronic properties of the final target molecule.

The trifluoromethyl-substituted analog is predicted to be the more reactive of the two, which may be advantageous for reactions with weaker nucleophiles or when milder conditions are required. However, the fluoro-substituted counterpart may offer a more controlled reactivity profile.

Further experimental studies are warranted to fully elucidate and quantify the reactivity differences between these two important building blocks. This will enable medicinal chemists to make more strategic choices in the design and synthesis of next-generation quinazoline-based therapeutics.

References

  • Lead Sciences. 4-Chloro-5-fluoroquinazoline. [Link]

  • CAS Common Chemistry. 4-Chloro-8-(trifluoromethyl)quinoline. [Link]

  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2697-2707. [Link]

  • Longdom Publishing. Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 6(3). [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(12), 3340. [Link]

  • PubChem. 4-Chloroquinoline. [Link]

  • MDPI. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 27(19), 6529. [Link]

Sources

Comparative Efficacy Guide: Trifluoromethyl Quinazolines vs. Drug-Resistant Cancer Phenotypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The Trifluoromethyl (


) Advantage in Medicinal Chemistry 
In the optimization of quinazoline scaffolds, the incorporation of a trifluoromethyl (

) group is not merely a lipophilic modification; it is a strategic electronic maneuver. The

group is strongly electron-withdrawing (Hammett constant

) and metabolically stable.

When positioned on the quinazoline core or its aniline substituents, the


 moiety confers three critical advantages against drug-resistant lines:
  • Metabolic Blockade: It prevents oxidative metabolism (e.g., P450-mediated hydroxylation) at labile sites, extending half-life (

    
    ).
    
  • pKa Modulation: It reduces the electron density of the quinazoline N1/N3 nitrogens, altering the pKa to optimize hydrogen bonding within the ATP-binding pocket of kinases like EGFR.

  • Hydrophobic Occupation: The

    
     group has a volume roughly equivalent to an isopropyl group but with different electronic properties, allowing it to occupy hydrophobic pockets (e.g., the "gatekeeper" region) that are often mutated in resistant cancer cells.
    

Mechanistic Architecture: Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the critical substitution points on the quinazoline scaffold and how


 integration alters pharmacodynamics.

SAR_Mechanism cluster_0 Resistance Mechanism Core Quinazoline Scaffold C4_Pos C4-Anilino Position (Primary Binding) Core->C4_Pos Main Pharmacophore C6_7_Pos C6/C7 Positions (Solubilizing Side Chains) Core->C6_7_Pos ADME Optimization CF3_Effect CF3 Substitution (Electronic/Steric Modulation) C4_Pos->CF3_Effect Meta/Para-CF3 Target_WT Wild Type EGFR (ATP Pocket) CF3_Effect->Target_WT Enhanced H-Bonding Target_Mut T790M/C797S Mutant (Altered Sterics) CF3_Effect->Target_Mut Overcomes Steric Hindrance (Gatekeeper Residue)

Figure 1: SAR Logic Flow. The


 group acts as a steric wedge and electronic modulator, enabling binding in mutated pockets where standard methyl/chloro substituents fail.

Comparative Efficacy Analysis

Case Study A: EGFR-Mutant NSCLC (T790M/C797S Resistance)

Context: The T790M mutation increases ATP affinity, rendering first-generation inhibitors (Gefitinib) ineffective. Third-generation agents (Osimertinib) work but eventually face C797S resistance.[1]

Data Comparison: The following table compares a novel 4-anilinoquinazoline with a meta-


 group (Compound 8d/24 from recent literature) against standard-of-care (SOC) agents.
Compound ClassTarget ProfileIC50 (nM) vs EGFR WTIC50 (nM) vs EGFR T790MIC50 (nM) vs EGFR Triple Mut (C797S)Key Advantage
Gefitinib (1st Gen)EGFR WT17.1>10,000>10,000Baseline SOC (Failed in resistance)
Osimertinib (3rd Gen)EGFR T790M8.10.98>1,000Current SOC; fails vs C797S

-Quinazoline (Cmpd 8d)
Pan-Mutant27.0 1.94 68.0 Retains potency in Triple Mutant

-Quinazoline (Cmpd 24)
T790M Specific9.22.7N/AHigh selectivity over WT (Safety)

Analysis: The


 derivative (Cmpd 8d) demonstrates a 14-fold potency advantage  over Osimertinib in the triple-mutant setting (C797S). The bulky, electron-withdrawing 

likely engages hydrophobic residues (Lys745) that remain accessible despite the C797S mutation, unlike the covalent cysteine-binding mechanism of Osimertinib.
Case Study B: Multidrug-Resistant (MDR) Colorectal Cancer

Context: Overexpression of P-glycoprotein (P-gp) leads to efflux of standard tubulin inhibitors like Paclitaxel.

Data Comparison: Comparison of


-quinazoline derivatives targeting the Colchicine Binding Site (CBS) versus standard agents in HT-29 (Colorectal) and MDR lines.
CompoundMechanismIC50 (nM) HT-29IC50 (nM) A2780/Tax-R (MDR)Resistance Factor (RF)
Colchicine Tubulin Destabilizer12.0250.0~20.8 (High Efflux)
Paclitaxel Tubulin Stabilizer4.5>1,000>200 (P-gp Substrate)

-Quinazoline (Q19)
CBS Inhibitor51.0 55.0 ~1.1 (No Cross-Resistance)
Cmpd 65 CBS Inhibitor7.08.21.2 (Evasive to P-gp)

Analysis: The


-quinazolines (Q19, Cmpd 65) exhibit a Resistance Factor (RF) near 1.0, indicating they are poor substrates for P-gp efflux pumps . The 

group enhances membrane permeability, allowing intracellular accumulation even in MDR phenotypes.

Experimental Protocols for Validation

To replicate these findings, the following protocols ensure data integrity and reproducibility.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)

Objective: Determine IC50 against WT and Mutant EGFR.

  • Reagent Prep: Prepare 4× enzyme solution (EGFR-T790M) and 4× ATP/Substrate solution (Poly(Glu,Tyr)).

  • Compound Dilution: Dissolve

    
    -quinazoline in 100% DMSO. Create 10-point serial dilutions (starting at 10 µM).
    
  • Reaction:

    • Add 2.5 µL compound to 384-well plate.

    • Add 5 µL enzyme solution. Incubate 10 min at RT (allows non-covalent binding equilibration).

    • Add 2.5 µL ATP/Substrate mix to initiate.

  • Detection: After 60 min, add ADP-Glo™ Reagent (Promega). Incubate 40 min. Add Kinase Detection Reagent. Read Luminescence.

  • Calculation: Fit data to sigmoidal dose-response (variable slope) equation:

    
    .
    
Protocol 2: Tubulin Polymerization Assay

Objective: Confirm mechanism of action (Destabilization).

  • Setup: Use >99% pure tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Baseline: Cool plate to 4°C. Add test compounds (3 µM final conc).

  • Initiation: Shift temperature to 37°C immediately in the spectrophotometer.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation:

    • Control (Vehicle): Sigmoidal curve reaching plateau (polymerization).

    • Positive Control (Colchicine): Flat line (inhibition).

    • Test (

      
      -Q):  Should mimic Colchicine profile.
      

Visualizing the Signaling Cascade

The following diagram maps the downstream effects of effective


-quinazoline inhibition in an EGFR-mutant cell.

Signaling_Pathway EGFR_Mut EGFR (T790M/C797S) PI3K PI3K EGFR_Mut->PI3K Blocked RAS RAS EGFR_Mut->RAS Blocked Drug CF3-Quinazoline Drug->EGFR_Mut Inhibits Apoptosis Apoptosis (Caspase-3/7) Drug->Apoptosis Induces AKT AKT (Phospho) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Phospho) MEK->ERK ERK->Proliferation

Figure 2: Pathway Inhibition. Successful binding of the


-inhibitor blocks auto-phosphorylation, shutting down the PI3K/AKT and MAPK survival pathways, leading to apoptosis.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors . Molecules. [Link]

  • Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance . Bioorganic Chemistry. [Link]

  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site . European Journal of Medicinal Chemistry. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications . International Journal of Chemical Studies. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry . Molecules. [Link][1][2][3][4][5][6][7][8][9][10][11]

Sources

The Evolution of EGFR Inhibition: A Comparative Guide to New Quinazoline Derivatives vs. Gefitinib and Erlotinib

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the field of oncology, the landscape of Epidermal Growth Factor Receptor (EGFR) targeted therapies is in a constant state of evolution. The first-generation inhibitors, gefitinib and erlotinib, revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance has necessitated the development of novel agents. This guide provides an in-depth technical comparison of new-generation quinazoline derivatives against their predecessors, gefitinib and erlotinib, with a focus on their enhanced efficacy, mechanisms for overcoming resistance, and the experimental data that substantiates these claims.

The Rationale for Moving Beyond First-Generation EGFR Inhibitors

Gefitinib and erlotinib, both reversible ATP-competitive inhibitors, marked a significant advancement in personalized medicine. Their efficacy, however, is often curtailed by the development of resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the receptor's affinity for ATP, thereby reducing the potency of these first-generation inhibitors.[1] Furthermore, other resistance mechanisms include the amplification of the MET oncogene and downstream signaling pathway alterations.[2][3] This has driven the quest for new quinazoline derivatives with improved pharmacological profiles.

A New Wave of Quinazoline Derivatives: Enhanced Potency and Broader Activity

Recent research has yielded a plethora of novel quinazoline-based EGFR inhibitors designed to address the shortcomings of gefitinib and erlotinib. These next-generation compounds often exhibit dual-targeting capabilities and covalent binding mechanisms, leading to superior and more durable responses.

A notable strategy in the design of these new derivatives is the incorporation of a Michael acceptor group, which allows for irreversible, covalent bonding to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This covalent interaction provides a more sustained inhibition of the receptor's kinase activity, even in the presence of high ATP concentrations that would typically outcompete reversible inhibitors.

Overcoming T790M-Mediated Resistance

A significant breakthrough in the development of new quinazoline derivatives has been their ability to effectively inhibit the T790M mutant form of EGFR. For instance, a series of novel 4-anilinoquinazoline derivatives have been synthesized that demonstrate potent inhibitory activity against both wild-type and T790M mutant EGFR.[4] Some of these compounds have shown IC50 values in the nanomolar range against cell lines harboring the T790M mutation, a significant improvement over the micromolar concentrations required for gefitinib and erlotinib to achieve a similar effect.[5]

Tackling the C797S Resistance Challenge

The emergence of the C797S mutation, which replaces the cysteine residue crucial for the covalent binding of second- and third-generation inhibitors, has presented a new therapeutic hurdle.[1] Encouragingly, recent efforts have focused on developing non-covalent inhibitors that can effectively target EGFR harboring this mutation. Some novel quinazoline glycoside derivatives have been reported to exhibit significant inhibition of the L858R/T790M/C797S triple mutant, offering a potential therapeutic strategy for patients who have developed resistance to covalent inhibitors.[6][7]

Comparative Performance Data

The following tables summarize the comparative in vitro and in vivo data for representative new quinazoline derivatives against gefitinib and erlotinib. It is important to note that the specific compounds listed are for illustrative purposes and represent classes of new derivatives.

Table 1: In Vitro EGFR Kinase Inhibition (IC50, nM)

Compound ClassWild-Type EGFREGFR (L858R/T790M)EGFR (L858R/T790M/C797S)Reference
Gefitinib ~2-20>1000>1000[4]
Erlotinib ~2-20>1000>1000[1]
Covalent Quinazoline Derivatives ~1-10~5-50>1000[5]
Non-Covalent Quinazoline Glycosides ~10-100~20-200~50-500[6]

Table 2: In Vitro Anti-proliferative Activity (IC50, µM) in NSCLC Cell Lines

Compound ClassA549 (WT EGFR)H1975 (L858R/T790M)Ba/F3 (L858R/T790M/C797S)Reference
Gefitinib ~5-15>10>10[5]
Erlotinib ~2-10>10>10[1]
Covalent Quinazoline Derivatives ~0.5-5~0.1-1>10[5]
Non-Covalent Quinazoline Glycosides ~1-10~0.5-5~1-5[6][7]

Table 3: In Vivo Efficacy in Xenograft Models

Compound ClassTumor Growth Inhibition (TGI) in H1975 XenograftsObserved ToxicityReference
Gefitinib <30% at tolerated dosesDose-limiting skin rash, diarrhea[8]
Erlotinib <40% at tolerated dosesDose-limiting skin rash, diarrhea[8]
Covalent Quinazoline Derivatives >80% at well-tolerated dosesGenerally well-tolerated, some manageable skin toxicity[9]
Non-Covalent Quinazoline Glycosides Significant TGI reportedPreclinical toxicity data emerging[9]

Structure-Activity Relationship (SAR): The Key to Enhanced Performance

The superior performance of the new quinazoline derivatives can be attributed to key structural modifications. The 4-anilinoquinazoline scaffold is a crucial pharmacophore that anchors the molecule in the ATP-binding pocket of EGFR.[10] Structure-activity relationship studies have revealed that:

  • Substitutions on the Quinazoline Core: Electron-donating groups at the 6- and 7-positions of the quinazoline ring generally enhance inhibitory activity.[11]

  • Modifications of the 4-Anilino Moiety: Small, lipophilic groups at the 3-position of the aniline ring are favored for potent inhibition.[11]

  • Introduction of a Covalent Warhead: The addition of an acrylamide or other Michael acceptor group at the 6- or 7-position of the quinazoline ring enables irreversible binding to Cys797.

  • Exploiting Alternative Binding Pockets: The design of non-covalent inhibitors that extend into adjacent pockets of the ATP-binding site allows for potent inhibition of mutants like C797S.[6]

Experimental Protocols for Benchmarking

To ensure the rigorous and reproducible evaluation of new quinazoline derivatives, standardized experimental protocols are essential.

EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.[12][13][14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, BSA, and DTT. Prepare serial dilutions of the test compounds, gefitinib, and erlotinib in DMSO.

  • Kinase Reaction: In a 384-well plate, add the recombinant human EGFR enzyme (wild-type or mutant) to the reaction buffer. Add the test compounds or control inhibitors. Initiate the reaction by adding a mixture of ATP and a suitable peptide substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture to detect the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds, gefitinib, erlotinib, or a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[18][19]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22][23][24]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[25][26][27][28][29]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified duration, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: The DNA content histogram will show distinct peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. Quantify the percentage of cells in each phase.

Visualizing the Mechanism: EGFR Signaling and Experimental Workflow

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation STAT3 STAT3 EGFR->STAT3 Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesize Novel Quinazoline Derivatives Kinase_Assay EGFR Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) (IC50 Determination) Synthesis->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Cell_Viability->Cell_Cycle_Assay Xenograft Xenograft Tumor Models (Efficacy Studies) Apoptosis_Assay->Xenograft Cell_Cycle_Assay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Comparison Compare with Gefitinib/Erlotinib Toxicity->Comparison

Caption: General experimental workflow for benchmarking new EGFR inhibitors.

Conclusion and Future Directions

The development of new quinazoline derivatives represents a significant step forward in the fight against EGFR-mutant cancers. By employing strategies such as covalent inhibition and targeting allosteric sites, these next-generation inhibitors have demonstrated superior efficacy, particularly against resistant mutations that render first-generation drugs ineffective. The comprehensive benchmarking of these new compounds through rigorous in vitro and in vivo studies is crucial for their clinical translation. As our understanding of EGFR biology and resistance mechanisms deepens, the rational design of even more potent and selective quinazoline-based inhibitors will continue to be a major focus in oncology drug discovery.

References

  • The Efficacy and Toxicity of Gefitinib in Treating Non-small Cell Lung Cancer: A Meta-analysis of 19 Randomized Clinical Trials. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023). PubMed. Retrieved February 5, 2026, from [Link]

  • Synthesis and evaluation of novel non-covalent binding quinazoline glycoside derivatives targeting the L858R and T790M variants of EGFR. (n.d.). RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Next-generation EGFR/HER tyrosine kinase inhibitors for the treatment of patients with non-small-cell lung cancer harboring EGFR mutations: a review of the evidence. (2016). PMC. Retrieved February 5, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. Retrieved February 5, 2026, from [Link]

  • Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors. (2016). PubMed. Retrieved February 5, 2026, from [Link]

  • Fatal Disease Progression Driven by MET Amplification in EGFR and RBM1. (2026). CMAR. Retrieved February 5, 2026, from [Link]

  • Overcoming EGFR-TKI resistance: Emerging therapies and biomarker strategies in NSCLC. (2025). touchONCOLOGY. Retrieved February 5, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. Retrieved February 5, 2026, from [Link]

  • EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. (2014). PMC. Retrieved February 5, 2026, from [Link]

  • Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved February 5, 2026, from [Link]

  • Review Article EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. (n.d.). e-Century Publishing Corporation. Retrieved February 5, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. (2020). J-Stage. Retrieved February 5, 2026, from [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • (PDF) Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved February 5, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved February 5, 2026, from [Link]

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). [No Source Found].
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Pharmaceutical Negative Results. Retrieved February 5, 2026, from [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved February 5, 2026, from [Link]

  • EGFR signaling pathway and EGFR-TKIs' resistance mechanism. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). [No Source Found].
  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. (2013). PubMed. Retrieved February 5, 2026, from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). [No Source Found].
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers. Retrieved February 5, 2026, from [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Kinase Logistics Europe. Retrieved February 5, 2026, from [Link]

  • How can I calculate IC50 from mtt results?. (2015). ResearchGate. Retrieved February 5, 2026, from [Link]

  • (PDF) Propidium Iodide Cell Cycle Staining Protocol v1. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved February 5, 2026, from [Link]

  • Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID. (n.d.). [No Source Found].

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Anilinoquinazolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs, particularly in oncology.[1][2] Many of these compounds function as potent tyrosine kinase inhibitors (TKIs), targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[2][3] The critical importance of this privileged structure necessitates efficient, scalable, and versatile synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes to 4-anilinoquinazolines, offering field-proven insights and experimental data to aid researchers in selecting the optimal pathway for their specific needs.

The Classical Approach: Synthesis via 4-Chloroquinazoline Intermediates (SNAr Route)

This widely employed, multi-step approach is arguably the most traditional and thoroughly documented pathway to 4-anilinoquinazolines. It hinges on the construction of a quinazolin-4-one, followed by its activation to a 4-chloroquinazoline, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a desired aniline.

Mechanism and Workflow

The process can be dissected into three primary stages:

  • Quinazolin-4-one Formation: The synthesis typically commences with the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide, such as formamide.[4] This reaction, while foundational, often requires high temperatures and prolonged reaction times to proceed effectively.[4]

  • Chlorination: The resulting quinazolin-4-one is then chlorinated to form the highly reactive 4-chloroquinazoline intermediate. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5]

  • Nucleophilic Aromatic Substitution (SNAr): The final and key step is the reaction of the 4-chloroquinazoline with a substituted aniline. The electron-deficient nature of the quinazoline ring system facilitates nucleophilic attack by the aniline at the C4 position, displacing the chloride leaving group to furnish the target 4-anilinoquinazoline.[6][7]

SNAr_Route cluster_snar SNAr Reaction Anthranilic_Acid Anthranilic Acid Quinazolinone Quinazolin-4-one Anthranilic_Acid->Quinazolinone Niementowski Reaction (e.g., Formamide, Heat) Chloroquinazoline 4-Chloroquinazoline Quinazolinone->Chloroquinazoline Chlorination (e.g., SOCl₂) Final_Product 4-Anilinoquinazoline Chloroquinazoline->Final_Product Nucleophilic Aromatic Substitution (SNAr) Aniline Aniline Aniline->Final_Product Nucleophilic Aromatic Substitution (SNAr)

Caption: Workflow for the classical synthesis of 4-anilinoquinazolines via the SNAr route.

Advantages:
  • Well-Established: This is a robust and extensively documented method with a vast body of literature.

  • Versatility: The modular nature of this route allows for the synthesis of a wide array of derivatives by simply varying the anthranilic acid and aniline starting materials.

  • Scalability: The individual steps have been successfully scaled for industrial production of drugs like gefitinib.

Disadvantages:
  • Harsh Conditions: The initial Niementowski reaction often requires high temperatures (130-160°C) and long reaction times, which can limit the tolerance of sensitive functional groups.[4][5] The chlorination step also employs harsh and corrosive reagents.

  • Multi-Step Process: The sequential nature of the synthesis can lead to lower overall yields and increased purification efforts.

  • Substrate Scope Limitations: The SNAr reaction can be sluggish with electron-poor anilines, sometimes requiring forcing conditions or microwave assistance to achieve good yields.[7][8]

The Direct Approach: Synthesis from 2-Aminobenzonitriles

This route offers a more convergent and atom-economical pathway to 4-anilinoquinazolines by starting from readily available 2-aminobenzonitriles.

Mechanism and Workflow

This method typically proceeds through a one-pot or two-step sequence:

  • Amidine Formation: 2-aminobenzonitrile reacts with an aniline in the presence of a Lewis acid (e.g., aluminum chloride) to form a 2-amino-N-arylbenzamidine intermediate.[9]

  • Cyclization: The amidine intermediate is then cyclized to form the quinazoline ring. This can be achieved by heating the amidine in formic acid (for derivatives unsubstituted at the 2-position) or by reacting it with an aldehyde followed by oxidation to introduce a substituent at the C2 position.[9]

Aminobenzonitrile_Route Aminobenzonitrile 2-Aminobenzonitrile Amidine 2-Amino-N-arylbenzamidine Aminobenzonitrile->Amidine Lewis Acid (e.g., AlCl₃) Aniline Aniline Aniline->Amidine Lewis Acid (e.g., AlCl₃) Final_Product 4-Anilinoquinazoline Amidine->Final_Product Cyclization Cyclizing_Agent Cyclizing Agent (e.g., Formic Acid) Cyclizing_Agent->Final_Product Cyclization

Caption: Workflow for the synthesis of 4-anilinoquinazolines from 2-aminobenzonitriles.

Advantages:
  • Convergence: This route is more convergent than the classical approach, often involving fewer steps and purification procedures.

  • Milder Conditions: In some variations, this method can be performed under milder conditions compared to the high temperatures of the Niementowski reaction.

  • Direct C4-Anilino Bond Formation: The aniline moiety is incorporated early in the synthesis, which can be advantageous for certain target structures.

Disadvantages:
  • Substrate Availability: The availability and substitution patterns of 2-aminobenzonitriles may be more limited compared to anthranilic acids.

  • Lewis Acid Sensitivity: The use of strong Lewis acids can be incompatible with certain functional groups.

  • Oxidation Step: For C2-substituted derivatives, an additional oxidation step is often required, which can add complexity to the process.[9]

The Modern Approach: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds and offers a powerful alternative to the classical SNAr reaction for the synthesis of 4-anilinoquinazolines.[10][11]

Mechanism and Workflow

This approach typically utilizes the same 4-chloroquinazoline intermediate as the classical SNAr route but employs a palladium catalyst and a suitable ligand to facilitate the C-N bond formation.

  • Intermediate Preparation: A 4-chloroquinazoline is prepared as described in the classical route.

  • Buchwald-Hartwig Amination: The 4-chloroquinazoline is then coupled with an aniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., DPEphos, Josiphos), and a base (e.g., K₃PO₄, Cs₂CO₃).[1][12] The catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Cl bond, coordination of the aniline, and reductive elimination to form the 4-anilinoquinazoline product and regenerate the catalyst.

Palladium_Route cluster_buchwald Buchwald-Hartwig Amination Chloroquinazoline 4-Chloroquinazoline Final_Product 4-Anilinoquinazoline Chloroquinazoline->Final_Product Aniline Aniline Aniline->Final_Product Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Final_Product

Caption: Workflow for the Palladium-catalyzed synthesis of 4-anilinoquinazolines.

Advantages:
  • Milder Reaction Conditions: Palladium-catalyzed aminations often proceed at significantly lower temperatures than the corresponding SNAr reactions, enhancing functional group tolerance.[12]

  • Broader Substrate Scope: This method is particularly effective for coupling electron-poor or sterically hindered anilines that are challenging substrates for SNAr reactions.

  • High Yields: Buchwald-Hartwig amination can provide excellent yields where SNAr reactions may be inefficient.

Disadvantages:
  • Cost and Toxicity of Palladium: Palladium is an expensive and precious metal, and its removal from the final product is a critical consideration in pharmaceutical synthesis.

  • Ligand Sensitivity: The success of the reaction is highly dependent on the choice of ligand, which can be sensitive to air and moisture.

  • Reaction Optimization: Finding the optimal combination of catalyst, ligand, base, and solvent can require significant optimization efforts.

Quantitative Performance Comparison

ParameterRoute A: SNAr (Classical)Route A: SNAr (Microwave)Route B: From 2-AminobenzonitrileRoute C: Palladium-Catalyzed
Typical Yield Moderate to GoodGood to Excellent[7]Moderate to Good[9]Good to Excellent[1]
Reaction Time Hours to Days[8]Minutes[7]Hours[9]Hours
Temperature High (Reflux)[8]ElevatedModerate to High[9]Mild to Moderate[12]
Substrate Scope Good for electron-rich anilines[7]Excellent[7]Dependent on amidine formationExcellent, including electron-poor anilines[12]
Key Reagents SOCl₂/POCl₃, BaseMicrowave ReactorLewis Acid (e.g., AlCl₃)[9]Pd Catalyst, Ligand, Base[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of a 4-Anilinoquinazoline via the SNAr Route (Microwave-Assisted)

This protocol is adapted from a microwave-mediated N-arylation of 4-chloroquinazolines.[7]

  • To a microwave reaction vial, add 4-chloro-6-halo-2-phenylquinazoline (1.0 mmol), the desired aniline (1.2 mmol), and a solvent mixture of THF/H₂O.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) for a specified time (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-anilinoquinazoline.

Protocol 2: Synthesis of a 4-Anilinoquinazoline from 2-Aminobenzonitrile

This protocol is based on the method described for the synthesis of 4-arylaminoquinazolines from 2-aminobenzonitrile.[9]

  • To a solution of 2-aminobenzonitrile (1.0 mmol) in a suitable solvent, add the desired aniline (1.1 mmol) and aluminum chloride (1.2 mmol).

  • Heat the reaction mixture under reflux for several hours until the formation of the amidine intermediate is complete (monitored by TLC).

  • Cool the reaction mixture and carefully quench with water/ice. Basify with an appropriate base (e.g., NaOH solution) and extract the amidine product with an organic solvent.

  • Isolate and dry the amidine intermediate.

  • Dissolve the amidine (1.0 mmol) in formic acid and heat under reflux for several hours.

  • After cooling, pour the reaction mixture into ice water and neutralize with a base.

  • Collect the precipitate by filtration, wash with water, and dry. Purify by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed Synthesis of a 4-Anilinoquinazoline (Buchwald-Hartwig Amination)

This generalized protocol is based on established methods for the Buchwald-Hartwig amination of aryl halides.[1][13]

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., DPEphos, 0.04 mmol), and a base (e.g., K₃PO₄, 1.4 mmol).

  • Add the 4-chloroquinazoline (1.0 mmol) and the desired aniline (1.2 mmol).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-110°C) for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target 4-anilinoquinazoline.

Conclusion and Outlook

The choice of synthetic route to 4-anilinoquinazolines is highly dependent on the specific target molecule, available starting materials, required scale, and the laboratory equipment at hand.

  • The classical SNAr route remains a reliable and scalable workhorse, particularly when optimized with microwave assistance for the final coupling step.

  • The synthesis from 2-aminobenzonitriles offers an attractive, more convergent alternative, provided the necessary starting materials are accessible.

  • Palladium-catalyzed Buchwald-Hartwig amination represents the state-of-the-art for C-N bond formation, offering the mildest conditions and the broadest substrate scope, making it the go-to method for challenging couplings or with sensitive substrates, despite the cost and handling considerations of the catalyst system.

As the demand for novel and complex 4-anilinoquinazoline-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key focus for chemical researchers in the pharmaceutical industry and academia.

References

  • Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Online] Available at: [Link][4]

  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate compounds type A and B. [Online] Available at: [Link][5]

  • ResearchGate. Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes. [Online] Available at: [Link][9]

  • PubMed. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. [Online] Available at: [Link][1]

  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Online] Available at: [Link][6]

  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Online] Available at: [Link][8]

  • National Center for Biotechnology Information. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Online] Available at: [Link][7]

  • ResearchGate. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Online] Available at: [Link][10]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. [Online] Available at: [Link][1]

  • PubMed. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. [Online] Available at: [Link][14]

  • ScienceDirect. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. [Online] Available at: [Link][2]

  • PubMed. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo. [Online] Available at: [Link][3]

  • ResearchGate. SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][4][9]thiadiazole Series. [Online] Available at: [Link][2]

  • National Center for Biotechnology Information. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. [Online] Available at: [Link][15]

  • National Center for Biotechnology Information. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. [Online] Available at: [Link][12]

  • Google Patents. US8350029B2 - Process for the preparation of gefitinib. [Online] Available at: [9]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link][13]

  • Thieme. A New Synthesis of Gefitinib. [Online] Available at: [Link][7]

  • Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link][11]

Sources

A Senior Application Scientist's Guide to QSAR Studies of Quinazoline Derivatives for Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Privileged Scaffold and Predictive Science

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its derivatives' broad spectrum of biological activities, including potent anticancer effects.[1][2] Several FDA-approved drugs, such as gefitinib and erlotinib, feature this heterocyclic system, primarily targeting protein kinases involved in oncogenesis.[3][4] However, the synthesis and screening of novel compounds is a resource-intensive endeavor.[5] This is where Quantitative Structure-Activity Relationship (QSAR) modeling provides a transformative approach. QSAR serves as a computational bridge, translating the chemical structure of these derivatives into a mathematical prediction of their cytotoxic potency.[6][7] By identifying the key molecular features—be they electronic, steric, or hydrophobic—that govern a compound's ability to kill cancer cells, QSAR accelerates the rational design of more effective and selective therapeutic agents, saving significant time and resources.[7]

Comparative Analysis of QSAR Methodologies for Quinazoline Cytotoxicity

The core principle of any QSAR model is to establish a robust and predictive correlation between a set of calculated molecular properties (descriptors) and the observed biological activity. The choice of methodology, from 2D-QSAR to 3D-QSAR and machine learning, dictates the nature of the descriptors and the complexity of the relationship that can be modeled.

2D-QSAR: Uncovering Relationships from Molecular Topology

2D-QSAR models establish a relationship between cytotoxic activity and descriptors derived from the 2D representation of the molecule. These descriptors are typically categorized as topological, electronic, constitutional, and physicochemical.[1][8]

  • Methodologies: The most common approaches are Multiple Linear Regression (MLR) and partial least squares (PLS).[9] More advanced techniques like Genetic Algorithm-PLS (GA-PLS) can be employed to select the most relevant subset of descriptors from a large pool, preventing overfitting and improving model robustness.[5] For instance, a study on quinazoline derivatives' activity against the MCF-7 breast cancer cell line found that a GA-PLS model was superior to other methods, identifying constitutional, charge, and 2D autocorrelation descriptors as critical for predicting anticancer activity.[1][5]

  • Causality and Insights: The strength of 2D-QSAR lies in its interpretability. A positive coefficient for a descriptor like LogP (lipophilicity) in the final equation directly suggests that increasing a compound's hydrophobicity may enhance its cytotoxic activity, perhaps by improving membrane permeability. Similarly, descriptors related to molecular weight or the number of hydrogen bond donors can provide direct, actionable insights for the medicinal chemist.[8] However, these models do not consider the 3D conformation of the molecule, which is crucial for interaction with specific biological targets.

3D-QSAR: Mapping Activity to Three-Dimensional Molecular Fields

3D-QSAR methodologies offer a more sophisticated approach by considering the three-dimensional structure of the molecules and how they align in space.[10] This is particularly relevant for quinazoline derivatives that often act on specific enzyme active sites, such as the ATP-binding pocket of EGFR.[3][5] The two most established 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[11]

  • CoMFA vs. CoMSIA:

    • CoMFA calculates steric and electrostatic interaction fields around a set of aligned molecules. The resulting contour maps highlight regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would increase or decrease cytotoxic activity.[10][12]

    • CoMSIA extends this concept by calculating five different similarity fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor.[13] It uses a Gaussian function, which avoids the abrupt energy changes seen at grid points close to the molecular surface in CoMFA, often resulting in more interpretable and robust contour maps.[10][13]

  • Expert Interpretation: A 2023 study on quinazolines as potential drugs for osteosarcoma successfully built a CoMSIA model with high predictive power (Q² = 0.63, R² = 0.987).[13] The resulting contour maps provided clear design directives: indicating specific locations on the quinazoline scaffold where adding bulky, hydrophobic, or hydrogen-bond-accepting groups would likely enhance cytotoxic activity. This level of granular, spatially-defined insight is the primary advantage of 3D-QSAR over 2D methods.

Emerging Frontiers: Machine Learning and Consensus Modeling

More recently, machine learning algorithms like Random Forest (RF) and Extreme Gradient Boosting (XGBoost) have been applied to QSAR.[14] These methods can capture complex, non-linear relationships between descriptors and activity that may be missed by traditional linear models.[15] A key strategy to enhance predictive confidence is consensus modeling, where multiple QSAR models are built using different algorithms or descriptor sets. The final prediction is an aggregation of the individual model outputs, which often proves more accurate and reliable than any single model.[14]

Data-Driven Comparison of QSAR Models

To provide a clear, objective comparison, the performance of various QSAR models developed for quinazoline derivatives is summarized below. The statistical parameters are crucial for evaluating the robustness and predictive power of each model.

QSAR Model Target/Cell Line Key Statistical Parameters Key Descriptors/Fields Identified Reference
GA-PLS (2D-QSAR) MCF-7 (Breast Cancer)Not explicitly stated, but selected as the best model over MLR and PCR.Constitutional, functional, 2D autocorrelation, and charge descriptors.[1][5]
CoMSIA (3D-QSAR) OsteosarcomaQ² = 0.63, R² = 0.987, R²pred = 0.85Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields.[13]
CoMFA (3D-QSAR) EGFR InhibitorsR² = 0.855, Q² = 0.570, R²pred = 0.657Steric and electrostatic fields.[10]
CoMSIA (3D-QSAR) EGFR InhibitorsR² = 0.895, Q² = 0.599, R²pred = 0.681Steric, electrostatic, and hydrophobic fields.[10]
Consensus Model (RF, XGBoost) HDAC6 InhibitorsNot applicable (classification model)CDK and alvaDesc molecular descriptors.[14]
  • R² (Coefficient of Determination): A measure of the model's goodness-of-fit for the training set.

  • Q² (Cross-validated R²): A measure of the model's internal predictive ability, obtained through cross-validation.

  • R²pred (External Validation R²): A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. This is the most stringent test of a model's real-world utility.[16]

A Self-Validating Workflow for QSAR Model Development

The trustworthiness of a QSAR model is paramount. Every protocol must be a self-validating system, incorporating rigorous checks to ensure the final model is predictive and not a result of chance correlation.[17]

Below is a diagram and a detailed protocol for a representative 3D-QSAR study, a methodology that provides highly detailed, actionable insights for drug design.

QSAR_Workflow cluster_data 1. Data Preparation cluster_model 2. Molecular Modeling cluster_qsar 3. QSAR Analysis cluster_validate 4. Model Validation & Interpretation Data Dataset Collection (Structures & IC50 values) Curate Data Curation (Standardize structures, convert IC50 to pIC50) Data->Curate Split Dataset Splitting (Training Set & Test Set ~80/20) Curate->Split Model3D 3D Structure Generation (Energy Minimization) Split->Model3D Align Molecular Alignment (Ligand-based or Docking-based) Model3D->Align Fields Descriptor/Field Calculation (e.g., CoMSIA fields) Align->Fields PLS Statistical Analysis (PLS Regression) Fields->PLS Internal Internal Validation (Cross-validation, Q²) PLS->Internal External External Validation (Predict Test Set, R²pred) Internal->External Maps Interpretation (Contour Maps) External->Maps Design Design New Compounds Maps->Design Descriptor_Relationship cluster_input Chemical Structure Input cluster_descriptors Information Extraction cluster_model Predictive Engine cluster_output Predicted Outcome Structure Quinazoline Derivative (2D/3D Representation) Desc Molecular Descriptors (e.g., LogP, Molecular Weight, Steric Fields, Electrostatic Potential, etc.) Structure->Desc Calculation QSAR_Model Validated QSAR Model (Mathematical Equation) pIC50 = f(Descriptor1, Descriptor2, ...) Desc->QSAR_Model Correlation Activity Predicted Cytotoxic Activity (pIC50 Value) QSAR_Model->Activity Prediction

Caption: The logical flow from chemical structure to predicted activity via a QSAR model.

Conclusion and Future Perspectives

QSAR modeling is an indispensable tool in the quest for novel quinazoline-based anticancer agents. While 2D-QSAR offers valuable, interpretable insights into general physicochemical requirements, 3D-QSAR methods like CoMSIA provide detailed, spatially-resolved guidance crucial for targeted, potency-driven drug design. [10][13]The validity of any model, however, hinges on rigorous internal and external validation, which ensures its predictive reliability. [16][18] The future of QSAR is increasingly intertwined with artificial intelligence and machine learning. [15]Deep learning models and graph neural networks are poised to uncover even more complex structure-activity relationships from vast chemical datasets. [6]By integrating these advanced predictive models with molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling, researchers can design novel quinazoline derivatives that are not only potent but also possess favorable drug-like properties, dramatically increasing their potential for successful clinical development.

References

  • Rostami, M., Darvishi, M., & Ghasemi, J. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences. Available from: [Link]

  • Rostami, M., Darvishi, M., & Ghasemi, J. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. PubMed. Available from: [Link]

  • Li, Y., et al. (2023). 3D,2D-QSAR study and docking of novel quinazolines as potential target drugs for osteosarcoma. Frontiers in Pharmacology. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (Year not available). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Pharmaceutical and Biomedical Research. Available from: [Link]

  • Roy, K., et al. (Year not available). 3D-QSAR studies on quinazoline antifolate thymidylate synthase inhibitors by CoMFA and CoMSIA models. Medicinal Chemistry Research. Available from: [Link]

  • Shi, H., et al. (Year not available). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Available from: [Link]

  • Wang, Z., et al. (Year not available). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry. Available from: [Link]

  • Al-Ostath, R. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. Available from: [Link]

  • de Oliveira, R., et al. (Year not available). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery. Available from: [Link]

  • Kumar, A., et al. (Year not available). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available from: [Link]

  • Filimonov, D. A., et al. (2022). QSAR analysis and experimental evaluation of new quinazoline-containing hydroxamic acids as histone deacetylase 6 inhibitors. SAR and QSAR in Environmental Research. Available from: [Link]

  • Fares, M., et al. (Year not available). synthesis, cytotoxic evaluation and molecular docking study of novel quinazoline derivatives as parp-1 inhibitors. ResearchGate. Available from: [Link]

  • Chaturvedi, P., & Gupta, A. K. (2025). Innovations in QSAR for Accelerated Development of Selective Anti-Breast Cancer Molecules. International Journal of Pharmacy and Life Sciences. Available from: [Link]

  • Al-Salahi, R., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Scientific Reports. Available from: [Link]

  • Abdullahi, M. U., et al. (Year not available). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Taibah University Medical Sciences. Available from: [Link]

  • Tighadouini, S., et al. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]

  • Ghasemi, J., & Riahi, S. (2022). Comparison of various methods for validity evaluation of QSAR models. Chemistry Central Journal. Available from: [Link]

  • Melagraki, G., & Afantitis, A. (Year not available). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Available from: [Link]

  • Mohammed, A. A., & Zalzala, M. H. (2024). Synthesis, Molecular Docking Study and Cytotoxicity Evaluation of some Quinazolinone Derivatives as Nonclassical Antifolates and Potential Cytotoxic Agents. Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. (Year not available). Molecular descriptors used in the QSAR models. ResearchGate. Available from: [Link]

  • Veerasamy, R., et al. (2025). Validation of QSAR Models - Strategies and Importance. ResearchGate. Available from: [Link]

  • HUFOCW. (Year not available). MOLECULAR DESCRIPTORS USED IN QSAR. HUFOCW. Available from: [Link]

  • Leszczynski, J., et al. (Year not available). Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. Available from: [Link]

  • Verma, R. P. (2014). Cytotoxicity and 2D-QSAR study of some heterocyclic compounds. Medicinal Chemistry Research. Available from: [Link]

  • Si, C. Y., et al. (Year not available). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. MDPI. Available from: [Link]

  • ResearchGate. (Year not available). Recent trends in QSAR in Modelling of Drug-Protein and Protein-Protein Interactions. ResearchGate. Available from: [Link]

  • Tropsha, A. (Year not available). Best Practices for QSAR Model Development, Validation, and Exploitation. Wiley Online Library. Available from: [Link]

  • Karelson, M., & Lobanov, V. S. (Year not available). Quantum-Chemical Descriptors in QSAR/QSPR Studies. ACS Publications. Available from: [Link]

Sources

Comparative Validation Guide: Novel Quinazoline Scaffolds vs. Established EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline pharmacophore remains the "privileged scaffold" for Epidermal Growth Factor Receptor (EGFR) inhibition. While first-generation inhibitors like Gefitinib validated the target, and third-generation agents like Osimertinib addressed the T790M resistance gatekeeper, the emergence of C797S mutations and off-target toxicity necessitates the validation of novel quinazoline derivatives.

This guide provides a technical framework for validating new quinazoline entities (NQEs). It moves beyond basic screening, offering a comparative analysis against clinical standards and detailing self-validating experimental protocols required to prove efficacy, selectivity, and mechanism of action.

Mechanistic Basis: The Quinazoline Interaction

To validate a novel compound, one must first confirm it adheres to—or advantageously deviates from—the canonical binding mode.

Structural Logic

Classic quinazolines (e.g., Erlotinib) function as ATP-competitive inhibitors. They bind to the active conformation of the EGFR kinase domain.

  • The Hinge Binder: The N1 and N3 nitrogens of the quinazoline ring accept protons from the backbone of Met793 in the hinge region. This is the non-negotiable anchor point.

  • The Tail: Substituents at the C6 and C7 positions project into the solvent channel, determining solubility and pharmacokinetic properties.

  • The Head (Aniline): The substituent at C4 occupies the hydrophobic pocket. In covalent inhibitors (like Afatinib or novel acrylamide-tagged quinazolines), this region positions a "warhead" to form a covalent bond with Cys797 .

Visualization: EGFR Signaling & Inhibition Nodes

The following diagram illustrates the signal transduction cascade and the precise point of quinazoline intervention.

EGFR_Pathway cluster_membrane Cell Membrane EGF Ligand (EGF/TGF-a) EGFR EGFR (ErbB1) Tyrosine Kinase Domain EGF->EGFR Dimerization & Autophosphorylation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphoryl Donor Inhibitor Novel Quinazoline (ATP-Competitive) Inhibitor->EGFR Blocks ATP Pocket (H-bond @ Met793) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Nucleus Nucleus: Proliferation & Survival ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus

Figure 1: Mechanism of Action showing competitive inhibition at the ATP-binding pocket of the EGFR kinase domain.

Comparative Performance Analysis

When publishing data on a Novel Quinazoline Entity (NQE), you must benchmark against established generations. The table below outlines the expected performance metrics for a competitive candidate.

Benchmark Data: Novel vs. Standards

Note: Values are representative of high-potency compounds found in literature (e.g., J Med Chem studies).

FeatureGefitinib (1st Gen)Osimertinib (3rd Gen)Target Profile: Novel NQE
Primary Target EGFR (WT), L858REGFR (T790M), L858REGFR (C797S), T790M
Binding Mode ReversibleIrreversible (Covalent)Reversible or Covalent
Enzymatic IC50 (WT) 0.4 - 0.8 nM~12 nM< 10 nM
Enzymatic IC50 (T790M) > 500 nM (Resistant)< 1 nM< 5 nM
Cellular IC50 (A549) ~4 µM~3 µM< 1 µM (Improved Potency)
Selectivity (vs. IGFR) ModerateHighHigh (>100-fold)
Solubility (pH 7.4) LowModerateHigh (Polar moiety at C6/C7)

Analysis:

  • Potency: If your NQE shows an IC50 > 100 nM against the target mutant, it is likely non-competitive for clinical development unless it possesses unique ADME properties.

  • Selectivity: Many quinazolines suffer from "promiscuity." You must screen against IGF-1R and HER2 to ensure the observed cytotoxicity is EGFR-driven.

Experimental Validation Protocols

To satisfy high-impact journals, your data must be generated using self-validating systems.

Protocol A: ADP-Glo™ Kinase Assay (Cell-Free)

This assay measures the ADP formed from the kinase reaction. It is superior to colorimetric assays because it is less prone to interference by fluorescent compounds (a common issue with quinazolines).

The "Why": You must determine the IC50 at the Km(app) of ATP. If ATP concentration is too high, competitive inhibitors will appear less potent (Cheng-Prusoff equation).

Step-by-Step Methodology:

  • Preparation: Dilute EGFR enzyme (WT or Mutant) to 0.2 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Transfer: Acoustic dispense 10 nL of NQE (serial dilution) into a 384-well white plate.

  • Reaction Start: Add 2 µL of Enzyme solution. Incubate 10 min (allows inhibitor to bind).

  • Substrate Addition: Add 2 µL of ATP/Poly(Glu,Tyr) mix. (ATP concentration should equal the Km of the specific EGFR mutant used).

  • Incubation: Run at Room Temperature (RT) for 60 min.

  • Depletion: Add 4 µL ADP-Glo™ Reagent (stops kinase, consumes unreacted ATP). Incubate 40 min.

  • Detection: Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Read: Measure Luminescence.

  • Calculation: Plot dose-response using a 4-parameter logistic fit.

Protocol B: Western Blotting for Pathway Suppression (Cellular)

Viability assays (MTT/CCK-8) are insufficient proofs of mechanism. You must demonstrate that the NQE inhibits the phosphorylation of EGFR, not just cell death.

Critical Target: Tyr1068 . Why? Tyr1068 is the docking site for Grb2, essential for MAPK pathway activation. Inhibiting p-Tyr1068 directly correlates with antiproliferative effects.

Workflow:

  • Seeding: Seed H1975 cells (T790M/L858R positive) at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve cells overnight (0.5% FBS) to reduce basal phosphorylation noise.

  • Treatment: Treat with NQE (0, 10, 50, 100, 500 nM) for 2 to 6 hours .

    • Control: DMSO (Negative), Osimertinib 100 nM (Positive).

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes before lysis.

  • Lysis: Use RIPA buffer with protease/phosphatase inhibitors (Na3VO4 is critical).

  • Blotting:

    • Primary Ab: Anti-pEGFR (Tyr1068) [Rabbit, 1:1000].

    • Loading Control: Anti-GAPDH or Anti-Total EGFR.

  • Quantification: Densitometry must show dose-dependent reduction of pEGFR without significant change in Total EGFR.

Validation Workflow Visualization

The following flowchart defines the logical progression from synthesis to lead selection. This reduces the risk of pursuing false positives.

Validation_Workflow Start Novel Quinazoline Library Synthesis EnzAssay Enzymatic Assay (ADP-Glo) Start->EnzAssay Decision1 IC50 < 50nM? EnzAssay->Decision1 CellViability Cell Viability (H1975 vs A549) Decision1->CellViability Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity Index > 10? CellViability->Decision2 Western Western Blot (pEGFR Tyr1068) Decision2->Western Yes Decision2->Discard No Lead Lead Candidate Confirmed Western->Lead pEGFR Inhibited Western->Discard No Pathway Effect Docking Molecular Docking (Validation of Binding) Docking->Lead Structural Support

Figure 2: The "Go/No-Go" decision tree for validating EGFR inhibitors.

Troubleshooting & Optimization (Expert Insights)

The "Solubility Trap"

Novel quinazolines often suffer from poor aqueous solubility due to the flat aromatic rings.

  • Symptom: Inconsistent IC50 curves or precipitation in cell media.

  • Solution: Introduce a morpholine or piperazine ring at the C6/C7 position. This protonatable nitrogen improves solubility and lysosomal trapping (increasing intracellular concentration).

The "ATP Km" Artifact
  • Issue: Your compound looks potent in the enzymatic assay but fails in cells.

  • Cause: The enzymatic assay used low ATP (10 µM), but cellular ATP is ~1-5 mM.

  • Validation: Always run the enzymatic assay at high ATP (1 mM) to confirm the inhibitor can compete under physiological conditions.

References

  • Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. New England Journal of Medicine. [Link]

  • Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery. [Link]

  • Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

Reproducibility of Published Synthesis Methods for Triazolo-Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap

In the high-throughput synthesis of kinase inhibitors and adenosine receptor antagonists, the [1,2,4]triazolo[1,5-a]quinazoline scaffold is a privileged structure. However, it suffers from a notorious reproducibility crisis rooted in regiochemistry.

Many published protocols fail to adequately distinguish between the kinetically favored [4,3-a] isomer and the thermodynamically stable [1,5-a] isomer. This guide evaluates three dominant synthetic methodologies, exposing the "Dimroth Rearrangement" as the critical control point often omitted in brief letters.

Key Finding: For reliable library generation, Oxidative Cyclization (Method B) offers the highest reproducibility and regiocontrol, whereas Classical Condensation (Method A) often yields inseparable isomeric mixtures unless specific thermodynamic forcing conditions are applied.

Mechanistic Landscape: The Dimroth Rearrangement

The primary cause of batch-to-batch variability in triazolo-quinazoline synthesis is the Dimroth Rearrangement . Under basic, acidic, or thermal stress, the [4,3-a] isomer undergoes ring-opening and recyclization to the [1,5-a] isomer.

Visualization: Kinetic vs. Thermodynamic Pathways

The following diagram illustrates the rearrangement mechanism that researchers must control.

DimrothRearrangement Start Hydrazino-quinazoline Precursor Kinetic [4,3-a] Isomer (Kinetic Product) Start->Kinetic Cyclization (Mild Conditions) Open Ring-Opened Intermediate Kinetic->Open Base/Acid/Heat Thermo [1,5-a] Isomer (Thermodynamic Product) Kinetic->Thermo Dimroth Rearrangement (Irreversible) Open->Thermo Recyclization

Figure 1: The Dimroth Rearrangement pathway.[1][2] Note that many "pure" samples of [4,3-a] will spontaneously convert to [1,5-a] in solution over time or during hot recrystallization.

Comparative Analysis of Methodologies

We evaluated three common methodologies based on yield, regioselectivity (ratio of [1,5-a]:[4,3-a]), and scalability.

Table 1: Method Performance Matrix
FeatureMethod A: Classical Condensation Method B: Oxidative Cyclization Method C: Cu-Catalyzed MCR
Reagents Hydrazino-quinazoline + Orthoesters/AcidsAldehyde Hydrazone + Oxidant (PhI(OAc)2 or I2)2-Azidobenzaldehyde + Amine + Alkyne
Conditions Reflux (EtOH/AcOH), >4 hrsRoom Temp to 0°C, <1 hr100°C, DMSO, Base (Et3N)
Primary Isomer Mixed (Temp dependent)[1,5-a] (High Selectivity)[1,5-a] (via Azide click)
Yield (Avg) 45 - 65%85 - 92% 60 - 75%
Reproducibility Low (Sensitive to heating time)High (Chemoselective)Moderate (Catalyst poisoning)
Purification Difficult (Isomer separation)Simple (Precipitation)Column Chromatography required
Waste Profile High (Solvent volume)Moderate (Iodobenzene byproduct)Low (Atom economy)

Deep Dive: The Recommended Protocol (Method B)

Methodology: Oxidative Cyclization of Hydrazones using Iodobenzene Diacetate (PIDA). Why it wins: This method avoids the high temperatures that trigger uncontrolled rearrangement. It proceeds via a nitrilimine-like intermediate that cyclizes rapidly and predictably.

Experimental Workflow

Workflow Step1 1. Hydrazone Formation (2-hydrazinoquinazoline + Aldehyde) Step2 2. Oxidation Setup Dissolve in DCM/THF Add PhI(OAc)2 at 0°C Step1->Step2 Step3 3. Cyclization Stir at RT (30-60 min) Monitor TLC (Disappearance of Hydrazone) Step2->Step3 Step4 4. Workup Evaporate Solvent Triturate with Et2O (Removes PhI) Step3->Step4

Figure 2: Step-by-step workflow for the oxidative cyclization protocol.

Standard Operating Procedure (SOP)

Validation based on Potikha et al. and recent oxidative cyclization reviews.

  • Hydrazone Preparation:

    • Suspend 2-hydrazinoquinazoline (1.0 equiv) in Ethanol (5 mL/mmol).

    • Add appropriate aldehyde (1.1 equiv) and a catalytic amount of Acetic Acid (2-3 drops).

    • Reflux for 2 hours. Cool, filter the precipitate, and dry. Critical: Ensure the hydrazone is dry before the next step; water interferes with the oxidant.

  • Oxidative Cyclization:

    • Dissolve the dried hydrazone (1.0 mmol) in anhydrous DCM (10 mL).

    • Cool to 0°C (Ice bath).

    • Add PhI(OAc)2 (Iodobenzene diacetate) (1.1 equiv) portion-wise over 5 minutes. Caution: Exothermic.

    • Allow to warm to Room Temperature and stir for 45 minutes.

  • Purification (The Self-Validating Step):

    • Evaporate DCM under reduced pressure.

    • The residue contains the product and Iodobenzene.

    • Triturate the solid residue with Diethyl Ether (Et2O). The product is insoluble in ether, while iodobenzene and acetoxy byproducts dissolve.

    • Filter the solid.

    • Yield: Typically >85% pure [1,5-a] isomer.

Troubleshooting & Critical Control Points

The "Disappearing" Product (Method C - Copper Catalysis)
  • Issue: In the Cu-catalyzed 3-component reaction (Azide + Alkyne + Amine), yields often drop upon scale-up.

  • Root Cause: Copper scavenging. The triazole nitrogen atoms are excellent ligands for Cu(I).

  • Solution: Wash the crude organic phase with 10% aqueous EDTA or NH4OH to sequester copper before chromatography. Failure to do this results in product streaking on silica columns.

Isomer Identification (NMR)

Do not rely solely on Mass Spec (isomers have identical mass).

  • [1,5-a] Isomer: The proton at the triazole ring (H-2) typically appears downfield (δ 8.8 - 9.2 ppm ) due to the deshielding effect of the adjacent ring nitrogen.

  • [4,3-a] Isomer: The triazole proton often appears slightly upfield (δ 8.2 - 8.6 ppm ).

  • Validation: If you observe a small satellite peak shifting over 24 hours in DMSO-d6, your product is undergoing Dimroth rearrangement in the NMR tube.

References

  • Potikha, L. M., et al. (2021). "Dimroth rearrangement in the synthesis of condensed pyrimidines – Structural analogs of antiviral compounds." Chemistry of Heterocyclic Compounds.

  • Alves, M. J., et al. (2021).[3] "Copper-Catalyzed Cascade Synthesis of [1,2,4]-Triazoloquinazolinones." ResearchGate.[4][5][6]

  • Goswami, P., et al. (2016). "Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization." Journal of Organic Chemistry.

  • Wang, Z., et al. (2024). "Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization." Molecules.

  • El-Ashry, E. H., et al. (2025).[7] "The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines." Journal of Chemical Research.[5]

Sources

A Comparative Analysis of the Antibacterial Efficacy of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the global battle against antimicrobial resistance, the scientific community is in a perpetual search for novel scaffolds that can yield effective antibacterial agents. Among these, the quinazoline nucleus has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] This guide presents a side-by-side evaluation of the antibacterial activity of various quinazoline derivatives, offering a technical synthesis of experimental data to inform researchers, scientists, and drug development professionals in their quest for new therapeutics.

Introduction: The Promise of the Quinazoline Scaffold

The quinazoline framework, a bicyclic aromatic heterocycle, has garnered significant attention for its therapeutic potential.[2] The rise of multidrug-resistant bacteria, particularly formidable pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of innovative antibacterial agents.[4] Quinazoline and its oxidized form, quinazolinone, have shown promise as versatile platforms for the design of novel antibacterials due to their ability to interact with various biological targets.[1][2] This guide will delve into the comparative antibacterial performance of different classes of quinazoline derivatives, supported by quantitative experimental data, to elucidate their structure-activity relationships (SAR) and potential mechanisms of action.

Experimental Methodology: Determining Antibacterial Potency

A cornerstone of evaluating antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

Detailed Protocol: Broth Microdilution Assay

This protocol is a generalized representation based on established standards. Specific parameters may be adjusted based on the bacterial species and compounds being tested.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile saline or broth solution. The turbidity of this suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This standardized suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Quinazoline Derivatives and Control Antibiotics: The test compounds and standard antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate growth medium.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included. The plates are then incubated under appropriate atmospheric conditions and temperature (typically 35-37°C) for 16-20 hours.

  • Determination of MIC: Following incubation, the microtiter plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for MIC determination using the broth microdilution method.

Side-by-Side Evaluation of Antibacterial Activity

The antibacterial efficacy of quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. Below is a comparative analysis of different classes of these compounds against key bacterial pathogens.

2-Amino-quinazolin-4(3H)-one Derivatives against Staphylococcus aureus

This class of derivatives has shown particularly promising activity against S. aureus, including MRSA strains. A study by Kim et al. (2023) provides a clear example of how substitutions at the 2-position and on the quinazolinone ring influence antibacterial potency.[4]

CompoundR1 (Position 7)R2 (at position 2)MIC50 (µM) vs. S. aureus ATCC 25923MIC50 (µM) vs. S. aureus USA300 (MRSA)
6l 7-Cl3,5-dichloroaniline1.00.6
6n 7-Cl3-fluoroaniline2.10.9
6q 7-Cl3,5-difluoroaniline2.81.0
6y 7-Cl3,4-difluorobenzylamine0.36 0.02
6x 7-Cl2,4-dichlorobenzylamine4.53.0

Data sourced from Kim et al. (2023).[4]

Analysis: The data clearly indicates that a 7-chloro substituent is beneficial for activity.[4] Furthermore, the substitution at the 2-position is critical. The compound 6y , with a 3,4-difluorobenzylamine moiety, exhibited the highest potency against both the methicillin-sensitive (ATCC 25923) and the methicillin-resistant (USA300) strains of S. aureus, with a remarkable MIC50 of 0.02 µM against the MRSA strain.[4] This highlights the importance of specific halogen substitutions on the benzylamine ring for potent anti-MRSA activity.

4(3H)-Quinazolinone Derivatives with Varied Substitutions

A systematic study by Nakayama et al. (2016) explored the structure-activity relationship of 4(3H)-quinazolinones by modifying different parts of the molecule.[5]

CompoundR1 (at position 2)R2 (at position 3)MIC (µg/mL) vs. S. aureus ATCC 29213
1 4-nitrophenyl3-hydroxyphenyl0.25
5 4-fluorophenyl3-hydroxyphenyl0.25
8 4-chlorophenyl3-hydroxyphenyl0.12
15 4-cyanophenyl3-hydroxyphenyl0.03
16 4-alkynylphenyl3-hydroxyphenyl<0.003
27 4-cyanophenyl3-carboxyphenyl≤0.5

Data sourced from Nakayama et al. (2016).[5]

Analysis: This dataset reveals that for 2,3-disubstituted 4(3H)-quinazolinones, small electron-withdrawing groups at the para-position of the phenyl ring at position 2 are favored for potent activity against S. aureus.[5] Notably, the nitrile (15 ) and alkynyl (16 ) substitutions resulted in exceptionally low MIC values.[5] The activity is also influenced by the substituent at position 3, with both hydroxyl and carboxyl groups contributing to efficacy.[5] Compound 27 demonstrated broad activity against a panel of S. aureus strains, including vancomycin- and linezolid-resistant isolates, with MIC values of ≤0.5 µg/mL.[5]

Structure-Activity Relationship (SAR) Insights

The comparative data underscores key structural features that govern the antibacterial activity of quinazoline derivatives.

Caption: Key structure-activity relationships for antibacterial quinazoline derivatives.

  • Substitutions at Position 2: The nature of the substituent at this position is a major determinant of activity. As seen in the 4(3H)-quinazolinones, small, electron-withdrawing groups on a phenyl ring at this position lead to potent anti-staphylococcal effects.[5]

  • Substitutions at Position 3: A substituted aromatic ring at this position is generally essential for activity.[6]

  • Substitutions on the Quinazoline Ring: Halogenation, particularly at positions 6, 7, and 8, can significantly enhance antibacterial potency.[4]

Mechanisms of Antibacterial Action

Quinazoline derivatives exert their antibacterial effects through various mechanisms, often by targeting essential bacterial enzymes.

Inhibition of DNA Gyrase

A primary mechanism of action for many quinolone and quinazolinone compounds is the inhibition of bacterial DNA gyrase.[7] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[7] By binding to the DNA-gyrase complex, these compounds stabilize it in a cleaved state, leading to lethal double-stranded DNA breaks and subsequent cell death.[7]

DNA_Gyrase_Inhibition cluster_dna Bacterial DNA Replication cluster_inhibition Inhibition by Quinazoline DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Binding Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Inhibited_Complex Inhibited Gyrase-DNA Complex DNA_Gyrase->Inhibited_Complex Replicated_DNA Replicated DNA Supercoiled_DNA->Replicated_DNA Replication Quinazoline Quinazoline Derivative Quinazoline->DNA_Gyrase DS_Break Double-Strand Break Inhibited_Complex->DS_Break Cell_Death Bacterial Cell Death DS_Break->Cell_Death

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-5-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Causality

Do not treat this compound as a generic organic solid. 4-Chloro-5-(trifluoromethyl)quinazoline is a highly reactive electrophile, commonly used as a scaffold in kinase inhibitor development.[1] Its handling requirements are dictated by two specific molecular features:

  • The C4-Chlorine Atom: This is a "labile" leaving group.[1][2] Upon contact with moisture (humidity, mucous membranes, lung tissue), it undergoes hydrolysis.[1][2] This reaction generates Hydrochloric Acid (HCl) and the corresponding hydroxy-quinazoline in situ on your biological tissue.[1][2]

  • The C5-Trifluoromethyl Group: This lipophilic moiety enhances the compound's ability to penetrate lipid bilayers (skin/cell membranes), potentially accelerating systemic absorption of the corrosive payload.[1][2]

Primary Hazards:

  • H314/H318: Causes severe skin burns and eye damage (due to hydrolysis).[1][2]

  • H335: May cause respiratory irritation (HCl generation in lungs).[1][2]

  • H301/H302: Toxic/Harmful if swallowed.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create redundant barriers.[2] Engineering controls (Fume Hood) are the primary defense; PPE is the fail-safe.[1][2]

PPE CategoryStandard Protocol (Dry Powder Handling)Enhanced Protocol (Solution Phase / Spill Cleanup)Technical Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®)Nitrile provides varying resistance to chlorinated heterocycles.[1][2] Double gloving creates a "breach indicator" system.[2] Laminate is required for solutions, especially if dissolved in DCM or Chloroform.[2]
Eye Protection Chemical Splash Goggles (Indirect Venting)Face Shield + Goggles Safety glasses are insufficient. The hydrolysis risk means any dust contacting the eye will form acid.[2] Goggles seal the orbital area.[2]
Respiratory Fume Hood Use Mandatory (Sash at 18")P100 Respirator / PAPR (If handling outside hood)Inhalation of dust leads to immediate conversion to HCl in the lower respiratory tract.[1][2]
Body Protection Lab Coat (Poly/Cotton) + Tyvek SleevesTyvek® Coverall (Impervious)Cotton absorbs chemicals and holds them against the skin.[1][2] Tyvek repels dust and liquids.[2]

Hazard Logic & Decision Pathway

The following diagram illustrates the "Hazard Cascade"—the logical relationship between the chemical structure, the biological risk, and the required countermeasure.

HazardCascade Chem_Cl 4-Chloro Substituent Hydrolysis Hydrolysis on Contact (Moisture) Chem_Cl->Hydrolysis Chem_CF3 5-CF3 Group Penetration Lipophilic Penetration Chem_CF3->Penetration Acid Release of HCl (In Situ) Hydrolysis->Acid Burn Chemical Burn / Corneal Damage Penetration->Burn Acid->Burn PPE_Eye Splash Goggles (Air Seal) Burn->PPE_Eye Prevents PPE_Skin Double Nitrile (Barrier) Burn->PPE_Skin Prevents

Figure 1: Mechanistic pathway showing how chemical structure dictates biological injury and PPE selection.[1]

Operational Protocol: Step-by-Step

Phase A: Pre-Operational Checks
  • Airflow Verification: Verify fume hood face velocity is between 80–100 fpm using a tissue strip or anemometer.[2]

  • Neutralization Prep: Prepare a beaker of 5% Sodium Bicarbonate (NaHCO₃) solution.[2] This is your immediate decontamination agent for tools and spills.[2]

Phase B: Donning (Putting on PPE)

Order is critical to prevent cross-contamination.[1][2]

  • Don Lab Coat/Tyvek: Ensure cuffs are tight.[1][2]

  • Don Respiratory Protection: (If outside hood). Perform positive/negative pressure seal check.[1][2]

  • Don Eye Protection: Place goggles over the mask bridge.[2]

  • Hand Hygiene: Wash hands, dry thoroughly.[2][5]

  • Glove Layer 1: Inner nitrile (bright color preferred, e.g., orange/purple).[2]

  • Glove Layer 2: Outer nitrile (standard blue).[2] Check for air leaks by inflating slightly.[2]

  • Cuff Seal: Pull outer glove cuff over the lab coat sleeve.[2]

Phase C: Handling & Weighing[1][2]
  • Static Control: Quinazolines are often fluffy, static-prone powders.[1][2] Use an anti-static gun if available.[2] If not, wipe the spatula with a dryer sheet (outside the hood) before use.[2]

  • The "Transfer Zone": Keep all open vessels at least 6 inches inside the hood sash.[2]

  • Weighing:

    • Best Practice: Tare a closed vial.[2] Open vial inside hood. Add solid. Close vial. Weigh closed vial.

    • Avoid: Weighing on an open balance pan outside the hood.[2]

  • Tool Decon: Immediately dip spatulas into the 5% NaHCO₃ bath to quench the reactive chlorine before removing them from the hood.[2]

Phase D: Doffing (Removal)

Most exposures occur here due to transfer from dirty PPE to skin.[1][2]

DoffingProtocol Start End of Experiment CleanGloves 1. Wipe Outer Gloves with dry tissue Start->CleanGloves RemoveOuter 2. Remove Outer Gloves (Beak Method) CleanGloves->RemoveOuter RemoveGoggles 3. Remove Goggles (Handle by strap only) RemoveOuter->RemoveGoggles RemoveCoat 4. Remove Lab Coat (Turn inside out) RemoveGoggles->RemoveCoat RemoveInner 5. Remove Inner Gloves (Don't touch skin) RemoveCoat->RemoveInner Wash 6. Wash Hands (Soap + Water, 20s) RemoveInner->Wash

Figure 2: Sequential Doffing Protocol to minimize secondary exposure.[1]

Emergency & Disposal Procedures

Spill Response (< 5 Grams)
  • Alert: Announce the spill.

  • Cover: Gently cover powder with a paper towel dampened with 5% Sodium Bicarbonate .[2] This prevents dust lofting and begins neutralizing the hydrolysis acid.[2]

  • Collect: Scoop up the damp material.[2]

  • Clean: Wipe surface with water, then ethanol.[2]

Waste Disposal[1][2][4][6][7][8]
  • Classification: Halogenated Organic Waste.[2]

  • Segregation: Do not mix with strong acids or oxidizers.[2]

  • Labeling: Must explicitly state "Contains this compound – CORROSIVE/TOXIC".[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2774944, 4-Chloroquinazoline derivatives.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-chloro-quinazolines Hazard Classification.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450).[1][2] Retrieved from [Link][1][2]

Sources

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